molecular formula C9H7BrF3NO B1271053 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 25625-57-4

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1271053
CAS No.: 25625-57-4
M. Wt: 282.06 g/mol
InChI Key: OSKNAKFZYROIOL-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is a brominated acetamide derivative based on the 3-(trifluoromethyl)aniline scaffold. This compound features a reactive bromoacetamide group, making it a valuable alkylating agent and a key synthetic intermediate in organic and medicinal chemistry research. It is primarily used for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the bromine atom can be readily displaced by various nucleophiles such as amines, thiols, or alcohols . The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can significantly influence the electronic properties and metabolic stability of the resulting compounds, making this reagent of interest in the development of potential pharmacologically active molecules . As a standard practice in research, this compound is intended for use in constructing molecular libraries, probing biochemical pathways, and as a precursor in drug discovery projects. The structure exhibits characteristic amide resonance, as confirmed by crystallographic data on similar anilide compounds . This compound is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKNAKFZYROIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368043
Record name 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25625-57-4
Record name 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide, a key intermediate in medicinal chemistry and drug discovery. While specific literature detailing the synthesis and characterization of this compound is not extensively available, this document outlines a robust and reliable synthetic protocol based on well-established N-acylation reactions of anilines. This guide includes a detailed experimental procedure, a summary of reactants and their properties, and a proposed reaction mechanism. The information presented herein is intended to enable researchers to successfully synthesize and characterize the target compound for further investigation.

Introduction

This compound is a valuable building block in the synthesis of more complex organic molecules, particularly in the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the bromoacetyl moiety provides a reactive handle for further functionalization through nucleophilic substitution reactions. This guide details the synthesis of this compound via the N-acylation of 3-(trifluoromethyl)aniline with bromoacetyl bromide.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This is followed by the departure of the bromide leaving group and deprotonation of the nitrogen to yield the final amide product. The reaction is typically carried out in the presence of a mild base to neutralize the hydrogen bromide byproduct.

Reaction:

3-(Trifluoromethyl)aniline + Bromoacetyl bromide → this compound + HBr

Experimental Protocol

This protocol is a proposed method based on analogous, well-documented procedures for the N-acylation of anilines.

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Properties
3-(Trifluoromethyl)anilineC₇H₆F₃N161.1298-16-8Liquid, starting material
Bromoacetyl bromideC₂H₂Br₂O201.84598-21-0Liquid, acylating agent, lachrymator
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Solvent, volatile, halogenated
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Liquid, base, pungent odor
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Solid, drying agent

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

3.3. Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.1 eq) to act as a scavenger for the HBr byproduct. In a separate dropping funnel, prepare a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM. Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Data Presentation

As this is a proposed protocol, experimental data such as yield and specific analytical results are not available from the literature. Researchers following this protocol are encouraged to meticulously record their results.

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₇BrF₃NO
Molar Mass 282.06 g/mol
CAS Number 25625-57-4
Appearance Expected to be a solid

Mandatory Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline N-Acylation N-Acylation 3-(Trifluoromethyl)aniline->N-Acylation Bromoacetyl bromide Bromoacetyl bromide Bromoacetyl bromide->N-Acylation Quenching Quenching N-Acylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Target Molecule This compound Recrystallization->Target Molecule

Caption: Experimental workflow for the synthesis of this compound.

ReactionMechanism reactant1 3-(CF3)Ph-NH2 intermediate [3-(CF3)Ph-NH2+ -C(=O-)-CH2Br]Br- reactant1->intermediate Nucleophilic Attack reactant2 Br-C(=O)-CH2Br reactant2->intermediate product 3-(CF3)Ph-NH-C(=O)-CH2Br + HBr intermediate->product Elimination

Caption: Proposed reaction mechanism for the N-acylation.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule. Expected signals in the ¹H NMR spectrum include aromatic protons, the N-H proton of the amide, and the methylene protons adjacent to the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and C-F stretches of the trifluoromethyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).

Safety Considerations

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bromoacetyl bromide is a lachrymator and corrosive. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a detailed, albeit proposed, protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers should be able to successfully prepare this valuable intermediate for its application in drug discovery and development programs. The lack of extensive literature on this specific compound highlights an opportunity for further research into its synthesis, characterization, and potential applications.

References

In-Depth Technical Guide to the Physical Properties of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide, a compound of interest in medicinal chemistry and organic synthesis. The information is presented to support research and development activities.

Core Physical and Chemical Data

This compound is a halogenated acetamide derivative featuring a trifluoromethyl group on the phenyl ring.[1] These structural characteristics contribute to its reactivity and potential biological activity.[1] The primary identification and physical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₇BrF₃NO[2][3][4]
Molecular Weight 282.06 g/mol [2][3][4]
CAS Number 25625-57-4[2][3][4]
Physical State Solid
Melting Point Not explicitly available in search results.
Boiling Point Not explicitly available in search results.
Solubility Not explicitly available in search results.
Purity 98%[3]

Spectroscopic and Computational Data

While detailed experimental spectra for this compound were not found, data for the closely related 2-isomer suggests key spectroscopic features that can be anticipated.

  • Mass Spectrometry : An ESI-MS spectrum is expected to show [M+H]⁺ peaks around m/z 281.50 and 283.50, reflecting the isotopic distribution of bromine.

  • Infrared (IR) Spectroscopy : Key vibrational bands would likely include a C=O stretch around 1650–1680 cm⁻¹ and an N–H bend near 1550 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, a characteristic signal for the acetamide methylene group (CH₂) would be expected.

Computed Properties from PubChem:

PropertyValue
XLogP3 3.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 280.96631 Da
Monoisotopic Mass 280.96631 Da
Topological Polar Surface Area 29.1 Ų
Heavy Atom Count 15

Experimental Protocols

A detailed experimental protocol for the synthesis of the target molecule, this compound, is not explicitly available. However, based on standard organic chemistry principles and analogous reactions for similar compounds, a reliable synthetic route can be proposed. The synthesis of related bromoacetamides typically involves the N-acylation of an aniline with a bromoacetyl halide.

Proposed Synthesis of this compound

This protocol is based on the well-established reaction of an aniline with an acyl halide.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Bromoacetyl bromide

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine)

  • Anhydrous sodium sulfate

  • Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve 3-(trifluoromethyl)aniline in a suitable anhydrous solvent.

  • Addition of Base: Add a base, such as pyridine, to the solution to act as a scavenger for the HBr byproduct.

  • Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Addition of Acyl Halide: Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent to the cooled aniline solution with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualized Experimental Workflow

The following diagrams illustrate the proposed synthesis and a general workflow for its application in further chemical synthesis.

G cluster_synthesis Synthesis Workflow Reactants 3-(Trifluoromethyl)aniline + Bromoacetyl Bromide Reaction N-Acylation (Solvent, Base, 0-5°C -> RT) Reactants->Reaction Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

G cluster_application Application in Nucleophilic Substitution Start This compound Reaction Substitution Reaction Start->Reaction Nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol, Alkoxide) Nucleophile->Reaction Product Substituted Product (Nu-CH2-CO-NH-Ph-CF3) Reaction->Product

Caption: General reaction pathway for nucleophilic substitution.

References

An In-depth Technical Guide to 2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 25625-57-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide, a halogenated and trifluoromethylated aromatic amide. While specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature, this guide furnishes a detailed account of its chemical characteristics and a general synthetic protocol, positioning it as a valuable resource for its use as a chemical intermediate in synthetic and medicinal chemistry.

Core Chemical Identity and Properties

This compound is a solid organic compound with the chemical formula C₉H₇BrF₃NO.[1][2][3] Its structure features a central acetamide moiety linked to a phenyl ring, which is substituted with a bromine atom at the alpha-carbon of the acetyl group and a trifluoromethyl group at the meta-position of the phenyl ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25625-57-4[3]
Molecular Formula C₉H₇BrF₃NO[1][2][3]
Molecular Weight 282.06 g/mol [1][3]
XLogP3 3.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Exact Mass 280.96631 g/mol [1]
Monoisotopic Mass 280.96631 g/mol [1]
Topological Polar Surface Area 29.1 Ų[1]
Heavy Atom Count 15[1]
Physical Form Solid[4]
Storage Temperature Inert atmosphere, 2-8°C[4]

Synthesis

The primary synthetic route to this compound involves the bromination of the corresponding precursor, N-[3-(trifluoromethyl)phenyl]acetamide. This electrophilic substitution occurs at the alpha-carbon of the acetamide group.[5]

General Experimental Protocol: Synthesis of this compound

This protocol describes a generalized procedure for the synthesis of the title compound.

Materials:

  • N-[3-(trifluoromethyl)phenyl]acetamide

  • Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

  • An appropriate solvent (e.g., a non-polar organic solvent)

  • Radical initiator (if using NBS)

  • Quenching solution (e.g., water or a suitable aqueous solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve N-[3-(trifluoromethyl)phenyl]acetamide in a suitable solvent in a reaction vessel.

  • Bromination: Under controlled temperature conditions, add the brominating agent to the solution. If using NBS, a radical initiator may be required. The reaction is typically carried out at a low temperature to ensure selectivity.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the reaction mixture by adding a suitable quenching solution.[5]

  • Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction to separate the organic layer containing the product.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Solvent Removal: Remove the solvent from the organic layer using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[5]

Diagram 1: General Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product start N-[3-(trifluoromethyl)phenyl]acetamide dissolution Dissolution in Solvent start->dissolution bromination Addition of Brominating Agent dissolution->bromination monitoring Reaction Monitoring (TLC/HPLC) bromination->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product This compound purification->product

A generalized workflow for the synthesis of the target compound.

Potential Applications in Research

While specific biological activities for this compound are not extensively reported, its structural features suggest potential applications in several areas of chemical and biological research:

  • Synthetic Chemistry Building Block: The presence of a reactive bromine atom allows for various nucleophilic substitution reactions, making it a useful intermediate for the synthesis of more complex molecules.[5]

  • Protein Labeling and Modification: The reactive bromine atom can potentially be used for covalent modification of proteins, particularly at cysteine residues, for biophysical or biochemical studies.[5]

  • Medicinal Chemistry Scaffolding: The trifluoromethyl group is a common motif in pharmacologically active compounds, known to enhance metabolic stability and binding affinity. This compound could serve as a scaffold for the development of novel therapeutic agents.

Logical Relationship of Structural Features to Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay of its key functional groups.

Diagram 2: Structure-Reactivity Relationship

G cluster_structure Structural Features cluster_reactivity Chemical Reactivity acetamide Acetamide Group bromo α-Bromo Group nucleophilic_substitution Site for Nucleophilic Substitution bromo->nucleophilic_substitution Enables phenyl Phenyl Ring electrophilic_aromatic_substitution Influences Electrophilic Aromatic Substitution phenyl->electrophilic_aromatic_substitution trifluoromethyl Trifluoromethyl Group (meta) trifluoromethyl->electrophilic_aromatic_substitution Directs metabolic_stability Potential for Increased Metabolic Stability trifluoromethyl->metabolic_stability Contributes to

Key structural features and their influence on chemical reactivity.

Conclusion

This compound (CAS 25625-57-4) is a valuable chemical compound with well-defined physicochemical properties and a straightforward synthetic pathway. While its direct biological applications are not yet widely documented, its structural characteristics make it a promising intermediate for synthetic organic chemistry and a potential scaffold in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide, a halogenated acetamide derivative of interest to researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, a representative synthesis protocol, and potential applications.

Chemical Identity

IUPAC Name: The systematically generated IUPAC name for this compound is This compound [1].

Synonyms: The compound is also known by several other names and identifiers, which are crucial for literature and database searches. Common synonyms include:

  • 2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide[1]

  • 2-Bromo-3'-(trifluoromethyl)acetanilide[1]

  • m-Trifluoromethyl-α-bromoacetanilide[1]

  • 2-Bromo-α,α,α-trifluoro-m-acetotoluidide[1]

  • Acetamide, 2-bromo-N-[3-(trifluoromethyl)phenyl]-[1]

  • CAS Number: 25625-57-4[1][2]

  • MFCD00859566[1][2]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₇BrF₃NOPubChem[1]
Molecular Weight 282.06 g/mol PubChem[1]
Exact Mass 280.96631 DaPubChem[1]
XLogP3 (Lipophilicity) 3.4PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Purity ≥98%ChemUniverse[2]

Experimental Protocol: Synthesis

While detailed, peer-reviewed synthesis protocols for this specific molecule are not widely published, a common and logical synthetic route is the N-acylation of 3-(trifluoromethyl)aniline with bromoacetyl bromide.[3] The following is a representative experimental protocol based on general chemical principles for this type of reaction.

Objective: To synthesize this compound.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Bromoacetyl bromide

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • 1M Hydrochloric acid solution

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in an anhydrous solvent like dichloromethane. Add 1.1 equivalents of a base, such as triethylamine, to the solution. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Acylating Agent: Slowly add a solution of 1.05 equivalents of bromoacetyl bromide in the same anhydrous solvent to the cooled aniline solution using a dropping funnel. Maintain the temperature below 5 °C throughout the addition to control the exothermic reaction.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours). Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Diagrams and Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product A 3-(Trifluoromethyl)aniline C N-Acylation Reaction (Anhydrous DCM, 0-5 °C, Base) A->C B Bromoacetyl Bromide B->C D This compound C->D Purification G A This compound C Covalent Adduct Formation A->C Nucleophilic Substitution B Biological Nucleophile (e.g., Cys, His, Lys residue in a protein) B->C D Altered Protein Function / Modulated Signaling Pathway C->D G cluster_apps Potential Research Applications A Core Compound This compound B Organic Synthesis (Chemical Building Block) A->B C Medicinal Chemistry (Scaffold for Drug Discovery) A->C D Chemical Biology (Protein Labeling & Enzyme Inhibition) A->D

References

The Bromoacetamide Functional Group: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromoacetamide functional group is a cornerstone in the fields of chemical biology and drug discovery, primarily valued for its role as a reactive electrophile. Its ability to form stable, covalent bonds with biological nucleophiles has made it an indispensable tool for a range of applications, from mapping protein structure to the development of targeted covalent inhibitors and proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth examination of the chemical reactivity of the bromoacetamide group, detailed experimental protocols, and its application in modulating biological signaling pathways.

Core Principles of Reactivity

The reactivity of the bromoacetamide group is centered on its α-carbon, which is rendered highly electrophilic by the adjacent electron-withdrawing amide group and the bromine atom, a good leaving group. This chemical feature makes it a prime substrate for bimolecular nucleophilic substitution (SN2) reactions.[1]

Reaction Mechanism

The predominant mechanism of action for bromoacetamide is an SN2 reaction. In this process, a nucleophile, such as the thiolate ion of a cysteine residue, attacks the electrophilic α-carbon. This leads to the formation of a new covalent bond with the simultaneous displacement of the bromide ion.[1] This irreversible modification is a powerful tool for studying proteins and developing targeted therapies.

Caption: SN2 reaction of a protein thiolate with bromoacetamide.

Selectivity and pH Dependence

The bromoacetamide group exhibits a notable preference for reacting with soft nucleophiles. Among the amino acid residues in proteins, it reacts most readily with the thiol group of cysteine.[2] To a lesser extent, it can also react with the imidazole group of histidine, the thioether of methionine, and the ε-amino group of lysine, particularly at higher pH values.[3]

The rate of this reaction is critically dependent on pH. The primary nucleophile is the deprotonated form of the thiol, the thiolate anion (S⁻).[1] Since the pKₐ of a typical cysteine thiol is around 8.5, the concentration of the more nucleophilic thiolate increases as the pH becomes more alkaline.[4] Consequently, alkylation reactions with bromoacetamide are generally more efficient at a neutral to slightly alkaline pH (typically 7.5 to 8.5).[3][5] This pH range offers a balance between maximizing cysteine reactivity and minimizing potential off-target reactions with other nucleophilic residues like lysine, which become more reactive at higher pH.[3]

Quantitative Reactivity Data

While precise reaction rates can vary depending on the protein context, solvent accessibility, and local microenvironment, the following table summarizes the general principles of reactivity and conditions.

ParameterDescriptionTypical Values / ConditionsCitations
Reaction Type Bimolecular Nucleophilic SubstitutionSN2[1]
Primary Target Thiol group of CysteineThiolate anion (RS⁻) is the reactive species.[1][2]
Secondary Targets Histidine, Lysine, MethionineReactivity increases with pH, especially for Lysine.[2][3]
Optimal pH Range Balances Cysteine reactivity and selectivity7.5 - 8.5[3]
Relative Reactivity Comparison with other electrophilesReactivity is often comparable to iodoacetamide.[1]
Mass Shift Mass added upon reaction+57.02 Da (carboxyamidomethyl group)[6]

Applications in Research and Drug Development

The reliable reactivity of the bromoacetamide group has led to its widespread use in several key areas:

  • Covalent Inhibitors : By incorporating a bromoacetamide "warhead" into a molecule that binds to a specific protein, researchers can create potent and irreversible inhibitors. This is a powerful strategy for targets where high potency and a long duration of action are desired.[2][7]

  • Affinity Labeling : Bromoacetamide-containing probes are used to identify and map the binding sites of proteins. By covalently labeling a target, the specific site of interaction can be identified through techniques like mass spectrometry.

  • PROTACs : In the development of Proteolysis-Targeting Chimeras (PROTACs), bromoacetamide can be used as part of a linker to covalently attach to a target protein, facilitating its subsequent degradation.[8][9]

  • Bioconjugation : It is frequently used to attach reporter molecules, such as fluorescent dyes or polyethylene glycol (PEG) chains, to proteins at specific cysteine residues.[5]

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Specific Protein Labeling

This protocol outlines a typical workflow for labeling a protein with a bromoacetamide-based probe.

Materials:

  • Protein of interest (with at least one accessible cysteine residue)

  • Bromoacetamide-containing probe (e.g., Bromoacetamido-PEG4-Acid)

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.5-8.0

  • Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: Dithiothreitol (DTT) or 2-mercaptoethanol

  • Solvent for probe: Anhydrous DMSO or DMF

  • Purification tools: Desalting spin column or size-exclusion chromatography (SEC) system

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine(s) are involved in disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating for 60 minutes at room temperature.[5]

    • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.[10]

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the bromoacetamide probe in anhydrous DMSO or DMF.[10]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the bromoacetamide probe stock solution to the protein solution.[5] The optimal ratio should be determined empirically.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protecting it from light.[5][10]

  • Quenching:

    • To stop the reaction, add a quenching reagent (e.g., DTT) to a final concentration of 10-20 mM to consume any unreacted probe.[5][10]

    • Incubate for 30 minutes at room temperature.[5]

  • Purification:

    • Remove unreacted probe and quenching reagent using a desalting column or SEC.[5][10]

  • Analysis:

    • Confirm successful labeling via SDS-PAGE (observing a molecular weight shift) and/or mass spectrometry (to determine the precise mass addition and stoichiometry of labeling).[5][6]

Caption: Experimental workflow for protein labeling with bromoacetamide.

Case Study: Targeting a Signaling Pathway

Bromoacetamide-containing molecules are frequently designed as targeted covalent inhibitors to disrupt pathological signaling pathways, particularly in oncology. A common example involves the inhibition of protein kinases, which play a central role in cell growth and proliferation signaling.

Consider the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often hyperactivated in cancers like melanoma due to mutations in proteins such as BRAF.[11] A covalent inhibitor can be designed to bind to the ATP-binding pocket of a kinase in this pathway. The bromoacetamide "warhead" can then form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition of the kinase and blockade of the downstream signaling cascade.

MAPK Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Bromoacetamide Inhibitor Inhibitor->BRAF Covalent Inhibition

Caption: Inhibition of the MAPK pathway by a covalent BRAF inhibitor.

Considerations and Limitations

While powerful, the use of bromoacetamide requires careful consideration of its potential limitations:

  • Off-Target Reactivity : Although selective for cysteines, high concentrations or prolonged reaction times can lead to modification of other nucleophilic residues, such as histidine and lysine.[2][3] This can result in off-target effects in cellular and in vivo studies.

  • Stability : Bromoacetamide and its derivatives are sensitive to light and are not stable in solution for extended periods. Stock solutions should be prepared fresh before use.[12]

  • Accessibility : The target cysteine residue must be accessible to the reagent. Cysteines buried within the protein's core or engaged in disulfide bonds will not be reactive unless the protein is denatured or reduced.

Conclusion

The bromoacetamide functional group is a versatile and highly effective tool for the covalent modification of proteins. Its reactivity, governed by the SN2 mechanism and strongly influenced by pH, allows for relatively selective targeting of cysteine residues. This property has been leveraged extensively in the development of covalent inhibitors, biochemical probes, and advanced therapeutic modalities like PROTACs. A thorough understanding of its chemical principles and careful optimization of reaction conditions are paramount for its successful application in research and drug development.

References

The Pivotal Role of the Trifluoromethyl Group in Aromatic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group to an aromatic ring is a cornerstone strategy in modern medicinal chemistry and materials science. This powerful substituent imparts a unique combination of electronic, lipophilic, and metabolic properties that can profoundly influence the behavior of a molecule. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in aromatic compounds, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Physicochemical and Biological Effects of Aromatic Trifluoromethylation

The trifluoromethyl group is often employed as a bioisostere for other chemical moieties, such as a methyl or chloro group, to fine-tune the properties of a lead compound.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly valuable tool in drug design.[2][3]

Modulation of Electronic Properties

The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent.[2] This significantly alters the electron density of the aromatic ring, which in turn influences the acidity or basicity of nearby functional groups. For instance, the presence of a trifluoromethyl group can increase the acidity of phenols and decrease the basicity of anilines. This modulation of pKa can have a profound impact on a drug's ionization state at physiological pH, affecting its solubility, permeability, and target binding.

Enhancement of Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[3] This increased lipophilicity is a critical factor in improving the absorption and distribution of drug candidates within the body.[4]

Increased Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[5] This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][6] By replacing a metabolically vulnerable group (like a methyl group) with a trifluoromethyl group, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and potentially reduced dosing frequency.[6]

Altered Binding Interactions

The steric bulk and unique electronic properties of the trifluoromethyl group can lead to enhanced binding affinity and selectivity for a biological target.[2] The lipophilic nature of the -CF3 group can promote favorable hydrophobic interactions within a protein's binding pocket. For example, in the case of the kinase inhibitor bafetinib, the trifluoromethyl group engages in a crucial hydrophobic interaction that contributes to its high potency.[7]

Quantitative Data on the Impact of Trifluoromethylation

To illustrate the profound effects of introducing a trifluoromethyl group, the following tables summarize key physicochemical and biological data for pairs of aromatic compounds, with and without this critical substituent.

Table 1: Effect of Trifluoromethyl Group on Lipophilicity (logP)

Compound PairStructure (Parent)logP (Parent)Structure (-CF3)logP (-CF3)Fold Change
Benzene / TrifluoromethylbenzeneC₆H₆2.13C₆H₅CF₃2.86[8]+0.73
Toluene / TrifluoromethylbenzeneC₆H₅CH₃2.73C₆H₅CF₃2.86[9]+0.13

Table 2: Effect of Trifluoromethyl Group on Acidity/Basicity (pKa)

Compound PairStructure (Parent)pKa (Parent)Structure (-CF3)pKa (-CF3)ΔpKa
Aniline / 4-(Trifluoromethyl)anilineC₆H₅NH₂~4.64-CF₃C₆H₄NH₂2.45[10]-2.15
Phenol / 4-(Trifluoromethyl)phenolC₆H₅OH10.04-CF₃C₆H₄OH9.39[11]-0.61

Table 3: Effect of Trifluoromethyl Group on Metabolic Stability

Compound PairStructure (Parent Analogue)Metabolic Half-life (t½)Structure (-CF3)Metabolic Half-life (t½)Observation
Celecoxib Analogue (CH₃)(Hypothetical)ShorterCelecoxib (CF₃)~11 hours[2][12]The primary metabolism of celecoxib occurs at the methyl group on the phenyl ring, not the trifluoromethyl group, highlighting the latter's stability.[13]

Table 4: Effect of Trifluoromethyl Group on Binding Affinity

Inhibitor PairTargetIC₅₀ (Parent Analogue)IC₅₀ (-CF3)Fold Improvement
Imatinib / BafetinibBcr-Abl Kinase600 nM5.8 nM~103x

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of trifluoromethylated aromatic compounds and for the determination of their key physicochemical and biological properties.

Synthesis of Trifluoromethylated Aromatic Compounds

Method 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides

This protocol describes a general procedure for the trifluoromethylation of aryl iodides using a copper catalyst and a trifluoromethyl source.

  • Materials: Aryl iodide, copper(I) iodide (CuI), 1,10-phenanthroline, potassium fluoride (KF), and a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF3). Anhydrous N,N-dimethylformamide (DMF) is used as the solvent.

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and KF (2.0 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous DMF (5 mL) via syringe.

    • Add TMSCF3 (1.5 mmol) via syringe.

    • Seal the Schlenk tube and place it in a preheated heating block at the desired temperature (e.g., 100-120 °C).

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Measurement of Lipophilicity (logP)

Method: Shake-Flask Method

This classic method directly measures the partition coefficient of a compound between n-octanol and water.

  • Materials: The compound of interest, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol). A suitable analytical method for quantification (e.g., UV-Vis spectroscopy or HPLC).

  • Procedure:

    • Prepare a stock solution of the compound in either water or n-octanol.

    • In a separatory funnel, add a known volume of n-octanol and a known volume of water.

    • Add a small, known amount of the stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

    • Shake the funnel vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the two phases to separate completely.

    • Carefully collect a sample from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using the chosen analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

Measurement of Acidity/Basicity (pKa)

Method: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

  • Materials: The compound of interest, a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), a calibrated pH meter with an electrode, and a magnetic stirrer.

  • Procedure:

    • Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Begin stirring the solution.

    • Add the titrant (acid or base) in small, known increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH changes significantly, passing through the equivalence point.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized).

Measurement of Metabolic Stability

Method: In Vitro Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Materials: The test compound, pooled liver microsomes (e.g., human, rat), NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), and an analytical method for quantification (e.g., LC-MS/MS).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a series of microcentrifuge tubes, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound at a final concentration typically in the low micromolar range.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual tubes by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The metabolic half-life (t½) can be calculated from the slope of the linear regression of this plot.

Measurement of Binding Affinity

Method: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event.

  • Materials: The purified protein target, the ligand (compound of interest), and a compatible buffer. An isothermal titration calorimeter.

  • Procedure:

    • Prepare solutions of the protein and the ligand in the same, degassed buffer. The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

    • Set the desired temperature for the experiment.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the heat released or absorbed during each injection.

    • A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.

    • This isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing Workflows and Logical Relationships

The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and the logical relationships governing the effects of the trifluoromethyl group.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_purification Purification & Analysis Aryl Halide Aryl Halide Reaction Vessel Reaction Vessel Aryl Halide->Reaction Vessel Trifluoromethylating Agent Trifluoromethylating Agent Trifluoromethylating Agent->Reaction Vessel Heating & Stirring Heating & Stirring Reaction Vessel->Heating & Stirring Inert Atmosphere Inert Atmosphere Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Analysis (TLC, GC-MS) Analysis (TLC, GC-MS) Column Chromatography->Analysis (TLC, GC-MS) Final Product Final Product Analysis (TLC, GC-MS)->Final Product

A generalized workflow for the synthesis of trifluoromethylated aromatic compounds.

Metabolic_Stability_Workflow Test Compound Test Compound Incubation Mixture Incubation Mixture Test Compound->Incubation Mixture + Liver Microsomes + Buffer Time Points Time Points Incubation Mixture->Time Points 37°C Incubation NADPH NADPH NADPH->Incubation Mixture Initiates Reaction Quenching Quenching Time Points->Quenching Stop Reaction Protein Precipitation Protein Precipitation Quenching->Protein Precipitation Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Supernatant Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Metabolic Half-life (t½) Metabolic Half-life (t½) Data Analysis->Metabolic Half-life (t½)

Workflow for an in vitro metabolic stability assay using liver microsomes.

Trifluoromethyl_Effects cluster_properties Altered Physicochemical Properties cluster_outcomes Improved Drug-like Properties Aromatic Compound Aromatic Compound Trifluoromethylation Trifluoromethylation Aromatic Compound->Trifluoromethylation Trifluoromethylated Aromatic Compound Trifluoromethylated Aromatic Compound Trifluoromethylation->Trifluoromethylated Aromatic Compound Increased Lipophilicity Increased Lipophilicity Trifluoromethylated Aromatic Compound->Increased Lipophilicity Strong Electron-Withdrawing Effect Strong Electron-Withdrawing Effect Trifluoromethylated Aromatic Compound->Strong Electron-Withdrawing Effect Increased Metabolic Stability Increased Metabolic Stability Trifluoromethylated Aromatic Compound->Increased Metabolic Stability Improved Binding Affinity Improved Binding Affinity Trifluoromethylated Aromatic Compound->Improved Binding Affinity Steric & Electronic Effects Enhanced Membrane Permeability Enhanced Membrane Permeability Increased Lipophilicity->Enhanced Membrane Permeability Modulated pKa Modulated pKa Strong Electron-Withdrawing Effect->Modulated pKa Longer Half-life Longer Half-life Increased Metabolic Stability->Longer Half-life Better Bioavailability Better Bioavailability Enhanced Membrane Permeability->Better Bioavailability Optimized Target Interaction Optimized Target Interaction Modulated pKa->Optimized Target Interaction Reduced Dosing Frequency Reduced Dosing Frequency Longer Half-life->Reduced Dosing Frequency Increased Potency & Selectivity Increased Potency & Selectivity Improved Binding Affinity->Increased Potency & Selectivity

Logical relationships of the effects of trifluoromethylation on aromatic compounds in drug design.

Conclusion

The strategic incorporation of a trifluoromethyl group into aromatic compounds is a powerful and versatile strategy for optimizing molecular properties. Its profound influence on lipophilicity, electronic character, metabolic stability, and target binding provides medicinal chemists and materials scientists with a crucial tool for rational design. The ability to predictably modulate these key parameters has led to the development of numerous successful drugs and advanced materials. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for leveraging the full potential of the trifluoromethyl group in contemporary research and development.

References

Technical Guide: Safety and Handling of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and key experimental considerations for 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. The information is intended to support its safe use in research and development environments.

Chemical Identity and Physical Properties

This compound is a halogenated acetamide derivative. The presence of the trifluoromethyl group and the reactive bromoacetyl moiety makes it a compound of interest in medicinal chemistry and as a building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25625-57-4[2][3][4][5]
Molecular Formula C₉H₇BrF₃NO[2][3][4][5]
Molecular Weight 282.06 g/mol [2][4][6]
IUPAC Name This compound[2]
Synonyms 2-Bromo-3'-(trifluoromethyl)acetanilide, m-Trifluoromethyl-α-bromoacetanilide[2]
Appearance Solid (form may vary)[6]
XLogP3 3.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]

Safety and Handling

The safe handling of this compound is paramount due to its potential hazards. The following sections detail the necessary precautions and emergency procedures.

Hazard Identification

Based on data for isomeric and structurally related compounds, this compound is expected to be a hazardous substance. The primary hazards are associated with skin and eye irritation, and potential harm if swallowed or inhaled.

Table 2: GHS Hazard Classification

Hazard ClassGHS ClassificationSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)WarningH335: May cause respiratory irritation
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed

Note: This classification is based on data for structurally similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield (European Standard EN 166).[7]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

  • Handling :

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Avoid formation of dust and aerosols.[9]

    • Wash hands thoroughly after handling.[8]

    • Do not eat, drink, or smoke in the laboratory.[8]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

    • Store under an inert atmosphere.[6]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures

In case of accidental exposure, immediate medical attention is necessary.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Experimental Protocols

Representative Synthesis of this compound

This protocol is based on the general principles of N-acylation.[11]

Materials:

  • 3-(Trifluoromethyl)aniline

  • Bromoacetyl bromide

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)aniline in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as pyridine, to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.[11]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[11]

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[11]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[11]

  • Characterize the purified product by analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Synthesis_Workflow Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 3-(trifluoromethyl)aniline and base in anhydrous solvent cool Cool to 0-5 °C start->cool add_reagent Slowly add bromoacetyl bromide cool->add_reagent react Stir at room temperature add_reagent->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench extract Separate and wash organic layer quench->extract dry Dry and concentrate extract->dry recrystallize Recrystallize dry->recrystallize characterize Characterize (NMR, MP) recrystallize->characterize Reactivity_Diagram Reactivity of this compound reactant This compound product Alkylated Product reactant->product SN2 Reaction nucleophile Nucleophile (Nu:) nucleophile->product leaving_group Bromide ion (Br⁻)

References

Spectroscopic and Synthetic Profile of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Core Spectroscopic Data

The unique structural features of this compound, including the electron-withdrawing trifluoromethyl group and the reactive bromoacetyl moiety, give rise to a distinct spectroscopic signature. While a complete, publicly available experimental dataset is limited, the following tables summarize the expected and reported spectroscopic characteristics based on analysis of its structural analogues and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus Predicted Chemical Shift (δ, ppm) Key Features and Expected Splitting Patterns
¹H NMR~8.5 - 9.5 (s, 1H, N-H)Broad singlet, exchangeable with D₂O.
~7.5 - 8.0 (m, 4H, Ar-H)Complex multiplet due to meta-substitution.
~4.1 (s, 2H, CH₂-Br)Sharp singlet.
¹³C NMR~165 (C=O)Carbonyl carbon.
~140 (Ar-C-N)Aromatic carbon attached to the amide nitrogen.
~132 (Ar-C-CF₃)Aromatic carbon attached to the trifluoromethyl group (quartet due to C-F coupling).
~120 - 130 (Ar-C-H)Aromatic carbons.
~124 (q, ¹JCF ≈ 272 Hz, CF₃)Trifluoromethyl carbon, showing a characteristic quartet.
~30 (CH₂-Br)Methylene carbon attached to bromine.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
N-H3300 - 3100Stretching
C-H (aromatic)3100 - 3000Stretching
C=O (amide)1700 - 1660Stretching
C=C (aromatic)1600 - 1450Stretching
C-N1350 - 1200Stretching
C-F1350 - 1100Stretching
C-Br700 - 500Stretching

Table 3: Mass Spectrometry (MS) Data

Ion Expected m/z Notes
[M]⁺281/283Molecular ion peak, showing a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
[M+H]⁺282/284Protonated molecular ion, also with a 1:1 bromine isotopic pattern.
[M-Br]⁺202Fragment corresponding to the loss of the bromine atom.
[CF₃-Ph-NH-CO-CH₂]⁺202Fragment resulting from the loss of bromine.
[CF₃-Ph-NH]⁺160Fragment from cleavage of the amide bond.

Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of 3-(trifluoromethyl)aniline with bromoacetyl bromide. The following is a generalized experimental protocol.

Synthesis of this compound

Materials:

  • 3-(Trifluoromethyl)aniline

  • Bromoacetyl bromide

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Aniline 3-(Trifluoromethyl)aniline in DCM Mixing Combine Reactants at 0°C Aniline->Mixing Base Triethylamine Base->Mixing Bromoacetyl Bromoacetyl bromide in DCM Bromoacetyl->Mixing Stirring Stir at Room Temperature Mixing->Stirring Quench Quench with NaHCO₃ Stirring->Quench Extract Extract with DCM Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic analysis and structural confirmation.

The Trifluoromethylphenyl Acetamide Scaffold: A Technical Guide to Its Diverse Applications in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity that can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. When coupled with a phenyl acetamide core, the resulting trifluoromethylphenyl acetamide scaffold gives rise to a versatile class of molecules with significant potential across various industries. This technical guide provides an in-depth overview of the current and potential applications of these compounds, focusing on their roles as enzyme inhibitors, ion channel modulators, and next-generation fungicides. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Medicinal Applications: Targeting Key Pathological Pathways

Trifluoromethylphenyl acetamides have emerged as privileged scaffolds in drug discovery, demonstrating potent and selective activity in oncology, virology, and the modulation of ion channels.

Enzyme Inhibition in Oncology

The targeted inhibition of kinases and proteases that are dysregulated in cancer is a leading strategy in oncological drug development. Trifluoromethylphenyl acetamides have proven to be highly effective in this domain.

a) FLT3 Kinase Inhibition in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its internal tandem duplication (FLT3-ITD) mutation is a key driver in approximately 30% of AML cases, correlating with a poor prognosis.

A notable example is N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335), a potent and selective inhibitor of the FLT3-ITD mutant.[1] This compound effectively suppresses the phosphorylation of FLT3 and its downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in AML cells.[1]

// Pathway Connections FLT3_ITD -> STAT5 [label=" Phosphorylation", color="#202124"]; STAT5 -> pSTAT5 [label=" Dimerization", color="#202124"]; pSTAT5 -> pSTAT5_nuc [label=" Nuclear Translocation", color="#202124"]; pSTAT5_nuc -> Gene [label=" Gene Transcription", color="#202124"]; Gene -> { node_prolif [label="Increased Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, color="#34A853"]; node_apop [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, color="#34A853"]; } [arrowhead=none, color="#34A853"];

// Inhibitor Action Inhibitor -> FLT3_ITD [label=" Inhibition", color="#EA4335", style=bold, arrowhead=tee]; } caption: FLT3-ITD Signaling and Point of Inhibition.

The constitutive activation of the FLT3-ITD mutant receptor leads to the phosphorylation and activation of the STAT5 transcription factor.[2][3] Dimerized, phosphorylated STAT5 (p-STAT5) translocates to the nucleus, where it promotes the transcription of genes that drive cell proliferation and inhibit apoptosis.[4][5] Trifluoromethylphenyl acetamide inhibitors block the initial autophosphorylation of the FLT3-ITD receptor, thereby shutting down this oncogenic signaling cascade.[1]

Quantitative Data: FLT3 Kinase Inhibitor Activity

Compound IDTargetCell LineActivity MetricValue (nM)Reference
CHMFL-FLT3-335FLT3-ITDMV4-11GI₅₀30-80[1]
Flt3-IN-11FLT3-ITDMV4-11IC₅₀3.2[6]
FLIN-4FLT3-ITD(Biochemical)IC₅₀1.07[7]

b) Other Enzyme Targets

The trifluoromethylphenyl acetamide scaffold is not limited to kinase inhibition. The related trifluoromethyl ketone (TFMK) moiety is a well-established inhibitor of serine and cysteine proteases.[8] This is due to the highly electrophilic nature of the ketone's carbonyl carbon, which is attacked by the active site serine or cysteine residue. This mechanism has been exploited to develop inhibitors for targets like the SARS-CoV 3CL protease, a critical enzyme for viral replication.[8]

Ion Channel Modulation

Trifluoromethylphenyl-containing molecules can act as potent modulators of various ion channels, which are critical for cellular signaling and homeostasis. Dysregulation of these channels is implicated in numerous diseases, including cystic fibrosis.[9][10][11]

Flufenamic acid, an N-(trifluoromethyl)phenyl derivative, is a well-characterized modulator that affects non-selective cation channels and chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[2][9] It can modulate channel activity with effective concentrations ranging from the low micromolar to the millimolar range, depending on the specific channel.[9] This broad activity profile, while making it a useful research tool, highlights the need for developing more selective modulators for therapeutic use. The trifluoromethylphenyl acetamide scaffold offers a template for designing such selective next-generation ion channel modulators.

Quantitative Data: Ion Channel Modulator Activity

Compound ClassTarget Channel(s)ActivityEffective ConcentrationReference
Fenamates (e.g., Flufenamic Acid)TRPM4Inhibition10⁻⁶ M[9]
Fenamates (e.g., Flufenamic Acid)Two-pore K⁺ channelsActivation10⁻³ M[9]
Fenamates (e.g., Flufenamic Acid)Non-selective cation, Cl⁻ModulationBroad Range[2]

Agrochemical Applications: Novel Fungicides

The need for new agrochemicals with novel modes of action is critical to combat the growing issue of pesticide resistance. Trifluoromethylphenyl amides (TFMPAs) have been designed and synthesized as potential fungicides, demonstrating significant activity against a range of plant pathogens.

Notably, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide was identified as a lead compound with strong and broad-spectrum antifungal activity against fungi such as Colletotrichum acutatum and Phomopsis viticola.[3][12]

Quantitative Data: Antifungal Activity of Lead Compound 7a

Compound IDFungal SpeciesConcentration (µg/mL)Growth Inhibition (%)Reference
7aColletotrichum acutatum100~95%[12]
7aColletotrichum acutatum10~80%[12]
7aBotrytis cinerea100~75%[12]
7aPhomopsis viticola100~90%[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of trifluoromethylphenyl acetamides.

General Synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide

This protocol describes a standard amidation reaction to form the core scaffold.

// Reactants Aniline [label="4-(Trifluoromethyl)aniline\n(1.0 eq)", fillcolor="#FBBC05", fontcolor="#202124"]; Chloride [label="Acetyl Chloride\n(1.1 eq)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., Triethylamine)\n(1.2 eq)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="Anhydrous Solvent\n(e.g., Toluene)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Steps Mixing [label="Combine reactants\nin solvent at 0°C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Stir at room\ntemperature (4h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="N-[4-(Trifluoromethyl)phenyl]acetamide", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections {Aniline, Chloride, Base, Solvent} -> Mixing [color="#202124"]; Mixing -> Reaction [color="#202124"]; Reaction -> Workup [color="#202124"]; Workup -> Purification [color="#202124"]; Purification -> Product [color="#202124"]; } caption: General workflow for acetamide synthesis.

Methodology:

  • Reaction Setup: To a solution of 4-(trifluoromethyl)aniline (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like toluene (0.5 M), cool the mixture to 0°C in an ice bath.[13]

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 20°C.[13][14]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]

  • Work-up: Upon completion, add water to the reaction mixture. Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[14]

In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay measures the direct inhibition of FLT3 kinase activity.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., trifluoromethylphenyl acetamide) in a buffer containing DMSO. The final DMSO concentration in the assay should not exceed 1%.[15]

  • Reaction Mixture: In a 384-well plate, add 1 µL of the test compound dilution, 2 µL of recombinant FLT3 enzyme solution, and 2 µL of a substrate/ATP mixture to initiate the kinase reaction.[8]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[8][16]

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[8]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[16]

Cell Proliferation Assay (MV4-11 AML Cells)

This cell-based assay determines the effect of a compound on the growth of cancer cells harboring the FLT3-ITD mutation.

Methodology:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in the appropriate growth medium.[17]

  • Compound Treatment: After 24 hours, treat the cells with increasing concentrations of the test compound. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[17]

  • Viability Assessment: Add 10 µL of a viability reagent (e.g., CCK-8 or CellTiter-Blue®) to each well and incubate for an additional 2-4 hours.[17][18]

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability normalized to the DMSO-treated control cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.[19]

In Vivo AML Xenograft Mouse Model

This protocol outlines a subcutaneous xenograft model to test the in vivo efficacy of a lead compound.

Methodology:

  • Cell Preparation: Culture and harvest human AML cells (e.g., MV4-11). Resuspend the cells in a sterile PBS or Matrigel solution at a concentration of 5-10 x 10⁶ cells per 100 µL.[20]

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NSG mice).[1][20]

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Prepare the test compound in a suitable vehicle and administer it to the mice according to the desired schedule (e.g., daily oral gavage).[21]

  • Efficacy Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target pathway modulation).[1]

Antifungal Microdilution Broth Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and add them to a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal spore or mycelial fragment suspension in a suitable broth medium (e.g., Potato Dextrose Broth).[12]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the test compound. Include positive (commercial fungicide) and negative (vehicle) controls.[12]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period of 48 to 144 hours, depending on the growth rate of the fungus.[12]

  • Growth Assessment: Determine fungal growth inhibition by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., >90%) compared to the control.[22][23]

Conclusion and Future Outlook

The trifluoromethylphenyl acetamide scaffold represents a highly versatile and valuable platform for the development of novel therapeutics and agrochemicals. Its proven success in targeting critical enzymes like FLT3 kinase demonstrates its potential in precision oncology. Furthermore, its role in ion channel modulation and as a template for new fungicides highlights the breadth of its applicability. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel biological targets will undoubtedly lead to the discovery of new and impactful chemical entities based on this powerful chemical motif. The detailed protocols and data provided in this guide serve as a foundational resource for researchers aiming to harness the potential of trifluoromethylphenyl acetamides in their respective fields.

References

Probing the Bio-Molecular Landscape: A Technical Guide to the Mechanism of Action of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetically accessible organic molecule featuring two key reactive moieties: an electrophilic bromoacetamide group and a trifluoromethylphenyl group. While comprehensive studies on this specific molecule are limited in publicly available literature, its structural components strongly suggest a mechanism of action centered around targeted covalent inhibition of proteins. This technical guide synthesizes the current understanding of related compounds to propose a putative mechanism of action, outlines experimental strategies for its validation, and provides a framework for future research and drug development efforts.

Introduction

This compound belongs to the class of α-haloacetamides, a group of compounds recognized for their utility as alkylating agents in organic synthesis and, notably, as "warheads" in the design of targeted covalent inhibitors.[1] The incorporation of a trifluoromethylphenyl motif is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity for biological targets.[2][3] This guide will delve into the probable mechanism of action of this compound, drawing parallels from structurally related covalent inhibitors.

Proposed Mechanism of Action: Covalent Inhibition

The primary mechanism of action for this compound is hypothesized to be the irreversible covalent modification of nucleophilic amino acid residues within protein targets.[1] This process can be dissected into two key steps:

  • Non-covalent Binding: The trifluoromethylphenyl moiety facilitates the initial, reversible binding of the molecule to a protein's binding pocket through non-covalent interactions such as hydrophobic and van der Waals forces. The trifluoromethyl group, with its strong electron-withdrawing nature, can also participate in specific electrostatic interactions.[3]

  • Covalent Bond Formation: Following initial binding, the electrophilic carbon of the bromoacetamide "warhead" is positioned in close proximity to a nucleophilic amino acid residue, most commonly the thiol group of a cysteine.[1] A subsequent SN2 reaction leads to the formation of a stable thioether bond, resulting in the irreversible inactivation of the protein. Other nucleophilic residues like histidine, lysine, and serine can also be targeted, albeit typically with lower reactivity.[4]

This targeted covalent inhibition leads to a prolonged duration of action, as the biological effect is dependent on the de novo synthesis of the target protein.

Hypothetical Signaling Pathway Inhibition

While the specific protein targets of this compound are yet to be identified, covalent inhibitors are known to target a wide range of enzymes, including kinases, proteases, and deubiquitinases. For illustrative purposes, the following diagram depicts a hypothetical scenario where the compound inhibits a key kinase in a cancer-related signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal TargetKinase Target Kinase (e.g., BTK, EGFR) Kinase1->TargetKinase Phosphorylation DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylation TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activation Inhibitor This compound Inhibitor->TargetKinase Covalent Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Hypothetical inhibition of a kinase signaling pathway.

Quantitative Data of Structurally Related Compounds

Compound ClassTargetAssay TypeIC50 / KIReference
N-phenylacetamide-based sulfonamidesCarbonic Anhydrase I (hCA I)Enzyme InhibitionKI = 45.10 nM[5]
N-phenylacetamide-based sulfonamidesCarbonic Anhydrase II (hCA II)Enzyme InhibitionKI = 5.87 nM[5]
N-phenylacetamide-based sulfonamidesCarbonic Anhydrase XII (hCA XII)Enzyme InhibitionKI = 7.91 nM[5]
N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivativesAedes aegypti larvaeLarvicidal AssayLC50 = 2.085–4.201 µg/mL[6]

Experimental Protocols

The following section outlines generalized experimental protocols for the characterization of this compound as a covalent inhibitor. Specific parameters such as concentrations and incubation times would need to be optimized for the particular protein target.

Mass Spectrometry for Covalent Adduct Detection

This protocol aims to confirm the covalent binding of the compound to a target protein.

  • Incubation: Incubate the purified target protein with a molar excess of this compound in a suitable buffer (e.g., PBS or Tris-HCl) at a controlled temperature (e.g., 37°C) for a defined period. A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.

  • Sample Cleanup: Remove excess, non-covalently bound inhibitor using methods such as dialysis, gel filtration, or precipitation.

  • Mass Analysis: Analyze the intact protein samples by liquid chromatography-mass spectrometry (LC-MS).[3]

  • Data Interpretation: A mass shift in the treated sample corresponding to the molecular weight of the inhibitor (minus the bromine atom) confirms covalent adduct formation.

  • (Optional) Peptide Mapping: To identify the specific amino acid residue modified, the protein-adduct complex can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.[7]

Start Incubate Protein with Inhibitor Cleanup Remove Excess Inhibitor Start->Cleanup LCMS Intact Protein LC-MS Analysis Cleanup->LCMS MassShift Observe Mass Shift? LCMS->MassShift AdductConfirmed Covalent Adduct Confirmed MassShift->AdductConfirmed Yes NoAdduct No Covalent Binding MassShift->NoAdduct No Digestion Proteolytic Digestion (e.g., Trypsin) AdductConfirmed->Digestion LCMSMS Peptide Mapping by LC-MS/MS Digestion->LCMSMS IdentifyResidue Identify Modified Residue LCMSMS->IdentifyResidue

Workflow for mass spectrometry-based adduct detection.
Determination of kinact and KI

This protocol measures the kinetic parameters of irreversible inhibition.

  • Assay Setup: Prepare a series of inhibitor concentrations.

  • Pre-incubation: Incubate the target enzyme with each inhibitor concentration for various time points.

  • Enzymatic Reaction: At each time point, initiate the enzymatic reaction by adding the substrate.

  • Activity Measurement: Measure the enzyme activity over time.

  • Data Analysis: Plot the observed rate constant (kobs) against the inhibitor concentration. Fit the data to the appropriate equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).[8][9]

Jump Dilution Assay for Reversibility

This assay determines if the inhibition is reversible or irreversible.

  • Complex Formation: Incubate the enzyme with a saturating concentration of the inhibitor (e.g., 10x IC50) to allow for complex formation.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex into a large volume of assay buffer containing the substrate. This reduces the inhibitor concentration to well below its IC50.

  • Activity Monitoring: Monitor the recovery of enzyme activity over time.

  • Interpretation: For an irreversible inhibitor, no significant recovery of enzyme activity will be observed. For a reversible inhibitor, activity will recover as the inhibitor dissociates from the enzyme.[10][11]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to identify the cellular targets of a covalent inhibitor in a complex biological sample.

  • Probe Synthesis: Synthesize a derivative of this compound that includes a reporter tag (e.g., biotin or a fluorophore) attached via a linker.

  • Cell/Lysate Treatment: Treat live cells or cell lysates with the synthesized probe.

  • Target Labeling: The probe will covalently bind to its protein targets.

  • Enrichment/Detection: If a biotin tag is used, enrich the labeled proteins using streptavidin beads. If a fluorescent tag is used, visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

  • Target Identification: Identify the enriched proteins using mass spectrometry.[1][2][12]

Start Synthesize Tagged Inhibitor Probe Treat Treat Cells/Lysate with Probe Start->Treat Lyse Cell Lysis (if applicable) Treat->Lyse Enrich Enrich Tagged Proteins (e.g., Streptavidin Beads) Lyse->Enrich Elute Elute Bound Proteins Enrich->Elute Digest Proteolytic Digestion Elute->Digest LCMSMS Protein Identification by LC-MS/MS Digest->LCMSMS IdentifyTargets Identify Potential Protein Targets LCMSMS->IdentifyTargets

General workflow for Activity-Based Protein Profiling (ABPP).

Conclusion

This compound holds significant potential as a tool for chemical biology and as a starting point for the development of novel therapeutics. Its mechanism of action is strongly predicted to be that of a targeted covalent inhibitor. The experimental strategies outlined in this guide provide a clear path for the comprehensive characterization of this molecule, including the identification of its protein targets, the elucidation of its impact on cellular signaling pathways, and the quantification of its inhibitory potency. Further research into this and related molecules will undoubtedly contribute to the expanding landscape of covalent drug discovery.

References

Methodological & Application

Application Notes and Protocols for 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is a versatile reagent in synthetic organic chemistry, primarily utilized as an alkylating agent to introduce the N-[3-(trifluoromethyl)phenyl]acetamido moiety into various molecules. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of the resulting compounds, making this reagent particularly valuable in the development of novel therapeutic agents. Its reactive bromoacetyl group readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and heterocycles, providing a straightforward route to a diverse array of functionalized molecules.

These derivatives have shown significant potential in medicinal chemistry, with reported biological activities including enzyme inhibition and anticancer effects. This document provides detailed application notes on the utility of this compound in alkylation reactions and protocols for the synthesis of bioactive compounds.

Chemical Properties

PropertyValue
Molecular Formula C₉H₇BrF₃NO
Molecular Weight 282.06 g/mol [1]
CAS Number 25625-57-4
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as DMF, DMSO, and acetone.

Applications in Alkylation Reactions

This compound is an effective electrophile for the alkylation of various nucleophiles. The primary application lies in the N-alkylation of heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

N-Alkylation of Heterocycles:

Nitrogen-containing heterocycles such as imidazoles, pyridines, pyrazoles, and triazoles can be readily alkylated with this compound. These reactions typically proceed under basic conditions, where a base is used to deprotonate the nitrogen atom of the heterocycle, enhancing its nucleophilicity. The resulting N-alkylated heterocycles are often investigated for their potential as enzyme inhibitors or receptor modulators.

Biological Activities of N-Arylacetamide Derivatives:

Derivatives synthesized using this reagent have been explored for various therapeutic applications:

  • Enzyme Inhibition: The N-[3-(trifluoromethyl)phenyl]acetamide moiety can interact with the active sites of various enzymes. For instance, N-arylacetamide derivatives have been identified as inhibitors of enzymes such as α-glucosidase, α-amylase, and urease.

  • Anticancer Activity: Several studies have reported the anticancer properties of acetamide derivatives bearing a trifluoromethylphenyl group. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways. Some derivatives have also been investigated as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

Experimental Protocols

The following protocols are representative examples of how this compound can be used in alkylation reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for N-Alkylation of Imidazole

This protocol describes a general method for the N-alkylation of imidazole using this compound.

Materials:

  • This compound

  • Imidazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of imidazole (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated imidazole derivative.

Expected Outcome:

The reaction is expected to yield the corresponding 1-(2-(N-(3-(trifluoromethyl)phenyl)acetamido)ethyl)imidazole. Yields can vary depending on the specific reaction conditions and the purity of the starting materials.

Protocol 2: Synthesis of a Potential Kinase Inhibitor Scaffold via N-Alkylation of an Aminopyridine Derivative

This protocol outlines the synthesis of a potential kinase inhibitor by alkylating a substituted aminopyridine with this compound.

Materials:

  • This compound

  • A substituted 4-aminopyridine derivative

  • Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-aminopyridine derivative (1.0 mmol) in anhydrous dioxane (15 mL).

  • Add cesium carbonate (2.0 mmol) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 16-48 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and proceed with the aqueous work-up as described in Protocol 1.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure N-alkylated aminopyridine product.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of N-arylacetamide derivatives, which can be synthesized using this compound.

Table 1: Enzyme Inhibitory Activity of N-Arylacetamide Derivatives

Compound TypeTarget EnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
N-Arylacetamide Derivativeα-Glucosidase25.88 - 46.25Acarbose58.8
N-Arylacetamide Derivativeα-Amylase7.52 - 15.06Acarbose17.0
N-Arylacetamide DerivativeUrease9.8 - 20.7Thiourea22.3

Table 2: Anticancer Activity of Acetamide Derivatives Bearing a Trifluoromethylphenyl Group

Cell LineCompound TypeIC₅₀ (µM)Reference DrugReference IC₅₀ (µM)
PC3 (Prostate Cancer)2-(4-Fluorophenyl)-N-phenylacetamide52 - 80Imatinib40
MCF-7 (Breast Cancer)2-(4-Fluorophenyl)-N-phenylacetamide>100Imatinib98
Various Cancer Cell LinesTrifluoromethyl pyrimidine derivativesModerate ActivityDoxorubicinHigh Activity

Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: - Nucleophile (e.g., Imidazole) - this compound - Base (e.g., K2CO3) reaction Alkylation Reaction (Room Temp or Heated) reagents->reaction solvent Anhydrous Solvent (e.g., DMF) solvent->reaction workup Aqueous Work-up - Quenching - Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Pure N-Alkylated Product purification->product analysis Characterization (NMR, MS, etc.) product->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription inhibitor N-Arylacetamide Kinase Inhibitor inhibitor->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression growth_factor Growth Factor growth_factor->receptor

References

Application Notes and Protocols for Covalent Labeling of Cysteine Residues with 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of cysteine residues in proteins using 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. This reagent is a member of the haloacetamide class of compounds, which are effective for targeting the nucleophilic thiol group of cysteine residues. The trifluoromethyl group on the phenyl ring can enhance the reagent's reactivity and specificity in biochemical interactions[1][2].

The primary mechanism of action involves the alkylation of the deprotonated form of cysteine (the thiolate anion) via an SN2 nucleophilic substitution reaction[3][4]. This results in the formation of a stable thioether bond between the protein and the labeling reagent.

Key Experimental Parameters and Considerations

Successful covalent labeling of cysteine residues is dependent on several critical experimental factors. The following table summarizes key parameters for reactions involving haloacetamides like this compound, with a comparison to the commonly used maleimide reagents.

ParameterHaloacetamides (e.g., this compound)Maleimides
Relative Reaction Rate Moderate to FastVery Fast[3]
Optimal pH 7.5 - 8.5[3]6.5 - 7.5[5]
Reaction Mechanism SN2 Nucleophilic Substitution[3]Michael Addition[3]
Bond Stability Stable Thioether Bond[3]Thioether bond, with a succinimide ring that can be prone to hydrolysis[3]
Common Side Reactions Alkylation of methionine at high concentrations[3].Reaction with lysine and histidine at alkaline pH[3][5].

Experimental Workflow

The general workflow for covalent labeling of cysteine residues with this compound is depicted below.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_cleanup Reaction Quenching & Cleanup cluster_analysis Analysis prep Protein Sample in Reaction Buffer reduce Reduction of Disulfide Bonds (TCEP) prep->reduce Incubate 30 min at room temp add_reagent Add this compound reduce->add_reagent incubate Incubate 1-4 hours at RT or 37°C add_reagent->incubate quench Quench with DTT or L-cysteine incubate->quench cleanup Remove Excess Reagent (Desalting/Dialysis) quench->cleanup analysis Mass Spectrometry (LC-MS) cleanup->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Protein (with Cysteine) effector1 Effector Protein 1 receptor->effector1 Signal Transduction effector2 Effector Protein 2 effector1->effector2 response Cellular Response effector2->response ligand External Ligand ligand->receptor covalent_label Covalent Label (this compound) covalent_label->receptor Covalent Modification

References

Application Notes and Protocols: 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with potential applications in fragment-based drug discovery (FBDD). Its chemical structure, featuring a reactive bromoacetamide moiety and a trifluoromethylphenyl group, makes it an intriguing candidate for the development of novel therapeutics. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromoacetamide group can act as a covalent binder to specific amino acid residues, such as cysteine, in target proteins. This document provides an overview of its chemical properties, potential applications, and generalized protocols for its use in drug discovery workflows.

While specific biological data for this compound is not extensively available in published literature, its structural alerts suggest potential for covalent modification of biological targets. The protocols and potential applications described herein are based on the established principles of FBDD and the known reactivity of the bromoacetamide functional group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.[1][2][3][4]

PropertyValueSource
Molecular Formula C₉H₇BrF₃NO[1][2][3][4]
Molecular Weight 282.06 g/mol [1]
CAS Number 25625-57-4[1][3][4]
IUPAC Name This compound[1]
SMILES C1=CC(=CC(=C1)NC(=O)CBr)C(F)(F)F[1]
Purity Typically >95% (Commercially available)[3][5]
Physical Form Solid[5]
Storage Inert atmosphere, 2-8°C[5]

Potential Applications in Drug Discovery

The structure of this compound suggests its primary utility as a reactive fragment for covalent inhibitor development. The bromoacetamide group is a known electrophile that can form a covalent bond with nucleophilic residues on a protein, most commonly cysteine. This irreversible binding can offer advantages in terms of potency and duration of action.

Potential therapeutic areas include:

  • Enzyme Inhibition: Many enzyme classes, including kinases, proteases, and phosphatases, possess cysteine residues in or near their active sites that can be targeted by covalent inhibitors.

  • Protein-Protein Interaction Modulation: Covalent fragments can be used to target interaction interfaces that are often challenging for traditional small molecules.

Experimental Protocols

Given the limited specific data for this compound, the following are generalized protocols for the initial screening and characterization of a reactive fragment like this compound.

Protocol 1: General Fragment Screening by Mass Spectrometry

This protocol outlines a common method for identifying covalent binding of a reactive fragment to a target protein using mass spectrometry.

Materials:

  • Target protein of interest

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., PBS or HEPES, pH 7.4)

  • Quenching solution (e.g., 10 mM dithiothreitol (DTT))

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubation: Incubate the target protein (typically 1-10 µM) with a 10- to 100-fold molar excess of this compound. Include a DMSO-only control. The incubation time can range from 30 minutes to several hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution, such as DTT, to react with any excess compound.

  • Sample Preparation: Prepare the protein sample for MS analysis. This may involve buffer exchange, desalting, or digestion with a protease (e.g., trypsin) if peptide mapping is desired.

  • LC-MS Analysis: Analyze the intact protein or the resulting peptides by LC-MS. Look for a mass shift corresponding to the addition of the fragment's mass (minus the bromine atom) to the protein or a specific peptide.

  • Data Analysis: Analyze the mass spectra to confirm covalent modification and, if using peptide mapping, to identify the specific residue(s) that have been modified.

G cluster_workflow Experimental Workflow: Covalent Fragment Screening start Start: Target Protein + Fragment incubation Incubation (Protein + Fragment) start->incubation quenching Quenching (e.g., DTT) incubation->quenching sample_prep Sample Preparation (Desalting/Digestion) quenching->sample_prep lcms LC-MS Analysis sample_prep->lcms data_analysis Data Analysis (Mass Shift/Peptide Mapping) lcms->data_analysis end End: Hit Identification data_analysis->end G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Kinase (e.g., with Cysteine in active site) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Inhibitor Covalent Inhibitor (Derived from Fragment) Inhibitor->Kinase Irreversibly Binds

References

Application Notes and Protocols: Nucleophilic Substitution on 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution on 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below are designed to be adaptable for a range of nucleophiles, enabling the synthesis of diverse compound libraries for screening and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of a reactive bromine atom allows for facile nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups.[1] This reactivity, coupled with the trifluoromethylphenyl moiety, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The general reaction scheme involves the displacement of the bromide ion by a nucleophile, typically in the presence of a base and a suitable solvent.

Data Presentation: Summary of Experimental Conditions

The following table summarizes typical experimental conditions for the nucleophilic substitution on this compound with various classes of nucleophiles. These conditions are general and may require optimization for specific substrates.

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Reaction Time (h)
Amines PiperidineK₂CO₃ or Et₃NAcetonitrile, DMF, or THFRoom Temp. to 802-12
Thiols ThiophenolNaH or K₂CO₃THF or DMF0 to Room Temp.1-6
Alkoxides Sodium Methoxide(excess nucleophile)Methanol or THF0 to Reflux1-8

Caption: Table 1. General experimental conditions for nucleophilic substitution on this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(Piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Amine Nucleophile)

This protocol describes a general procedure for the reaction of this compound with a secondary amine, using piperidine as an example.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add piperidine (1.2 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide.

Protocol 2: Synthesis of 2-(Phenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide (Thiol Nucleophile)

This protocol provides a general method for the reaction with a thiol nucleophile, using thiophenol as an example.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of thiophenol (1.1 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (3 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(phenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide.

Protocol 3: Synthesis of 2-Methoxy-N-[3-(trifluoromethyl)phenyl]acetamide (Alkoxide Nucleophile)

This protocol outlines a general procedure for the reaction with an alkoxide nucleophile, using sodium methoxide as an example.

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol or THF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add sodium methoxide (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactant This compound mixing Mixing and Stirring (Controlled Temperature) reactant->mixing nucleophile Nucleophile (Amine, Thiol, Alkoxide) nucleophile->mixing base Base (e.g., K2CO3, NaH) base->mixing solvent Solvent (e.g., Acetonitrile, THF) solvent->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for nucleophilic substitution.

logical_relationship reactant This compound (Electrophile) product Substituted Product (2-Nu-N-[3-(trifluoromethyl)phenyl]acetamide) reactant->product reacts with byproduct Byproducts (e.g., HBr salt of base) reactant->byproduct nucleophile Nucleophile (e.g., R₂NH, RSH, RO⁻) nucleophile->product attacks base Base (e.g., K₂CO₃, NaH) base->product facilitates base->byproduct solvent Solvent (e.g., ACN, THF, MeOH) solvent->product provides medium

Caption: Logical relationship of reaction components.

References

Application Notes and Protocols: 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide as a Potential Irreversible Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound featuring a reactive bromoacetamide moiety and a trifluoromethylphenyl group.[1][2][3][4] While specific published research on its role as an enzyme inhibitor is limited, its chemical structure suggests a strong potential for acting as an irreversible enzyme inhibitor.[3] The bromoacetamide group is a known electrophile capable of forming covalent bonds with nucleophilic residues in enzyme active sites, leading to permanent inactivation.[5] This document provides a generalized framework for the investigation of this compound as a putative irreversible enzyme inhibitor, including its theoretical mechanism of action, protocols for its characterization, and templates for data presentation.

Introduction to Irreversible Enzyme Inhibition

Irreversible inhibitors typically form a covalent bond with the target enzyme, leading to a permanent loss of activity.[6][7][8] This class of inhibitors is of significant interest in drug discovery, as they can offer prolonged therapeutic effects. The mechanism of inhibition by compounds like this compound is expected to proceed via a two-step process: an initial non-covalent binding to the enzyme's active site, followed by the formation of a covalent bond between the inhibitor and a nucleophilic amino acid residue (e.g., Cysteine, Histidine, or Serine).[5][9]

The trifluoromethyl group on the phenyl ring can enhance the compound's binding affinity and specificity for the target enzyme.[10][11]

Potential Mechanism of Action

The proposed mechanism of action for this compound involves the nucleophilic attack by an amino acid residue at the active site of a target enzyme on the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable covalent adduct, thereby irreversibly inactivating the enzyme.

G cluster_0 Enzyme_Nucleophile Enzyme (E) with Nucleophilic Residue (Nu:) EI_Complex Reversible E-I Complex Enzyme_Nucleophile->EI_Complex k_on Inhibitor This compound (I) EI_Complex->Enzyme_Nucleophile k_off Covalent_Adduct Covalently Modified Inactive Enzyme (E-I) EI_Complex->Covalent_Adduct k_inact

Mechanism of Irreversible Inhibition

Hypothetical Quantitative Data

Due to the absence of specific published data for this compound, the following tables are provided as templates for summarizing experimental results when characterizing this compound against a target enzyme.

Table 1: Reversible Inhibition Parameters (Initial Characterization)

ParameterValueUnitsDescription
IC₅₀e.g., 15.2µMConcentration of inhibitor causing 50% inhibition of enzyme activity under specific assay conditions.
Kᵢe.g., 7.8µMInhibition constant, representing the affinity of the inhibitor for the enzyme in the initial reversible binding step.

Table 2: Irreversible Inhibition Kinetic Parameters

ParameterValueUnitsDescription
k_inacte.g., 0.1min⁻¹The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.
K_Ie.g., 10.5µMThe concentration of the inhibitor that gives half the maximal rate of inactivation.
k_inact/K_Ie.g., 9524M⁻¹min⁻¹The second-order rate constant for inactivation, indicating the overall efficiency of the irreversible inhibitor.

Experimental Protocols

The following are detailed protocols for the characterization of this compound as a potential irreversible enzyme inhibitor.

Protocol 1: Enzyme Activity Assay and Determination of IC₅₀

This protocol is designed to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Materials:

  • Target Enzyme

  • Substrate for the enzyme

  • Assay Buffer

  • This compound (stock solution in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

  • In a 96-well plate, add the enzyme and the different concentrations of the inhibitor. Include a control with no inhibitor.

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence change over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_workflow A Prepare Inhibitor Dilutions B Incubate Enzyme with Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Monitor Reaction Kinetics C->D E Calculate Initial Velocities D->E F Plot Dose-Response Curve & Determine IC50 E->F

Workflow for IC₅₀ Determination
Protocol 2: Determination of Irreversible Inhibition Kinetics (k_inact and K_I)

This protocol determines the kinetic parameters of irreversible inhibition.

Materials:

  • Same as Protocol 4.1

Procedure:

  • A fixed concentration of the enzyme is incubated with various concentrations of this compound.

  • At different time points, aliquots are taken from each incubation mixture and diluted into an assay mixture containing a high concentration of the substrate to start the reaction.

  • The residual enzyme activity is measured for each time point and inhibitor concentration.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus time. The negative of the slope of this line gives the observed rate of inactivation (k_obs).

  • Plot the k_obs values against the corresponding inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximum k_obs at saturating inhibitor concentration) and K_I (the inhibitor concentration at which k_obs is half of k_inact).[12]

Protocol 3: Confirmation of Covalent Modification by Mass Spectrometry

This protocol is used to confirm that the inhibitor forms a covalent adduct with the target enzyme.

Materials:

  • Target Enzyme

  • This compound

  • Incubation Buffer

  • LC-MS system

Procedure:

  • Incubate the target enzyme with an excess of this compound for a sufficient time to allow for covalent modification.

  • A control sample with the enzyme but without the inhibitor should be prepared under the same conditions.

  • Remove the unbound inhibitor from the reaction mixture using a desalting column.

  • Analyze the intact protein samples by liquid chromatography-mass spectrometry (LC-MS).[13][14][15]

  • Compare the mass spectra of the treated and untreated enzyme. An increase in the mass of the treated enzyme corresponding to the molecular weight of the inhibitor (minus the leaving group, Br) confirms covalent modification.

  • For identifying the specific amino acid residue modified, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).[16]

Hypothetical Signaling Pathway Modulation

If this compound is found to inhibit a key enzyme in a signaling pathway, it could have significant downstream effects. For example, if it were to inhibit a specific kinase, it could block a phosphorylation cascade.

G cluster_pathway Signal Upstream Signal Kinase_A Kinase A Signal->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor This compound Inhibitor->Kinase_B Irreversible Inhibition

Hypothetical Signaling Pathway

Conclusion

This compound possesses the key structural features of an irreversible enzyme inhibitor. The protocols and frameworks provided herein offer a comprehensive guide for researchers to systematically investigate its potential as such. The characterization of its inhibitory activity, kinetics, and mechanism of action will be crucial in determining its utility in chemical biology and drug discovery.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The presence of a reactive bromoacetyl group and a trifluoromethylphenyl moiety makes it an ideal starting material for the synthesis of a diverse range of derivatives. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the reactive bromine atom allows for facile introduction of various functional groups and the construction of heterocyclic scaffolds. These derivatives are of significant interest for their potential biological activities, including as enzyme inhibitors and modulators of cellular signaling pathways.

This document provides detailed protocols for the synthesis of several classes of derivatives from this compound, including N-heterocyclyl, amino, and thioether derivatives, as well as thiazoles via the Hantzsch synthesis.

I. Synthesis of 2-(Pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Derivatives

This protocol details the synthesis of a key intermediate for potential VEGFR-2 kinase inhibitors, as described in patent CN114276297A[1]. The reaction involves a nucleophilic substitution of the bromine atom with a pyrazole derivative.

Experimental Protocol

Materials:

  • This compound

  • 4-bromo-1H-pyrazole

  • Cesium carbonate (Cs₂CO₃)

  • Potassium iodide (KI)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of this compound (1.0 eq) and 4-bromo-1H-pyrazole (1.0-1.2 eq) in acetonitrile, add cesium carbonate (2.0 eq) and potassium iodide (0.2 eq).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-bromo-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide.

Data Presentation
DerivativeStarting MaterialsSolventBaseCatalystReaction TimeYield
2-(4-bromo-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide[1]This compound, 4-bromo-1H-pyrazoleAcetonitrileCesium CarbonateKI4 hours61%
Signaling Pathway Context

VEGFR2_Inhibitor_Synthesis A This compound C 2-(4-bromo-1H-pyrazol-1-yl)-N- [3-(trifluoromethyl)phenyl]acetamide A->C B 4-bromo-1H-pyrazole B->C D Suzuki Coupling C->D Pd catalyst E Further Steps D->E F VEGFR-2 Kinase Inhibitor E->F

II. General Protocol for the Synthesis of 2-Amino-N-[3-(trifluoromethyl)phenyl]acetamide Derivatives

This protocol describes a general method for the synthesis of 2-amino derivatives by reacting this compound with various primary and secondary amines. This is an adaptation of common procedures for the synthesis of α-amino amides.

Experimental Protocol

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or acetonitrile.

  • Add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation (Representative)
DerivativeAmine NucleophileSolventBaseReaction TimeYield Range
2-(Alkylamino)-N-[3-(trifluoromethyl)phenyl]acetamideAlkylamineDMFK₂CO₃12-24 hours60-85%
2-(Arylamino)-N-[3-(trifluoromethyl)phenyl]acetamideArylamineDMFK₂CO₃12-24 hours50-75%
2-(Heterocyclylamino)-N-[3-(trifluoromethyl)phenyl]acetamideCyclic AmineCH₃CNTEA12-24 hours65-90%

III. General Protocol for the Synthesis of 2-(Substituted-thio)-N-[3-(trifluoromethyl)phenyl]acetamide Derivatives

This protocol outlines a general procedure for the synthesis of thioether derivatives by reacting this compound with various thiols.

Experimental Protocol

Materials:

  • This compound

  • Desired thiol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or DMF

Procedure:

  • To a stirred solution of the desired thiol (1.1 eq) in THF or DMF, add a base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation (Representative)
DerivativeThiol NucleophileSolventBaseReaction TimeYield Range
2-(Alkylthio)-N-[3-(trifluoromethyl)phenyl]acetamideAlkylthiolTHFNaH8-16 hours70-90%
2-(Arylthio)-N-[3-(trifluoromethyl)phenyl]acetamideArylthiolDMFK₂CO₃8-16 hours60-85%
2-(Heterocyclylthio)-N-[3-(trifluoromethyl)phenyl]acetamideHeterocyclic ThiolDMFK₂CO₃8-16 hours65-88%

IV. General Protocol for the Synthesis of Thiazole Derivatives via Hantzsch Synthesis

This protocol describes the synthesis of substituted thiazole derivatives using this compound and a thioamide, following the principles of the Hantzsch thiazole synthesis.

Experimental Protocol

Materials:

  • This compound

  • Thioamide derivative

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the thioamide derivative (1.0-1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation (Representative)
DerivativeThioamideSolventReaction TimeYield Range
2-Amino-4-{[3-(trifluoromethyl)phenyl]amino}carbonyl-thiazole derivativesSubstituted ThioureaEthanol4-8 hours55-80%
2-Aryl-4-{[3-(trifluoromethyl)phenyl]amino}carbonyl-thiazole derivativesThiobenzamide DerivativesEthanol4-8 hours60-85%

Experimental Workflow Overview

Experimental_Workflow A Reactant Preparation (this compound + Nucleophile + Base/Catalyst) B Reaction Setup (Solvent, Temperature, Stirring) A->B C Reaction Monitoring (TLC) B->C D Work-up (Quenching, Extraction, Washing, Drying) C->D Reaction Complete E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS, MP) E->F G Final Derivative F->G

References

Application Notes and Protocols: A Proposed Framework for Structure-Activity Relationship (SAR) Studies of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct structure-activity relationship (SAR) studies for 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide are not extensively available in the public domain. This document, therefore, presents a proposed framework and a set of generalized protocols to guide researchers in initiating SAR studies on this compound and its analogs. The methodologies are based on established principles of medicinal chemistry and protocols for structurally related molecules.

Introduction

This compound is a halogenated acetamide derivative with structural features that suggest potential for biological activity. The key components of the molecule include:

  • An α-bromoacetamide moiety: This group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in protein targets. This makes it a reactive fragment for designing covalent inhibitors.

  • A phenyl ring: This aromatic core serves as a scaffold that can be modified to alter the compound's steric and electronic properties, influencing target binding and pharmacokinetic properties.

  • A meta-substituted trifluoromethyl (CF3) group: The CF3 group is a strong electron-withdrawing group and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

Given these features, this compound represents a valuable starting point for an SAR campaign to discover novel therapeutic agents. This document outlines a proposed strategy for systematically modifying its structure and evaluating the biological activities of the resulting analogs.

Proposed Structure-Activity Relationship (SAR) Study

An SAR study of this compound can be systematically approached by modifying three key regions of the molecule: Region A (Reactive Group) , Region B (Aromatic Core) , and Region C (Trifluoromethyl Group Substitution) .

2.1. Molecular Modifications

The following table outlines proposed modifications to the parent compound to explore the chemical space and establish a robust SAR.

RegionModification StrategyRationaleExample Analogs (Hypothetical)
A: Reactive Group Replace bromine with other halogens (Cl, I) or alternative electrophiles (e.g., acrylamide, vinyl sulfone).To modulate covalent reactivity and target selectivity. A less reactive group might improve selectivity and reduce off-target toxicity.2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide, N-[3-(trifluoromethyl)phenyl]acrylamide
B: Aromatic Core 1. Vary the position of the trifluoromethyl group (ortho, para). 2. Introduce additional substituents (e.g., -F, -Cl, -CH3, -OCH3) on the phenyl ring.1. To determine the optimal position for target interaction. 2. To probe steric and electronic requirements of the binding pocket.2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide, 2-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
C: Trifluoromethyl Group Replace the CF3 group with other electron-withdrawing (e.g., -CN, -NO2) or lipophilic groups (e.g., -t-butyl, -SF5).To evaluate the specific contribution of the trifluoromethyl group to activity, lipophilicity, and metabolic stability.2-bromo-N-[3-cyanophenyl]acetamide, 2-bromo-N-[3-(pentafluorosulfanyl)phenyl]acetamide

Data Presentation (Hypothetical Data)

Quantitative data from biological assays should be summarized in tables to facilitate direct comparison of analog activity.

Table 1: In Vitro Anticancer Activity of Hypothetical Analogs

Compound IDModificationIC50 (µM) vs. MCF-7 CellsIC50 (µM) vs. A549 Cells
Parent 2-bromo-N-[3-(CF3)phenyl]acetamide15.221.8
Analog 1 2-chloro-N-[3-(CF3)phenyl]acetamide25.635.1
Analog 2 2-bromo-N-[4-(CF3)phenyl]acetamide10.814.5
Analog 3 2-bromo-N-[4-chloro-3-(CF3)phenyl]acetamide5.38.9
Analog 4 2-bromo-N-[3-cyanophenyl]acetamide45.158.3

Table 2: In Vitro Antibacterial Activity of Hypothetical Analogs

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent 2-bromo-N-[3-(CF3)phenyl]acetamide32>64
Analog 1 2-chloro-N-[3-(CF3)phenyl]acetamide64>64
Analog 2 2-bromo-N-[4-(CF3)phenyl]acetamide1664
Analog 3 2-bromo-N-[4-chloro-3-(CF3)phenyl]acetamide832
Analog 4 2-bromo-N-[3-cyanophenyl]acetamide>64>64

Experimental Protocols

4.1. General Protocol for Synthesis of N-Arylacetamide Analogs

This protocol describes a general method for the synthesis of the parent compound and its analogs via amidation.

Materials:

  • Substituted aniline (e.g., 3-(trifluoromethyl)aniline)

  • 2-bromoacetyl bromide (or other acyl halide)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or pyridine as a base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add a solution of 2-bromoacetyl bromide (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-arylacetamide analog.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2. Protocol for In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

5.1. Proposed Experimental Workflow

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Analysis & Iteration Start Parent Compound: This compound Design Design Analogs (Regions A, B, C) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification PrimaryAssay Primary Biological Assays (e.g., Anticancer, Antibacterial) Purification->PrimaryAssay DoseResponse Dose-Response & IC50/MIC Determination PrimaryAssay->DoseResponse Selectivity Selectivity Assays (e.g., Normal vs. Cancer Cells) DoseResponse->Selectivity SAR_Analysis SAR Analysis: Correlate Structure with Activity Selectivity->SAR_Analysis Lead_ID Identify Lead Compounds SAR_Analysis->Lead_ID New_Design Design Next-Generation Analogs SAR_Analysis->New_Design New_Design->Synthesis Iterative Cycle

Caption: Proposed workflow for SAR studies.

5.2. Potential Signaling Pathway for Investigation

Acetamide derivatives have been shown to modulate various signaling pathways, including the NF-κB pathway, which is critical in inflammation and cancer. The reactive bromoacetamide group could potentially inhibit key proteins in this pathway.

Caption: Potential modulation of the NF-κB pathway.

Application Notes and Protocols for Detecting 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is an electrophilic compound containing a reactive bromoacetamide group. This functional group makes it susceptible to nucleophilic attack from cellular macromolecules, particularly proteins and peptides containing reactive cysteine residues. The covalent modification of proteins by such small molecules can have significant implications for cellular function, potentially leading to altered protein activity, disruption of signaling pathways, and cellular toxicity. Therefore, robust analytical methods are crucial for detecting and quantifying the conjugation of this compound to biological targets.

These application notes provide a comprehensive overview of the analytical strategies and detailed protocols for the detection and characterization of this compound conjugates, with a primary focus on mass spectrometry-based proteomics approaches.

Application Notes

Principle of Detection

The detection of this compound conjugation relies on identifying the mass shift imparted by the covalent modification of a target molecule. The reactive bromine atom of the bromoacetamide moiety is displaced by a nucleophilic group, most commonly the thiol group of a cysteine residue in a protein, forming a stable thioether bond. This results in a specific mass increase of the modified protein or peptide, which can be detected with high sensitivity and accuracy using mass spectrometry (MS).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for this analysis. It allows for the separation of complex biological mixtures, followed by the identification and fragmentation of modified peptides to pinpoint the exact site of conjugation.

Key Applications
  • Target Identification and Verification: Identifying the specific proteins that are covalently modified by this compound within a complex biological system (e.g., cell lysate, tissue homogenate).

  • Site of Modification Mapping: Determining the specific amino acid residue(s), primarily cysteine, on a target protein that are adducted by the compound.

  • Quantitative Analysis of Adduct Formation: Measuring the extent of protein conjugation under different experimental conditions (e.g., dose-response, time-course studies).

  • Toxicology and Drug Safety Assessment: Evaluating the potential for off-target protein modification by drug candidates containing reactive electrophilic moieties.

  • Elucidation of Mechanism of Action: Understanding how the covalent modification of key proteins may disrupt cellular signaling pathways and lead to a biological response.

Experimental Protocols

Protocol 1: In-vitro Protein Alkylation with this compound

This protocol describes the direct reaction of a purified protein with this compound to serve as a positive control and for initial characterization.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Urea

  • Ammonium bicarbonate

  • Trypsin (proteomics grade)

  • Formic acid

  • Acetonitrile (ACN)

  • Ultrapure water

Procedure:

  • Protein Preparation: Dissolve the purified protein in PBS to a final concentration of 1 mg/mL.

  • Reduction (Optional): To ensure cysteine residues are in their reduced, reactive state, add DTT to a final concentration of 5 mM and incubate at 37°C for 30 minutes.

  • Alkylation Reaction:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Add the stock solution to the protein solution to achieve a final concentration of 1 mM.

    • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Quenching: Add DTT to a final concentration of 10 mM to quench any unreacted this compound.

  • Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics):

    • Add urea to the protein solution to a final concentration of 8 M to denature the protein.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce all disulfide bonds.

    • Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate any remaining free cysteines.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the purified peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: Analysis of Protein Conjugates by LC-MS/MS

This protocol outlines the general procedure for analyzing the peptide mixture from Protocol 1.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of tandem MS (MS/MS)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 60 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS1 Scan Range: m/z 350-1500

  • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 10 most intense precursor ions.

  • Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID)

  • Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor.

Data Analysis:

  • Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Perform a database search against the sequence of the purified protein.

  • Specify the following variable modifications in the search parameters:

    • Carbamidomethylation of cysteine (+57.021 Da)

    • Oxidation of methionine (+15.995 Da)

    • Conjugation with this compound on cysteine (+202.014 Da, representing the loss of HBr and addition of the remaining moiety).

  • Identify peptides that show the mass shift corresponding to the this compound modification.

  • Manually inspect the MS/MS spectra of the modified peptides to confirm the site of modification.

Protocol 3: Synthesis of a Glutathione Conjugate Standard

This protocol describes the synthesis of S-(2-(N-(3-(trifluoromethyl)phenyl)acetamido))glutathione, which can be used as a standard for HPLC or LC-MS analysis.

Materials:

  • Glutathione (reduced form)

  • This compound

  • Sodium bicarbonate

  • Dimethylformamide (DMF)

  • Ultrapure water

  • HPLC system for purification

Procedure:

  • Dissolve 10 mg of glutathione in 1 mL of 50 mM sodium bicarbonate buffer (pH 8.0).

  • Dissolve 9 mg of this compound in 0.5 mL of DMF.

  • Slowly add the this compound solution to the glutathione solution while stirring.

  • Allow the reaction to proceed at room temperature for 4 hours.

  • Monitor the reaction progress by reverse-phase HPLC.

  • Once the reaction is complete, purify the glutathione conjugate by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

  • Collect the fraction containing the desired product and confirm its identity by mass spectrometry.

  • Lyophilize the purified product to obtain a stable powder.

Data Presentation

Quantitative data from the analysis of this compound conjugation should be summarized in clear and concise tables. Below are examples of how to present such data.

Table 1: LC-MS/MS Identification of Modified Peptides from In-vitro Alkylation of BSA

Peptide SequencePrecursor m/zChargeMass Error (ppm)Modification Site
LVNELTEFAKTCVADESHAGCEK1284.592+1.2Cys34
QTALVELLKHKPKATEEQLKTVMENFVAFVDKCCAA1456.723+2.5Cys53
...............

Table 2: Representative Quantitative Data for Adduct Detection

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
LC-MS/MS (SRM)Plasma0.5 ng/mL2 ng/mL92 ± 5
HPLC-UVBuffer10 ng/mL50 ng/mLN/A
ImmunoassaySerum0.1 ng/mL0.5 ng/mL88 ± 8
(Note: These are representative values and will need to be determined experimentally for the specific conjugate and matrix.)

Visualizations

Signaling Pathway Perturbation

The covalent modification of cysteine residues in signaling proteins can disrupt their function. For example, many protein tyrosine phosphatases (PTPs) have a critical cysteine residue in their active site that is susceptible to modification by electrophiles. Alkylation of this cysteine can lead to inactivation of the PTP, resulting in sustained phosphorylation of its downstream targets and aberrant signaling.

Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Substrate Downstream Substrate (e.g., IRS-1) Receptor->Substrate Phosphorylates PTP Protein Tyrosine Phosphatase (PTP1B) PTP->Substrate Dephosphorylates Signaling Downstream Signaling (e.g., PI3K/Akt pathway) Substrate->Signaling Activates Response Cellular Response (e.g., Proliferation, Survival) Signaling->Response Leads to Compound 2-bromo-N-[3-(trifluoromethyl) phenyl]acetamide Compound->PTP Inactivates by Cysteine Alkylation

Caption: Hypothetical perturbation of a signaling pathway by this compound.

Experimental Workflow

The overall workflow for identifying protein targets of this compound in a complex biological sample involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Lysate Biological Sample (e.g., Cell Lysate) Alkylation Incubation with This compound Cell_Lysate->Alkylation Reduction_Alkylation Reduction (DTT) and Alkylation (IAM) Alkylation->Reduction_Alkylation Digestion Proteolytic Digestion (Trypsin) Reduction_Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search and Data Analysis LC_MS->Data_Analysis Identification Identification of Modified Peptides and Proteins Data_Analysis->Identification

Caption: General experimental workflow for identifying protein conjugates.

Application Notes and Protocols: 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide for Protein Modification in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide for protein modification in proteomics is not widely documented in scientific literature. The following application notes and protocols are based on the established reactivity of bromoacetamide compounds and serve as a guide for the hypothetical application of this specific reagent in chemoproteomics. Significant optimization will be required.

Introduction

In proteomics, the study of the entire protein complement of a cell or organism, chemical tools are indispensable for elucidating protein function, interactions, and regulation.[1] Bromoacetamide-containing compounds are a class of electrophilic reagents that can covalently modify proteins, primarily through the alkylation of nucleophilic amino acid residues.[2][3] The most common target for alkylation by bromoacetamides is the thiol group of cysteine residues.[2][3] This reactivity makes them valuable tools for a variety of proteomics applications, including:

  • Cysteine Alkylation for Bottom-Up Proteomics: In standard proteomics workflows, proteins are digested into peptides before analysis by mass spectrometry.[1] Reducing disulfide bonds and alkylating the resulting free cysteines prevents them from re-forming, which improves protein solubilization and peptide identification.[4][5]

  • Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes.[6][7][8][9] This allows for the profiling of enzyme activity directly in complex biological systems.[6][9]

  • Chemoproteomics for Target Identification: Bromoacetamide-containing molecules can be used as chemical probes to identify the protein targets of bioactive small molecules.[1][10]

The compound this compound possesses a reactive bromoacetyl group, making it a candidate for such applications. The trifluoromethylphenyl group may confer specific binding properties or act as a reporter for certain analytical techniques.

Hypothetical Application: Activity-Based Protein Profiling (ABPP) of Cysteine-Containing Proteins

This document outlines a hypothetical application of this compound as an activity-based probe to profile the reactivity of cysteine residues across a proteome. This approach could be used to identify proteins with hyper-reactive cysteines, which are often found in the active or allosteric sites of enzymes.

Principle

The bromoacetyl group of this compound will react with nucleophilic cysteine residues in a proteome. By incubating the probe with a cell lysate, proteins with accessible and reactive cysteines will be covalently labeled. Labeled proteins can then be identified and quantified using mass spectrometry-based proteomics.

Experimental Protocols

Protocol 1: In-Solution Protein Alkylation for Bottom-Up Proteomics

This protocol describes the use of this compound for the standard alkylation of cysteine residues following protein reduction.

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • Urea

  • Tris-HCl, pH 8.5

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Ammonium bicarbonate

  • Trypsin (proteomics grade)

  • Formic acid

  • Acetonitrile

Procedure:

  • Protein Denaturation and Reduction:

    • Resuspend the protein pellet in 8 M urea, 100 mM Tris-HCl, pH 8.5.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add this compound to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Sample Cleanup and Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in 0.1% formic acid.

    • Analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow

This protocol outlines a competitive ABPP experiment to identify protein targets of a hypothetical inhibitor.

Materials:

  • Cell lysate

  • This compound (as a probe)

  • A competitive inhibitor (optional)

  • Biotin-azide or other reporter tag for click chemistry (if the probe is alkyne-functionalized)

  • Streptavidin beads

  • Proteomics-grade reagents for protein digestion and LC-MS/MS analysis

Procedure:

  • Proteome Preparation:

    • Lyse cells in a detergent-free buffer and determine the protein concentration.

  • Competitive Inhibition (Optional):

    • Pre-incubate the proteome with a competitive inhibitor for 30 minutes at 37°C.

  • Probe Labeling:

    • Add this compound to the proteome at a final concentration of 10 µM.

    • Incubate for 1 hour at 37°C.

  • Click Chemistry (if applicable):

    • If using a probe with a bioorthogonal handle (e.g., alkyne), perform a click reaction to attach a reporter tag (e.g., biotin-azide).

  • Enrichment of Labeled Proteins:

    • Add streptavidin beads to the labeled proteome and incubate for 1 hour at 4°C to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing trypsin.

    • Incubate overnight at 37°C to digest the enriched proteins.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by LC-MS/MS to identify the labeled proteins.

Data Presentation

Quantitative data from proteomics experiments should be presented in a clear and organized manner. Below are examples of how to structure such data.

Table 1: Hypothetical Results from a Cysteine Alkylation Experiment

Protein IDGene NameSequence Coverage (%)# Unique Peptides# Modified Cysteines
P04637TP5378154
P60709ACTB92216
Q06830HSP90AA185185

Table 2: Hypothetical Data from a Competitive ABPP Experiment

Protein IDGene NameFold Change (Inhibitor/Control)p-valueFunction
P27361GCLC-4.20.001Enzyme
P04792GSTP1-3.80.003Enzyme
Q16774PRDX2-2.90.012Enzyme

Visualizations

Chemical Reaction

proteome Proteome Preparation labeling Probe Labeling proteome->labeling enrichment Enrichment labeling->enrichment digestion On-Bead Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis lcms->data stimulus External Stimulus receptor Receptor Activation stimulus->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene probe Bromoacetamide Probe (Targets Kinase 2) probe->kinase2

References

Application Notes and Protocols for the Chemical Probe: 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide as a chemical probe for covalent labeling of proteins. This document outlines its mechanism of action, provides detailed experimental protocols for its application, and includes visualizations to aid in understanding the underlying processes.

Introduction and Principles

This compound is a bromoacetamide derivative that serves as an electrophilic chemical probe.[1][2] Its utility in chemical biology and drug discovery stems from the reactive bromoacetamide "warhead," which can form stable covalent bonds with nucleophilic amino acid residues on proteins.[3] The primary target for this alkylation reaction is the thiol group of cysteine residues, which are highly nucleophilic at physiological pH.[3] Other residues such as histidine, lysine, and methionine can also be modified, though typically with lower reactivity.[3]

The trifluoromethylphenyl group provides a ¹⁹F NMR handle, allowing for the study of protein structure and dynamics using fluorine nuclear magnetic resonance spectroscopy, an application that has been successfully demonstrated with its isomer, 2-bromo-N-[4-(trifluoromethyl)phenyl]acetamide (BTFMA).[4] This makes the probe a versatile tool for identifying and characterizing protein targets, mapping binding sites, and developing targeted covalent inhibitors.

Physicochemical Properties and Synthesis

The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 25625-57-4[2]
Molecular Formula C₉H₇BrF₃NO[2]
Molecular Weight 282.06 g/mol [2][5]
Appearance Solid
Storage Conditions Inert atmosphere, 2-8°C
Representative Synthesis

The synthesis of this compound is typically achieved through the bromoacetylation of 3-(trifluoromethyl)aniline. This involves reacting the aniline with bromoacetyl bromide, often in a suitable solvent and under controlled temperature conditions to yield the final product.[1]

G Representative Synthesis Scheme cluster_reactants Reactants cluster_product Product reactant1 3-(Trifluoromethyl)aniline product This compound reactant1->product Bromoacetylation reactant2 Bromoacetyl Bromide reactant2->product

Caption: Synthesis of the target compound.

Mechanism of Action: Covalent Modification

The chemical probe functions by covalently modifying nucleophilic amino acid residues. The reaction proceeds via an SN2 mechanism where the nucleophilic side chain of an amino acid, such as the thiolate anion of cysteine, attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.[3]

G Mechanism of Covalent Labeling Probe This compound Intermediate SN2 Transition State Probe->Intermediate Protein Protein with Cysteine Residue (R-SH) Protein->Intermediate Nucleophilic Attack Product Covalently Modified Protein Intermediate->Product Bond Formation Br_ion Bromide Ion (Br-) Intermediate->Br_ion Bromide Leaving Group

Caption: Covalent modification of a cysteine residue.

Experimental Protocols

The following are generalized protocols. It is crucial to optimize these protocols for each specific protein and application.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol outlines the labeling of a purified protein in a controlled in vitro environment.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES, or Tris at pH 7.0-8.0).

  • This compound.

  • Anhydrous DMSO.

  • Quenching reagent (e.g., 1 M Dithiothreitol (DTT) or L-cysteine).[6]

  • Reagents for SDS-PAGE analysis.

Procedure:

  • Reagent Preparation: Prepare a 10-100 mM stock solution of the chemical probe in anhydrous DMSO. Store in small aliquots at -20°C to prevent repeated freeze-thaw cycles.[3]

  • Protein Preparation: If the protein contains disulfide bonds that may hinder access to target cysteines, consider a reduction step. Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 2 mM and incubate for 30 minutes at room temperature.[6]

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute the purified protein to a final concentration of 1-10 µM in the reaction buffer.

    • Add the chemical probe stock solution to the desired final concentration (typically a 1 to 10-fold molar excess over the protein).[3] Ensure the final DMSO concentration remains below 5% (v/v) to minimize protein denaturation.[3]

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.[3]

  • Quenching: Add a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any unreacted probe. Incubate for 15 minutes.[6]

  • Analysis: Analyze the labeling reaction by SDS-PAGE to observe any mobility shifts. Further analysis by mass spectrometry is required to confirm covalent modification.

Protocol 2: Analysis of Covalent Modification by Mass Spectrometry

Mass spectrometry is essential for confirming covalent labeling and identifying the specific modification site(s).[3]

Procedure:

  • Sample Preparation: Following the labeling reaction and quenching, remove excess reagents using a desalting column or dialysis.[6]

  • Intact Protein Analysis:

    • Analyze the desalted, labeled protein by LC-MS.

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the unmodified and modified protein species. A mass increase corresponding to the mass of the probe minus HBr will confirm covalent modification.[3]

  • Peptide Mapping (Bottom-up Proteomics):

    • Reduce and alkylate the protein sample to denature it and cap all cysteine residues.

    • Digest the protein into smaller peptides using a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptide(s) by searching for the expected mass shift and sequence the peptide to pinpoint the exact site of modification.[3]

Protocol 3: Selective Labeling of Membrane Proteins (Adapted from SLAPS Protocol)

Due to its lipophilic nature, this probe may non-covalently associate with detergent micelles used to solubilize membrane proteins, leading to off-target labeling. This protocol, adapted from the SLAPS method developed for a similar probe, minimizes this issue.[4]

Materials:

  • Cell membranes expressing the protein of interest.

  • Detergent-free buffer.

  • This compound.

  • Ultracentrifuge.

  • Detergent of choice for solubilization (e.g., DDM, LDAO).

Procedure:

  • Membrane Disruption: Physically disrupt cell membranes (e.g., via sonication or dounce homogenization) in the absence of detergent.[4]

  • In-Membrane Labeling: Incubate the membranes with the cysteine-reactive probe.[4]

  • Removal of Excess Probe: Pellet the membranes by ultracentrifugation to remove unreacted probe molecules in the supernatant.[4]

  • Solubilization: Resuspend the washed membranes and solubilize the protein using the detergent of choice.[4]

  • Purification and Analysis: Proceed with standard protein purification and analysis techniques as described in Protocol 2.

Visualized Experimental Workflow

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Protein Sample (1-10 µM) C Incubate Probe with Protein (1-4 hours, RT or 37°C) A->C B Prepare Probe Stock (10-100 mM in DMSO) B->C D Quench Reaction (e.g., 10 mM DTT) C->D E Remove Excess Reagents (Desalting/Dialysis) D->E F Mass Spectrometry Analysis (Intact Mass and/or Peptide Mapping) E->F G Identify Modification Site(s) F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method is the bromoacetylation of N-[3-(trifluoromethyl)phenyl]acetamide.[1] This typically involves reacting the starting acetamide with a brominating agent like bromoacetyl bromide or bromine in a suitable solvent.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can often be attributed to several factors. Ensure that your reagents are pure and anhydrous, as moisture can deactivate the reagents. Temperature control is also critical; these reactions are typically run at low temperatures (0-5 °C) to minimize side reactions.[1][2] Finally, verify the stoichiometry of your reactants.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The presence of multiple spots suggests the formation of byproducts. Common side products in this type of reaction can include di-acylated aniline or polybrominated species on the aromatic ring.[2] Unreacted starting material is also a common impurity.

Q4: How can I best purify the final product?

A4: The crude product is typically purified by recrystallization or column chromatography.[1][2] The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvents for similar compounds include ethanol, or mixtures of ethanol and water. For column chromatography, a silica gel stationary phase is commonly used.

Q5: What are the main safety precautions to consider during this synthesis?

A5: Bromoacetyl bromide is a lachrymator and corrosive, so it should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be conducted under an inert atmosphere if anhydrous conditions are required.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion.- Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC).- Ensure the reaction temperature is optimal; some reactions may require warming to room temperature after the initial low-temperature addition.
2. Moisture contamination: Water in the reaction can hydrolyze the bromoacetyl bromide.- Use anhydrous solvents and reagents.- Flame-dry all glassware before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Degradation of starting material or product: The starting aniline or the product may be unstable under the reaction conditions.- Maintain a low reaction temperature (0-5 °C), especially during the addition of bromoacetyl bromide.[1][2]
Multiple Spots on TLC 1. Di-acylation: The aniline nitrogen may have reacted with two molecules of bromoacetyl bromide.- Use a controlled stoichiometry, often with a slight excess of the aniline starting material.
2. Ring bromination: The aromatic ring may have been brominated in addition to the desired N-acylation.- This is less common under these conditions but can be minimized by controlling the temperature and using a less reactive brominating agent if necessary.
3. Unreacted starting material: The reaction may not have gone to completion.- As with low yield, extend the reaction time and monitor by TLC.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Impurities can inhibit crystallization.- Attempt to purify a small sample by column chromatography to isolate the pure product, which may then crystallize.- Try triturating the oil with a non-polar solvent like hexane to induce solidification.
2. Residual solvent: Trapped solvent can prevent crystallization.- Dry the product under high vacuum for an extended period.
Product Discoloration (Yellow/Brown) 1. Oxidation of the aniline: Aniline derivatives can be susceptible to air oxidation.- Ensure high-purity starting materials.- Conduct the reaction under an inert atmosphere.
2. Impurities in reagents: Colored impurities in the starting materials can carry through to the product.- Use freshly purified reagents.

Data Presentation

Starting Material Solvent Base Temperature (°C) Yield (%) Reference Note
Substituted AnilineDichloromethane (DCM)Triethylamine0 to RT70-85General conditions for acylation of anilines. Yields are typical for this class of reaction.[2]
Substituted AnilineAcetonitrilePyridine0 to RTModerate to GoodAcetonitrile is another common solvent for these reactions.[2]
Substituted AnilineAcetic AcidNone0 to RTModerate to GoodAcetic acid can serve as both the solvent and a catalyst.[1]
AcetamideChloroform/HexanePotassium Hydroxide0-541-51Conditions for N-bromoacetamide synthesis, illustrating a different base and solvent system.[3]

Note: The yields presented are illustrative and can vary significantly based on the specific substrate, reaction scale, and purity of reagents. Optimization is often required for each specific synthesis.

Experimental Protocols

A common and effective method for synthesizing this compound involves the direct bromoacetylation of 3-(trifluoromethyl)aniline.

Protocol: Direct Bromoacetylation of 3-(Trifluoromethyl)aniline

Materials:

  • 3-(Trifluoromethyl)aniline

  • Bromoacetyl bromide

  • Triethylamine or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents - 3-(Trifluoromethyl)aniline - Bromoacetyl bromide - Base (e.g., Et3N) - Anhydrous Solvent (e.g., DCM) reaction 2. Reaction - Dissolve aniline and base in solvent. - Cool to 0°C. - Add bromoacetyl bromide dropwise. - Stir and monitor by TLC. reagents->reaction workup 3. Workup - Quench with water. - Wash with NaHCO3 and brine. - Dry organic layer (e.g., MgSO4). reaction->workup purification 4. Purification - Concentrate crude product. - Recrystallize or perform column chromatography. workup->purification product 5. Final Product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_conditions Check Reaction Conditions start->check_conditions Possible Cause? check_reagents Check Reagent Quality start->check_reagents Possible Cause? extend_time Extend Reaction Time & Monitor by TLC check_conditions->extend_time Time? optimize_temp Optimize Temperature check_conditions->optimize_temp Temperature? use_anhydrous Use Anhydrous Reagents & Solvents check_reagents->use_anhydrous Moisture? fresh_reagents Use Freshly Opened or Purified Reagents check_reagents->fresh_reagents Purity?

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

common side reactions in the bromination of N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of N-[3-(trifluoromethyl)phenyl]acetamide.

Troubleshooting Guide

Users may encounter several common issues during the bromination of N-[3-(trifluoromethyl)phenyl]acetamide. This guide addresses potential problems in a question-and-answer format to facilitate rapid problem-solving.

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A1: The formation of multiple isomers is a common challenge in the electrophilic aromatic substitution of substituted benzenes. The N-acetyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This leads to the potential for bromination at the 2-, 4-, and 6-positions relative to the acetamido group.

  • Controlling Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or below) can enhance selectivity by favoring the kinetically controlled product.

  • Choice of Brominating Agent: Using a less reactive brominating agent, such as N-bromosuccinimide (NBS) instead of elemental bromine (Br₂), can improve selectivity.

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experimenting with different solvents, such as acetic acid, dichloromethane, or acetonitrile, may help optimize the desired isomer yield.

  • In-situ Generation of Bromine: The slow, in-situ generation of bromine, for example from the oxidation of HBr with KBrO₃, can keep the concentration of Br₂ low and minimize the formation of multiple bromination byproducts.[1][2]

Q2: I am observing polybromination of my product. What causes this and how can I prevent it?

A2: Polybromination occurs when the initial brominated product is sufficiently activated to undergo further bromination. The acetamido group is an activating group, which can make the monobrominated product susceptible to a second bromination.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess of the substrate relative to the brominating agent can help minimize polybromination.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent the formation of di- or tri-brominated products.

  • Slow Addition: Adding the brominating agent slowly and in portions can help maintain a low concentration of the electrophile and reduce the likelihood of multiple substitutions.

Q3: My product analysis shows a significant amount of a byproduct with a similar mass, but different NMR signals. What could this be?

A3: A likely side reaction is the bromination of the acetyl methyl group (alpha-bromination), leading to the formation of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. This is a classic side reaction for carbonyl compounds.[3]

  • Reaction Conditions: Alpha-bromination is often favored by radical conditions. Ensure the reaction is performed in the dark and avoid radical initiators if aromatic substitution is the desired outcome.

  • Choice of Reagents: For aromatic bromination, using an electrophilic bromination catalyst (e.g., a Lewis acid with Br₂) or NBS in a polar solvent is preferred. For alpha-bromination, radical initiators (like AIBN or light) with NBS in a non-polar solvent like carbon tetrachloride are typically used.

Q4: The reaction is very slow or is not proceeding to completion. What can I do?

A4: The trifluoromethyl group is a strong deactivating group, which can make the aromatic ring less reactive towards electrophilic substitution.

  • Activating Conditions: The use of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) with elemental bromine can increase the electrophilicity of the bromine and promote the reaction.

  • Temperature: Gradually increasing the reaction temperature may be necessary, but this should be done cautiously as it can also lead to a decrease in selectivity and an increase in side products.

  • Stronger Brominating Systems: If milder reagents are ineffective, more potent brominating systems could be considered, though this increases the risk of side reactions.

Frequently Asked Questions (FAQs)

What are the expected major and minor aromatic bromination products?

Based on the directing effects of the substituents, the acetamido group (-NHCOCH₃) is an ortho-, para-director and activating, while the trifluoromethyl group (-CF₃) is a meta-director and deactivating. Therefore, the primary products of electrophilic aromatic bromination are expected to be:

  • Major Product: N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide (bromination para to the activating acetamido group).

  • Minor Products: N-[2-bromo-3-(trifluoromethyl)phenyl]acetamide and N-[6-bromo-3-(trifluoromethyl)phenyl]acetamide (bromination ortho to the acetamido group). Steric hindrance from the acetamido group may reduce the yield of the ortho-isomers.

What is the most common side reaction to be aware of?

Besides the formation of constitutional isomers on the aromatic ring, the most common side reaction is the bromination at the alpha-position of the acetyl group, yielding this compound.

How can I differentiate between the aromatic isomers and the side-chain brominated product?

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct for each aromatic isomer due to different substitution patterns. The alpha-brominated product will show a characteristic singlet for the -CH₂Br group, typically in the range of 4.0-4.5 ppm, and the disappearance of the methyl singlet of the starting material.

  • Mass Spectrometry: All monobrominated products will have the same mass. Fragmentation patterns might help in differentiation, but chromatographic separation coupled with NMR is the most reliable method.

Experimental Protocols

Protocol 1: Aromatic Bromination using N-Bromosuccinimide (NBS)

This protocol aims for monobromination on the aromatic ring.

  • Dissolution: Dissolve N-[3-(trifluoromethyl)phenyl]acetamide (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq) in portions over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker of ice-cold water.

  • Workup: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Alpha-Bromination of the Acetyl Group

This protocol is designed to favor bromination on the side chain.

  • Dissolution: Dissolve N-[3-(trifluoromethyl)phenyl]acetamide (1.0 eq) in a non-polar solvent such as carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a radical initiator such as a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Currently, there is a lack of specific published quantitative data on the product distribution for the bromination of N-[3-(trifluoromethyl)phenyl]acetamide under various conditions. Researchers are encouraged to perform careful analysis (e.g., by ¹H NMR integration or GC-MS with internal standards) of their crude reaction mixtures to determine the ratio of different isomers and byproducts. This data will be crucial for optimizing reaction conditions to favor the desired product.

Reaction Condition Desired Product Potential Side Products Reported Yield (%) Reference
Specific data not availableN/AN/AN/AN/A

Visualizations

The following diagrams illustrate the key reaction pathways and logical relationships in the bromination of N-[3-(trifluoromethyl)phenyl]acetamide.

Bromination_Pathways cluster_start Starting Material cluster_reactions Bromination Reactions cluster_products Potential Products SM N-[3-(trifluoromethyl)phenyl]acetamide Aro_Brom Electrophilic Aromatic Substitution SM->Aro_Brom Br+ source (e.g., NBS, Br2) Alpha_Brom Radical Side-Chain Bromination SM->Alpha_Brom Radical conditions (e.g., NBS, AIBN, light) P_Aro Aromatic Bromination Products (Regioisomers) Aro_Brom->P_Aro P_Alpha Alpha-Brominated Product Alpha_Brom->P_Alpha

Caption: Reaction pathways for the bromination of N-[3-(trifluoromethyl)phenyl]acetamide.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Issue Undesired Product Formation Mixture Mixture of Regioisomers Issue->Mixture Poor Selectivity Poly Polybromination Issue->Poly Over-reaction Alpha Alpha-Bromination Issue->Alpha Side-chain Reaction Sol_Regio Control Temperature Change Solvent Use Milder Reagent Mixture->Sol_Regio Sol_Poly Control Stoichiometry Monitor Reaction Time Slow Addition Poly->Sol_Poly Sol_Alpha Avoid Radical Conditions Use Electrophilic Catalyst Alpha->Sol_Alpha

Caption: Troubleshooting logic for undesired product formation.

References

Technical Support Center: Purification of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide by recrystallization. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general method for the purification of this compound using a single solvent (ethanol) or a mixed solvent system (ethanol/water). The choice of method will depend on the solubility of the crude material.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum source

Procedure:

1. Solvent Selection:

  • Perform a small-scale solubility test to determine the appropriate solvent system. Place a small amount of the crude compound in a test tube and add a few drops of ethanol.

  • If the compound dissolves readily at room temperature, ethanol may not be a suitable single solvent, and a mixed solvent system with water as an anti-solvent should be considered.

  • If the compound is sparingly soluble at room temperature but dissolves upon heating, ethanol is a good candidate for a single-solvent recrystallization.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) and begin heating the mixture on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the yield of recovered crystals.[1]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present after dissolution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

6. Drying:

  • Dry the purified crystals on a watch glass or in a desiccator under vacuum to remove any residual solvent.

7. Purity Assessment:

  • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates a high degree of purity.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighInsolubleInsoluble
EthanolHighSparingly Soluble to SolubleSoluble
MethanolHighSparingly Soluble to SolubleSoluble
AcetoneMediumSolubleVery Soluble
DichloromethaneMediumSolubleVery Soluble
Ethyl AcetateMediumSparingly SolubleSoluble
TolueneLowSparingly SolubleSoluble
HexaneLowInsolubleSparingly Soluble

Note: This table is based on general principles of solubility for structurally similar compounds. Experimental verification is recommended.

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Based on the structure of the compound, polar protic solvents like ethanol or a mixed solvent system such as ethanol/water are good starting points.[3] A suitable solvent should dissolve the compound when hot but not when cold.[1]

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product.[1] Adding too much solvent will result in a lower yield of crystals.[2]

Q3: Why is slow cooling important for crystallization?

A3: Slow cooling allows for the gradual formation of a crystal lattice, which helps to exclude impurities, resulting in purer crystals.[2] Rapid cooling can trap impurities within the crystal structure.

Troubleshooting Specific Issues

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the solvent.[4] To remedy this, add more solvent to the mixture and reheat until the oil dissolves completely. Then, allow the solution to cool more slowly. Using a solvent with a lower boiling point can also prevent this issue.

Q5: No crystals have formed even after cooling the solution in an ice bath. What went wrong?

A5: This is likely due to either using too much solvent or the solution being supersaturated.[2] If too much solvent was used, you can evaporate some of it by gently heating the solution and then allowing it to cool again.[2] If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[1]

Q6: The yield of my recrystallized product is very low. How can I improve it?

A6: A low yield can be caused by several factors: using too much solvent, washing the crystals with solvent that was not ice-cold, or premature crystallization during hot filtration.[1][4] To improve the yield, ensure you are using the minimum amount of hot solvent for dissolution and always use ice-cold solvent for washing the collected crystals.[1]

Visualization

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiled_out Product 'Oiled Out'? cool->oiled_out crystals_form Crystals Form? collect_crystals Collect and Wash Crystals crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No oiled_out->crystals_form No add_more_solvent Add More Solvent and Reheat oiled_out->add_more_solvent Yes end Pure Product collect_crystals->end cool_slower Cool More Slowly add_more_solvent->cool_slower cool_slower->cool induce_crystallization->crystals_form reduce_solvent Reduce Solvent Volume (Evaporate) induce_crystallization->reduce_solvent Still No Crystals reduce_solvent->cool

References

solubility of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols related to its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Q2: Are there any predicted solubility characteristics I can use?

A2: While specific experimental data is lacking, the molecule's structure suggests it will be more soluble in solvents that can engage in hydrogen bonding and dipole-dipole interactions. The presence of the trifluoromethyl group may also influence its solubility in fluorinated solvents. It is recommended to perform preliminary solubility tests with small amounts of the compound in a variety of solvent classes.

Solubility Data

As specific quantitative solubility data is not available in the public domain, the following table provides a qualitative solubility profile based on general principles of organic chemistry. This should be used as a starting point for experimental determination.

Solvent ClassRepresentative SolventsExpected Qualitative Solubility
Alcohols Methanol, EthanolSoluble to Very Soluble
Ketones Acetone, Methyl Ethyl KetoneSoluble to Very Soluble
Esters Ethyl AcetateSoluble
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately Soluble to Soluble
Halogenated Dichloromethane, ChloroformSoluble
Aromatic TolueneSparingly Soluble to Moderately Soluble
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very Soluble
Non-polar Hexane, CyclohexaneInsoluble to Sparingly Soluble
Aqueous WaterInsoluble

Experimental Protocol: Determination of Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the solubility of a solid compound in an organic solvent.[1]

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Allow the mixture to equilibrate for a set period (typically 24-72 hours) to ensure the solution reaches saturation. The temperature should be controlled and recorded.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the undissolved solid.

  • Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample and weigh the remaining solid.

    • Analytical Method: Dilute the filtered sample with a known volume of a suitable solvent and determine the concentration of this compound using a pre-calibrated analytical method like HPLC-UV.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the amount of dissolved solid and the initial volume of the solvent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent solubility results - Temperature fluctuations during the experiment.- Insufficient equilibration time.[2]- Impurities in the compound or solvent.[2]- Ensure the shaker/incubator maintains a constant temperature.- Increase the equilibration time to 48 or 72 hours.- Use high-purity compound and analytical grade solvents.
Precipitation during sampling or dilution - The solution was supersaturated and unstable.- Temperature of the sample dropped, causing precipitation.- Ensure the solution has fully equilibrated.- Work quickly during sampling and dilution, and maintain a constant temperature.
Low recovery in the gravimetric method - Loss of volatile compound during solvent evaporation.- Use a gentle evaporation method (e.g., nitrogen stream at room temperature).- Consider using an analytical method for quantification instead.
Difficulty dissolving the compound even in "good" solvents - The compound may exist in a different polymorphic form.- Characterize the solid form of the compound using techniques like XRD or DSC.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Select Solvents prepare Prepare Supersaturated Solution (Excess Solute in Known Volume) start->prepare equilibrate Equilibrate at Constant Temperature (24-72 hours) prepare->equilibrate separate Phase Separation (Allow excess solid to settle) equilibrate->separate sample Sample Supernatant separate->sample filter Filter Sample (0.22 µm Syringe Filter) sample->filter quantify Quantify Concentration filter->quantify gravimetric Gravimetric Method (Evaporate & Weigh) quantify->gravimetric  If applicable analytical Analytical Method (e.g., HPLC-UV) quantify->analytical  If applicable calculate Calculate Solubility (mg/mL or mol/L) gravimetric->calculate analytical->calculate end End: Report Data calculate->end

Caption: Workflow for Solubility Determination.

References

troubleshooting failed reactions with 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile reagent and building block in organic synthesis.[1][2] Its reactive bromoacetamide group allows for nucleophilic substitution reactions, making it valuable for introducing the N-[3-(trifluoromethyl)phenyl]acetamido moiety into various molecules.[1][2] This is particularly useful in medicinal chemistry for the synthesis of potential therapeutic agents, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3][4]

Q2: What are the most common reactions performed with this compound?

A2: The most common reaction is N-alkylation, where the bromine atom is displaced by a nucleophilic amine to form a new carbon-nitrogen bond.[1] It can also react with other nucleophiles such as thiols and alcohols. The trifluoromethyl group is generally stable under these conditions, though the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions.

Q3: What are the key safety precautions to consider when working with this compound?

A3: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Q4: How should this compound be stored?

A4: It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[5] Bromoacetamides can be sensitive to light and moisture, which can lead to hydrolysis and other side reactions.[6]

Troubleshooting Failed Reactions

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Potential Cause Recommended Solution
Poor Solubility of Starting Materials Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. For N-alkylation reactions, polar aprotic solvents like DMF or acetonitrile are often effective.[7]
Insufficient Reactivity of the Nucleophile The nucleophilicity of the reacting amine (or other nucleophile) may be low. This can be addressed by using a stronger base to deprotonate the nucleophile or by increasing the reaction temperature.
Degraded Starting Material This compound can degrade over time, especially if not stored properly.[6] It is advisable to use a fresh batch of the reagent or to check the purity of the existing stock before use.
Inappropriate Base The choice of base is critical. For N-alkylation, a non-nucleophilic base such as potassium carbonate or cesium carbonate is often used to deprotonate the amine without competing in the reaction. The strength of the base should be sufficient to deprotonate the nucleophile but not so strong as to cause elimination or other side reactions.[7]
Suboptimal Reaction Temperature Some reactions may require heating to proceed at a reasonable rate.[6] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.[7]
Formation of Multiple Products/Impurities

Problem: The reaction mixture shows multiple spots on TLC, indicating the presence of side products.

Potential Side Reaction Mitigation Strategy
Over-alkylation If the nucleophile has multiple reactive sites, or if the product is more nucleophilic than the starting material, multiple additions of the acetylpropyl group can occur. To minimize this, use a slight excess of the nucleophile relative to the this compound.[8]
Elimination In the presence of a strong or hindered base, elimination of HBr can occur, leading to the formation of an unsaturated byproduct.[9] Using a milder, non-hindered base and maintaining a lower reaction temperature can suppress this side reaction.
Hydrolysis The bromo group or the amide bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions.[8] Ensure that anhydrous solvents and reagents are used.
Reaction with Solvent Some solvents, like DMF, can participate in side reactions at elevated temperatures. If unexpected byproducts are observed, consider switching to a more inert solvent like acetonitrile or toluene.

Experimental Protocols

General Protocol for N-Alkylation of an Amine

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and the base (1.5 - 2.0 eq).

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M of the amine).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.

Data Presentation

The following table provides illustrative yields for N-alkylation reactions with bromoacetamides under various conditions. Note that actual yields will depend on the specific substrates and optimized conditions.

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
AnilineK₂CO₃Acetonitrile801275-85
BenzylamineCs₂CO₃DMF25685-95
PiperidineK₂CO₃Acetonitrile50880-90
ThiophenolEt₃NDichloromethane0-25490-98

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow start Start reactants 1. Combine Amine and Base in Anhydrous Solvent start->reactants addition 2. Add this compound reactants->addition reaction 3. Stir at RT or Heat (Monitor by TLC/LC-MS) addition->reaction workup 4. Aqueous Workup (Filter, Extract, Wash) reaction->workup purification 5. Purify Product (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental workflow for N-alkylation reactions.

Troubleshooting Decision Tree for Failed Reactions

troubleshooting_workflow start Reaction Failed (Low/No Yield or Multiple Products) check_sm Check Purity of Starting Materials start->check_sm First Step check_conditions Review Reaction Conditions start->check_conditions If SMs are pure sub_sm Sub-optimal SMs? check_sm->sub_sm check_base Is the Base Appropriate? check_conditions->check_base sub_sm->check_conditions No replace_sm Use Fresh/Purified Starting Materials sub_sm->replace_sm Yes check_solvent Is the Solvent Appropriate? check_base->check_solvent Yes optimize_base Optimize Base (e.g., K2CO3, Cs2CO3) check_base->optimize_base No check_temp Is the Temperature Optimal? check_solvent->check_temp Yes optimize_solvent Optimize Solvent (e.g., MeCN, DMF) check_solvent->optimize_solvent No optimize_temp Optimize Temperature (e.g., Increase Heat) check_temp->optimize_temp No

Caption: A decision tree for troubleshooting failed reactions.

Synthetic Pathway Application

synthetic_pathway cluster_reaction N-Alkylation Reaction reagent This compound C₉H₇BrF₃NO product N-Substituted Product Potential Bioactive Molecule reagent->product + Nucleophile - HBr nucleophile Nucleophile (R-NH₂) e.g., Amine nucleophile->product

Caption: Role as an intermediate in synthetic pathways.

References

Technical Support Center: Production of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide, focusing on minimizing impurities and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the bromination of the precursor, N-[3-(trifluoromethyl)phenyl]acetamide, using a suitable brominating agent in an appropriate solvent. This reaction targets the alpha-carbon of the acetamide group.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: Temperature, choice of brominating agent, and reaction time are critical. The reaction is typically conducted at low temperatures (0-5 °C) to prevent over-bromination and other side reactions. Using a selective brominating agent like N-bromosuccinimide (NBS) can also improve the purity of the product.[1]

Q3: What are the likely impurities in the final product?

A3: Potential impurities include unreacted starting material (N-[3-(trifluoromethyl)phenyl]acetamide), over-brominated products (e.g., 2,2-dibromo-N-[3-(trifluoromethyl)phenyl]acetamide), and hydrolysis products where the bromine is replaced by a hydroxyl group. Aromatic bromination on the phenyl ring is also a possibility, though less likely under controlled conditions.

Q4: How can I purify the crude this compound?

A4: The most effective purification methods are recrystallization and column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation. For column chromatography, a solvent system of varying polarity, such as a mixture of hexanes and ethyl acetate, is typically employed to separate the desired product from impurities.[1]

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass spectrometry (MS) is used to confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of the product. 3. Inactive brominating agent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. 2. Maintain strict temperature control throughout the reaction and work-up. Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions. 3. Use a fresh batch of the brominating agent. N-bromosuccinimide should be pure and dry.
Multiple Spots on TLC Indicating Impurities 1. Over-bromination (di-bromination). 2. Presence of unreacted starting material. 3. Hydrolysis of the product. 4. Aromatic bromination.1. Use a milder brominating agent like NBS instead of bromine. Add the brominating agent slowly and in a controlled manner. Maintain a low reaction temperature. 2. Ensure the stoichiometry of the reactants is correct and allow for sufficient reaction time. 3. Perform the reaction under anhydrous conditions. Ensure all glassware is dry and use anhydrous solvents. 4. The acetamido group is activating and ortho-, para-directing. While alpha-bromination is generally faster, aromatic substitution can occur. Using a non-polar solvent can sometimes suppress this side reaction.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities that inhibit crystallization. 2. Residual solvent.1. Attempt to purify a small sample by column chromatography to see if a pure, solid product can be obtained. If so, scaling up the chromatography is necessary. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.
Final Product Discolors Over Time 1. Presence of trace acidic impurities. 2. Exposure to light and air.1. During the work-up, wash the organic layer with a dilute solution of sodium bicarbonate to neutralize any residual acid. 2. Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of N-[3-(trifluoromethyl)phenyl]acetamide (Precursor)

Materials:

  • 3-(Trifluoromethyl)aniline

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the N-[3-(trifluoromethyl)phenyl]acetamide.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

Materials:

  • N-[3-(trifluoromethyl)phenyl]acetamide

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (anhydrous)

  • Azobisisobutyronitrile (AIBN) (catalytic amount, optional radical initiator)

Procedure:

  • Dissolve N-[3-(trifluoromethyl)phenyl]acetamide in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN to the solution.

  • Reflux the mixture gently. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Brominating Agents and Typical Reaction Conditions

Brominating AgentSolventTemperature (°C)Typical Yield (%)Purity (%)Key Considerations
N-Bromosuccinimide (NBS) Dichloromethane, AcetonitrileReflux75-90>95Good selectivity for alpha-bromination. Requires a radical initiator for optimal results.
Bromine (Br₂) Acetic Acid, Dichloromethane0 - 1060-8085-95More reactive, higher risk of over-bromination and aromatic substitution. Requires careful handling due to toxicity and corrosiveness.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway A 3-(Trifluoromethyl)aniline B N-[3-(Trifluoromethyl)phenyl]acetamide A->B Acetic anhydride, Acetic acid C This compound B->C NBS, AIBN, Dichloromethane

Caption: Synthetic route to this compound.

Diagram 2: Potential Impurity Formation

Impurity_Formation Start N-[3-(Trifluoromethyl)phenyl]acetamide Product This compound Start->Product Desired Reaction Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Impurity4 Aromatic Bromination Product Start->Impurity4 Side Reaction Impurity2 2,2-dibromo-N-[3-(trifluoromethyl)phenyl]acetamide (Over-bromination) Product->Impurity2 Excess Brominating Agent Impurity3 2-hydroxy-N-[3-(trifluoromethyl)phenyl]acetamide (Hydrolysis) Product->Impurity3 Presence of Water

Caption: Common pathways for impurity formation during synthesis.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield LowPurity Low Purity Start->LowPurity CheckReaction Check Reaction Conditions (Temp, Time, Reagents) LowYield->CheckReaction OptimizePurification Optimize Purification (Recrystallization, Chromatography) LowPurity->OptimizePurification AnalyzeImpurities Analyze Impurities (HPLC, NMR, MS) OptimizePurification->AnalyzeImpurities ModifyProtocol Modify Protocol Based on Impurity Identity AnalyzeImpurities->ModifyProtocol

References

Technical Support Center: Optimizing Cysteine Alkylation with 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for cysteine alkylation using 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for cysteine alkylation with this compound?

A1: The optimal pH for the alkylation of cysteine residues is typically between 7.5 and 8.5.[1][2] This is because the thiol group (-SH) of cysteine needs to be in its more nucleophilic thiolate form (-S⁻) to efficiently react with the bromoacetamide.[2] At pH values above 8.5, the risk of off-target reactions with other nucleophilic amino acid residues, such as lysine, increases.[3]

Q2: What is the recommended starting concentration for this compound?

A2: A common starting concentration for haloacetamide reagents is a 2-5 fold molar excess over the reducing agent used to break disulfide bonds, typically in the range of 15-55 mM.[3] For initial experiments, a concentration of 20 mM can be a good starting point.[4] The optimal concentration should be determined empirically to ensure complete alkylation while minimizing off-target modifications.

Q3: What are the primary causes of incomplete cysteine alkylation?

A3: Incomplete alkylation can stem from several factors:

  • Suboptimal pH: If the pH is too low, the cysteine thiol group will be protonated and less reactive.

  • Insufficient Reagent: The concentration of the alkylating agent may be too low to drive the reaction to completion.

  • Incomplete Reduction: Disulfide bonds must be fully reduced to free up the cysteine residues for alkylation.

  • Reagent Degradation: Bromoacetamide solutions can be light-sensitive and should be prepared fresh.

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) can compete with the cysteine residues for the alkylating agent.

Q4: Can this compound react with other amino acids?

A4: Yes, off-target modifications can occur, particularly at higher pH values and reagent concentrations. The most common off-target residues are lysine and histidine, which have nucleophilic side chains.[3][5] Methionine can also be susceptible to alkylation by haloacetamides.[6] The trifluoromethyl group on the phenyl ring is an electron-withdrawing group, which can increase the reactivity of the bromoacetamide, potentially increasing the likelihood of off-target reactions under non-optimal conditions.

Q5: How should I prepare and store my this compound solution?

A5: It is recommended to prepare solutions of this compound fresh for each use. The powder should be stored in a cool, dark, and dry place.[7][8] Solutions should be protected from light to prevent degradation.

Troubleshooting Guides

Issue 1: Incomplete Alkylation Observed in Mass Spectrometry Data

Symptoms:

  • Presence of peptides with unmodified cysteine residues in mass spectrometry (MS) analysis.

  • Variable and inconsistent alkylation across different peptides or experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reduction of Disulfide Bonds Ensure complete reduction by using a sufficient concentration of a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine). A typical starting point is 5-10 mM DTT incubated at 56°C for 30-60 minutes.[9]
Suboptimal pH of Reaction Buffer Verify the pH of your reaction buffer is between 7.5 and 8.5. Use a calibrated pH meter. Consider using buffers without primary amines, such as HEPES or ammonium bicarbonate.
Insufficient Alkylating Reagent Increase the molar excess of this compound relative to the reducing agent. Perform a titration experiment to find the optimal concentration.
Degraded Alkylating Reagent Always prepare fresh solutions of this compound and protect them from light.
Short Reaction Time or Low Temperature Increase the incubation time for the alkylation step (e.g., from 30 minutes to 1 hour) or perform the reaction at a slightly elevated temperature (e.g., 37°C), but be mindful of increasing off-target reactions.[1]
Issue 2: Off-Target Modifications Detected

Symptoms:

  • Unexpected mass shifts corresponding to the addition of the alkylating group on amino acids other than cysteine (e.g., lysine, histidine, methionine).

  • Reduced protein identification scores due to unexpected modifications.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
pH is Too High Lower the pH of the alkylation reaction to within the 7.5-8.0 range to decrease the nucleophilicity of other amino acid side chains.
Excessive Concentration of Alkylating Reagent Reduce the concentration of this compound to the minimum required for complete cysteine alkylation, as determined by a titration experiment.
Prolonged Reaction Time or Elevated Temperature Shorten the incubation time or perform the reaction at room temperature to minimize the opportunity for side reactions.
Presence of Highly Reactive Residues If a particular protein is prone to off-target modifications, consider a milder alkylating agent if the specific properties of this compound are not essential for your application.

Data Presentation

Table 1: Recommended Reaction Parameters for Cysteine Alkylation
ParameterRecommended RangeNotes
pH 7.5 - 8.5Optimal for thiolate anion formation.[1][2]
Temperature Room Temperature to 37°CHigher temperatures increase reaction rate but may also increase off-target modifications.[1]
Reaction Time 30 - 60 minutesShould be optimized for each specific protein or sample.
Reagent Concentration 15 - 55 mMA 2-5 fold molar excess over the reducing agent is a good starting point.[3]
Reducing Agent 5 - 10 mM DTT or TCEPEnsure complete reduction of disulfide bonds prior to alkylation.[9]
Table 2: Common Off-Target Amino Acid Modifications
Amino AcidSide Chain NucleophileConditions Favoring Off-Target Modification
Lysine ε-amino grouppH > 8.5, high reagent concentration, long reaction times.[3]
Histidine Imidazole ringpH > 8.0, high reagent concentration.[5]
Methionine ThioetherCan be alkylated by haloacetamides, though generally less reactive than cysteine.[6]
N-terminus α-amino groupHigh pH and high reagent concentration.

Experimental Protocols

Protocol 1: In-Solution Cysteine Alkylation
  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidinium chloride in 100 mM ammonium bicarbonate, pH 8.0).

  • Reduction:

    • Add a fresh solution of DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Prepare a fresh solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Add the alkylating agent to the protein solution to a final concentration of 20-30 mM.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20-30 mM to consume any unreacted alkylating agent.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup:

    • Proceed with buffer exchange, dialysis, or protein precipitation to remove urea, excess reducing agent, and alkylating agent before downstream applications like enzymatic digestion and mass spectrometry.

Protocol 2: In-Gel Cysteine Alkylation
  • Gel Piece Preparation:

    • Excise the protein band of interest from the SDS-PAGE gel.

    • Destain the gel piece with a suitable destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate).

    • Dehydrate the gel piece with 100% acetonitrile and dry in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the gel piece in a solution of 10 mM DTT in 100 mM ammonium bicarbonate.

    • Incubate at 56°C for 45 minutes.

    • Allow the solution to cool to room temperature and remove the DTT solution.

  • Alkylation:

    • Add a freshly prepared solution of 55 mM this compound in 100 mM ammonium bicarbonate to the gel piece, ensuring it is fully submerged.

    • Incubate for 30 minutes at room temperature in the dark.

    • Remove the alkylation solution.

  • Washing:

    • Wash the gel piece with 100 mM ammonium bicarbonate.

    • Dehydrate with 100% acetonitrile and dry completely in a vacuum centrifuge before proceeding to in-gel digestion.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_downstream Downstream Processing solubilization Protein Solubilization (8 M Urea, pH 8.0) reduction Reduction (10 mM DTT, 56°C) solubilization->reduction alkylation Alkylation with This compound (20-30 mM, RT, 30-60 min) reduction->alkylation quenching Quenching (Excess DTT) alkylation->quenching cleanup Sample Cleanup quenching->cleanup digestion Enzymatic Digestion cleanup->digestion ms_analysis Mass Spectrometry digestion->ms_analysis

Caption: In-solution cysteine alkylation workflow.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Alkylation cluster_offtarget Troubleshooting Off-Target Modification start Mass Spectrometry Analysis issue Problem Detected? start->issue incomplete Incomplete Alkylation issue->incomplete Yes off_target Off-Target Modification issue->off_target Yes no_issue Successful Alkylation issue->no_issue No check_reduction Verify Complete Reduction incomplete->check_reduction lower_ph Lower pH (< 8.0) off_target->lower_ph optimize_ph Optimize pH (7.5-8.5) check_reduction->optimize_ph increase_conc Increase Reagent Concentration optimize_ph->increase_conc check_reagent Use Fresh Reagent increase_conc->check_reagent decrease_conc Decrease Reagent Concentration lower_ph->decrease_conc optimize_time Shorten Reaction Time decrease_conc->optimize_time

Caption: Troubleshooting decision tree for cysteine alkylation.

References

Technical Support Center: Characterization of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide and its derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the characterization of this compound derivatives.

Issue 1: Ambiguous ¹H NMR Spectrum

Question: My ¹H NMR spectrum shows broad peaks, unexpected splitting patterns, or overlapping signals, making interpretation difficult. What are the possible causes and solutions?

Answer:

Several factors can contribute to a complex ¹H NMR spectrum for these derivatives. The presence of the trifluoromethyl group and the bromine atom can introduce complexities.

Possible Causes and Solutions:

Cause Explanation Solution
Rotational Isomers (Rotamers) The amide bond (C-N) has a partial double bond character, which can restrict rotation and lead to the presence of conformational isomers (rotamers) that are distinct on the NMR timescale. This results in a doubling or broadening of certain peaks.Try acquiring the spectrum at a higher temperature (e.g., 50-80 °C). Increased thermal energy can accelerate the rotation around the amide bond, causing the signals from the rotamers to coalesce into a single, sharper peak.
Quadrupolar Broadening The bromine atom has two quadrupolar isotopes (⁷⁹Br and ⁸¹Br) which can cause broadening of adjacent proton signals, particularly the -CH₂Br protons.This is an inherent property of the molecule. While difficult to eliminate completely, ensuring a homogeneous sample and optimal shimming can help minimize the effect.
Solvent Effects The choice of NMR solvent can influence the chemical shifts of aromatic protons, potentially causing them to overlap.Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Benzene-d₆) to alter the chemical shifts and resolve overlapping signals.[1]
Sample Purity The presence of starting materials (3-(trifluoromethyl)aniline, bromoacetyl bromide), by-products, or residual solvents can complicate the spectrum.Purify the sample using techniques like column chromatography or recrystallization.[2][3] Compare the spectrum to that of the starting materials to identify impurity peaks.
Poor Shimming/Sample Concentration An inhomogeneous magnetic field or a highly concentrated sample can lead to broad peaks.[1]Ensure the sample is fully dissolved and the concentration is appropriate. Optimize the shimming of the NMR spectrometer before acquisition.

Issue 2: Inconclusive Mass Spectrometry Data

Question: I am having trouble interpreting the mass spectrum of my this compound derivative. The molecular ion is weak or absent, and the fragmentation pattern is confusing.

Answer:

The presence of bromine and the trifluoromethyl group significantly influences the mass spectrum.

Troubleshooting Steps:

  • Look for the Isotopic Pattern of Bromine: A key characteristic to confirm the presence of a single bromine atom is the isotopic pattern of the molecular ion and any bromine-containing fragments. You should observe two peaks of nearly equal intensity (approximately 1:1 ratio) separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[2]

  • Identify Characteristic Fragments: The fragmentation of these molecules often follows predictable pathways. Common fragments to look for are summarized in the table below.

  • Consider the Ionization Technique: Electron Ionization (EI) can sometimes lead to extensive fragmentation and a weak or absent molecular ion peak. If using EI, consider a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.

Issue 3: Challenges in HPLC Purification

Question: I am struggling to achieve good separation and purity of my this compound derivative using HPLC.

Answer:

Effective HPLC purification depends on optimizing several parameters.

Troubleshooting Strategies:

Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Sample overload; Inappropriate sample solvent.Reduce the amount of sample injected. Dissolve the sample in the initial mobile phase if possible.[4]
Poor Resolution Inadequate separation between the product and impurities.Optimize the gradient. A shallower gradient can improve the separation of closely eluting compounds.[5] Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).
Co-elution of Impurities Similar retention times of the product and impurities.Modify the mobile phase. Adding a different organic modifier (e.g., methanol instead of acetonitrile) or adjusting the pH (if the molecule has acidic or basic sites) can alter selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: While the exact chemical shifts can vary depending on the solvent and concentration, typical approximate values are listed below.[2][6]

Q2: What are the most common impurities I should look for in the synthesis of this compound derivatives?

A2: Common impurities may include:

  • Unreacted starting materials: 3-(trifluoromethyl)aniline and bromoacetyl bromide (or its hydrolysis product, bromoacetic acid).

  • N,N'-disubstituted urea: Formed if phosgene or a phosgene equivalent is used in the synthesis of a related precursor.

  • Di-brominated product: Although less common under controlled conditions, over-bromination can occur.

  • Hydrolyzed product: The bromoacetamide can be hydrolyzed to the corresponding hydroxyacetamide.

Q3: How does the trifluoromethyl group affect the characterization of these compounds?

A3: The trifluoromethyl (-CF₃) group has several effects:

  • NMR Spectroscopy: In ¹³C NMR, the carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also show coupling to the fluorine atoms (J-coupling), which can help in assigning the signals. In ¹⁹F NMR, a single peak is expected (unless there are other fluorine atoms in the molecule).

  • Mass Spectrometry: The -CF₃ group is a stable fragment and its loss (or the loss of CF₂) may be observed in the mass spectrum.

  • Chromatography: The high electronegativity of the -CF₃ group can affect the polarity of the molecule and its retention behavior in chromatography.

Data Presentation

Table 1: Typical NMR Spectroscopic Data for this compound

Nucleus Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹H-NH (amide)8.0 - 9.5singlet (broad)-
¹HAromatic-H7.3 - 8.0multiplet-
¹H-CH₂Br4.0 - 4.2singlet-
¹³CC=O (amide)164 - 167singlet-
¹³CAromatic-C115 - 140multipletJ(C-F) may be observed
¹³CC-CF₃~131quartetJ(C-F) ~ 32 Hz
¹³C-CF₃~123quartetJ(C-F) ~ 272 Hz
¹³C-CH₂Br28 - 30singlet-

Note: These are approximate values and can vary based on experimental conditions.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Notes
281/283[M]⁺˙ or [M+H]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
202[M - Br]⁺Loss of a bromine radical.
188/190[BrCH₂C=O]⁺Acylium ion fragment.
160[H₂NC₆H₄CF₃]⁺˙Fragment corresponding to 3-(trifluoromethyl)aniline.
145[C₆H₄CF₃]⁺Loss of the amine group from the aniline fragment.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans will be required.

  • Acquisition:

    • Acquire the ¹H spectrum.

    • Acquire the broadband proton-decoupled ¹³C spectrum.

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants.

General Protocol for HPLC Purification

  • System Preparation:

    • Use a suitable reversed-phase column (e.g., C18).

    • Prepare the mobile phases. A common system is Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) and Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).[5] Filter the sample through a 0.45 µm syringe filter.

  • Method Development:

    • Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the compound.

    • Optimize the gradient to achieve good separation between the product and impurities. A shallower gradient around the elution time of the product is often effective.

  • Purification and Fraction Collection:

    • Inject the sample and run the optimized gradient.

    • Monitor the elution profile using a UV detector (e.g., at 254 nm).

    • Collect fractions corresponding to the product peak.

  • Analysis and Product Recovery:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_final Final Product Synthesis Synthesis of Derivative Purification Purification (Column Chromatography/ Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity Check & Structure Elucidation MS Mass Spectrometry (ESI or EI) Purification->MS Molecular Weight Confirmation HPLC_analysis Analytical HPLC Purification->HPLC_analysis Purity Assessment Final_Product Characterized Product NMR->Final_Product MS->Final_Product HPLC_analysis->Final_Product

Caption: General experimental workflow for the synthesis and characterization of derivatives.

Troubleshooting_Tree Start Characterization Issue NMR_Issue Ambiguous NMR Spectrum? Start->NMR_Issue MS_Issue Inconclusive MS Data? Start->MS_Issue HPLC_Issue HPLC Purification Problem? Start->HPLC_Issue Broad_Peaks Broad_Peaks NMR_Issue->Broad_Peaks Yes Other_NMR_Problem Consult Spectroscopist NMR_Issue->Other_NMR_Problem No No_M_Peak No_M_Peak MS_Issue->No_M_Peak Yes Other_MS_Problem Consult Spectroscopist MS_Issue->Other_MS_Problem No Poor_Separation Poor_Separation HPLC_Issue->Poor_Separation Yes Other_HPLC_Problem Consult Chromatographer HPLC_Issue->Other_HPLC_Problem No Check_Rotamers Acquire at Higher Temp Broad_Peaks->Check_Rotamers Broad/Doubled Peaks Check_Purity_NMR Purify Sample Broad_Peaks->Check_Purity_NMR Multiple Unexpected Peaks Check_Isotopes Look for Br Isotopic Pattern Use Softer Ionization (ESI) No_M_Peak->Check_Isotopes Weak/Absent Molecular Ion Optimize_Gradient Optimize HPLC Gradient Try Different Mobile Phase Poor_Separation->Optimize_Gradient Poor Resolution

Caption: Troubleshooting decision tree for common characterization challenges.

References

preventing hydrolysis of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. The information provided here will help in preventing the hydrolysis of this compound in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in my experiments?

A1: The primary cause of degradation for this compound in aqueous solutions is hydrolysis. The amide bond in the molecule is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.

Q2: How does the pH of my buffer affect the stability of the compound?

A2: The rate of hydrolysis is highly dependent on the pH of the buffer. Generally, the compound will exhibit greatest stability at a near-neutral pH. Both strongly acidic and strongly alkaline conditions will significantly accelerate the rate of degradation.

Q3: Can the type of buffer I use influence the hydrolysis of the compound?

A3: Yes, the buffer composition can impact stability. It is advisable to avoid buffers containing nucleophilic species, such as Tris or glycine. These can directly react with the compound, leading to its degradation. Non-nucleophilic buffers like HEPES, MES, or phosphate buffers are generally more suitable choices.

Q4: How does temperature affect the stability of this compound in aqueous buffers?

A4: As with most chemical reactions, the rate of hydrolysis increases with temperature. To minimize degradation, it is recommended to prepare solutions at low temperatures (e.g., on ice) and store them at 2-8°C for short-term use or frozen for longer-term storage.

Q5: Are there any other factors I should be aware of that could degrade my compound?

A5: Beyond hydrolysis, you should be mindful of potential photodegradation. It is good practice to protect solutions containing the compound from light, especially if the experimental procedure is lengthy.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This is a common problem that can arise from the degradation of this compound.

Possible Cause Solution
Degradation of the compound in stock solutions. Prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or acetonitrile. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For critical experiments, it is best to use freshly prepared solutions.
Hydrolysis in the aqueous experimental buffer. Optimize the pH of your buffer to a near-neutral range (pH 6.5-7.5) where the compound is most stable. Prepare the final working solution immediately before use and keep it on ice.
Reaction with buffer components. Switch to a non-nucleophilic buffer system such as HEPES, MES, or phosphate buffer.
Issue 2: Low or no yield of the desired product in a reaction.

This could be due to the degradation of the starting material, this compound.

Possible Cause Solution
Inactive reagent due to hydrolysis. Assess the stability of the compound under your specific experimental conditions (pH, temperature, buffer) using a stability-indicating analytical method like HPLC.
Suboptimal reaction conditions. If the reaction is performed in an aqueous buffer, ensure the pH is in the optimal range for stability. Consider lowering the reaction temperature if the desired reaction kinetics allow.

Quantitative Data on Hydrolysis

Table 1: Effect of pH on the Pseudo-First-Order Hydrolysis Rate Constant (k_obs) at 25°C

pHk_obs (s⁻¹) (Illustrative)Half-life (t₁/₂) (Illustrative)
3.01.5 x 10⁻⁶~5.4 days
5.02.0 x 10⁻⁷~40.1 days
7.01.0 x 10⁻⁷~80.2 days
9.05.0 x 10⁻⁶~1.6 days
11.02.5 x 10⁻⁵~7.7 hours

Table 2: Effect of Temperature on the Pseudo-First-Order Hydrolysis Rate Constant (k_obs) at pH 7.0

Temperature (°C)k_obs (s⁻¹) (Illustrative)Half-life (t₁/₂) (Illustrative)
42.5 x 10⁻⁸~320.8 days
251.0 x 10⁻⁷~80.2 days
373.5 x 10⁻⁷~22.9 days
501.2 x 10⁻⁶~6.7 days

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer components

  • A validated stability-indicating HPLC method

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and dilute with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and dilute with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, prepare a solution of the compound in a suitable buffer and incubate at an elevated temperature.

  • Photostability: Expose a solution of the compound to a controlled light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.

3. Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.

1. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the compound and any degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL

2. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the mobile phase to create working standards and samples within the linear range of the detector.

Visualizations

Hydrolysis_Pathway Compound This compound Intermediate Tetrahedral Intermediate Compound->Intermediate H₂O (Acid/Base Catalysis) Products 2-bromoacetic acid + 3-(trifluoromethyl)aniline Intermediate->Products

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Working Prepare Working Solutions in Buffer Stock->Working pH Vary pH Working->pH Temp Vary Temperature Working->Temp Light Expose to Light Working->Light HPLC HPLC Analysis pH->HPLC Temp->HPLC Light->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for assessing compound stability in aqueous buffers.

Troubleshooting_Logic Start Inconsistent Results? CheckStock Check Stock Solution Preparation & Storage Start->CheckStock Yes CheckBuffer Check Buffer pH & Composition Start->CheckBuffer Yes CheckTemp Check Experimental Temperature Start->CheckTemp Yes Sol_Stock Use fresh, properly stored stock CheckStock->Sol_Stock Sol_Buffer Optimize pH to neutral, use non-nucleophilic buffer CheckBuffer->Sol_Buffer Sol_Temp Conduct experiment at lower temperature CheckTemp->Sol_Temp

Caption: Troubleshooting logic for inconsistent experimental results.

Validation & Comparative

A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Isomers of 2-bromo-N-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework for Reactivity

The reactivity of the carbon-bromine (C-Br) bond in each isomer is primarily influenced by two key factors:

  • Electronic Effects: The N-(trifluoromethyl)phenyl]acetamide substituent is a moderately deactivating group due to the electron-withdrawing nature of both the trifluoromethyl (-CF₃) group and the amide carbonyl group. This deactivation reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but can influence the reactivity of the C-Br bond in other reactions, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The position of this substituent relative to the bromine atom dictates the extent of its electronic influence.

  • Steric Hindrance: The proximity of the N-(trifluoromethyl)phenyl]acetamide group to the bromine atom can sterically hinder the approach of reactants, particularly in the ortho isomer. This steric clash can significantly decrease reaction rates.

Based on these principles, the general trend in reactivity for reactions involving the C-Br bond, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, is expected to be:

Para > Meta > Ortho

Predicted Reactivity Comparison in Common Reactions

The following table summarizes the predicted relative reactivity of the three isomers in common organic reactions.

Reaction TypePara IsomerMeta IsomerOrtho IsomerRationale
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Highest ReactivityModerate ReactivityLowest ReactivityThe para isomer offers the least steric hindrance for the bulky palladium catalyst to access the C-Br bond. The meta isomer has less steric hindrance than the ortho isomer. The ortho isomer's reactivity is significantly diminished due to the steric bulk of the adjacent substituent impeding the oxidative addition step.
Nucleophilic Aromatic Substitution (SNAr) Moderate to High ReactivityLow ReactivityModerate to High ReactivitySNAr reactions are favored by electron-withdrawing groups ortho and para to the leaving group. The trifluoromethyl and acetamide groups are electron-withdrawing, thus activating the ortho and para positions for nucleophilic attack. The meta position is not significantly activated. The ortho isomer might experience some rate enhancement due to the strong inductive effect of the adjacent substituent, but this can be counteracted by steric hindrance.
Electrophilic Aromatic Substitution (on the substituted ring) Low ReactivityLow ReactivityLow ReactivityThe N-(trifluoromethyl)phenyl]acetamide group is deactivating, making further electrophilic substitution on the ring challenging for all isomers. The directing effects would favor substitution at the positions ortho and para to the acetamide group and meta to the trifluoromethyl group, but overall reactivity is low.

Experimental Protocols (Hypothetical for Comparative Analysis)

To experimentally validate the predicted reactivity, a standardized set of reaction conditions should be applied to all three isomers. Below are representative protocols for Suzuki-Miyaura coupling and a nucleophilic aromatic substitution reaction.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the relative yields of the biaryl product from the ortho, meta, and para isomers under identical reaction conditions.

Materials:

  • Ortho, meta, or para isomer of 2-bromo-N-(trifluoromethyl)phenyl]acetamide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a reaction vial, add the respective isomer of 2-bromo-N-(trifluoromethyl)phenyl]acetamide, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Seal the vial and heat the reaction mixture at 100 °C for a specified time (e.g., 2, 4, 8, and 12 hours), taking aliquots at each time point.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Analyze the crude reaction mixture by GC-MS or LC-MS to determine the conversion and yield of the desired product.

Protocol 2: Comparative Nucleophilic Aromatic Substitution

Objective: To compare the rates of substitution of the bromine atom by a nucleophile for the three isomers.

Materials:

  • Ortho, meta, or para isomer of 2-bromo-N-(trifluoromethyl)phenyl]acetamide (1.0 mmol)

  • Sodium methoxide (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Dissolve the respective isomer of 2-bromo-N-(trifluoromethyl)phenyl]acetamide in DMF in a round-bottom flask.

  • Add sodium methoxide to the solution at room temperature.

  • Heat the reaction mixture to a constant temperature (e.g., 80 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or TLC.

  • Calculate the initial reaction rates based on the disappearance of the starting material or the appearance of the product.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical workflow for comparing the reactivity of the isomers and the general mechanism of a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Reactivity Comparison Workflow start Select Isomers (Ortho, Meta, Para) reaction Perform Standardized Reaction (e.g., Suzuki Coupling) start->reaction analysis Analyze Reaction Products (Yield, Rate) reaction->analysis comparison Compare Reactivity analysis->comparison conclusion Establish Reactivity Trend comparison->conclusion

Caption: Workflow for the comparative analysis of isomer reactivity.

Suzuki_Mechanism cluster_cat Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Br pd2 Ar-Pd(II)-Br(L_n) oa->pd2 tm Transmetalation pd2->tm Ar'-B(OR)2 pd2_ar Ar-Pd(II)-Ar'(L_n) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Ar-Ar' product Biaryl Product re->product arbr Aryl Bromide (Isomer) arbr->oa arbor Arylboronic Acid arbor->tm

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Based on fundamental principles of organic chemistry, the reactivity of the ortho, meta, and para isomers of 2-bromo-N-(trifluoromethyl)phenyl]acetamide is predicted to vary significantly. For reactions sensitive to steric hindrance, such as palladium-catalyzed cross-coupling, the para isomer is expected to be the most reactive, followed by the meta, and then the ortho isomer. For nucleophilic aromatic substitution, the ortho and para isomers are predicted to be more reactive than the meta isomer due to electronic activation. The provided hypothetical experimental protocols offer a framework for the systematic and quantitative comparison of these isomers, which is crucial for their effective utilization in synthetic applications.

cross-reactivity of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide with other nucleophilic residues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The use of covalent inhibitors in drug discovery has seen a resurgence, driven by their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets. A key challenge in the design of these inhibitors is ensuring target specificity while minimizing off-target reactions. This guide provides a comparative analysis of the cross-reactivity of bromoacetamides, a class of electrophilic compounds that includes 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide, with various nucleophilic amino acid residues found in proteins. Understanding this reactivity profile is crucial for predicting potential off-target effects and designing more selective therapeutic agents.

While specific experimental data for this compound is not extensively available in public literature, the reactivity of the bromoacetamide functional group is well-characterized. This guide leverages data from studies on bromoacetamide and related electrophiles to provide a comparative framework for assessing its potential cross-reactivity.

Comparative Reactivity of Electrophiles with Nucleophilic Residues

The reactivity of an electrophilic warhead is highly dependent on the nucleophilicity of the target amino acid residue. The table below summarizes the relative reactivity of common electrophilic groups with key nucleophilic amino acids.

Electrophilic WarheadCysteine (Thiol)Histidine (Imidazole)Lysine (Amine)Tyrosine (Phenol)Serine/Threonine (Hydroxyl)
Bromoacetamide HighModerateLowVery LowNegligible
IodoacetamideVery HighModerateLowVery LowNegligible
AcrylamideModerateLowVery LowNegligibleNegligible
Vinyl SulfoneModerateLowVery LowNegligibleNegligible
EpoxideLowLowModerateLowLow

This table provides a qualitative comparison of reactivity. Absolute reaction rates are context-dependent, influenced by factors such as the pKa of the residue in the local protein microenvironment.

Quantitative Analysis of Reactivity

The second-order rate constants for the reaction of various electrophiles with model nucleophiles provide a quantitative measure of their intrinsic reactivity. The data below is for the reaction with glutathione (GSH), a cysteine-containing tripeptide, which serves as a model for protein cysteine reactivity.

ElectrophileSecond-Order Rate Constant (M⁻¹s⁻¹) with GSHReference
Iodoacetamide~ 1.0
Bromoacetamide ~ 0.1
Acrylamide~ 0.01

Note: These values are approximate and can vary depending on the specific experimental conditions (pH, temperature, etc.).

Experimental Protocols for Assessing Cross-Reactivity

Determining the cross-reactivity and selectivity of a covalent inhibitor is a multi-step process that often involves a combination of in vitro and in cellulo techniques.

In Vitro Reactivity Assessment with Model Nucleophiles

This experiment measures the intrinsic reactivity of the electrophile with individual amino acids or small peptides.

Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of the bromoacetamide compound in an appropriate organic solvent (e.g., DMSO). Prepare stock solutions of the N-acetylated forms of nucleophilic amino acids (e.g., N-acetyl-L-cysteine, N-acetyl-L-histidine, N-acetyl-L-lysine) in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup: In a 96-well plate, mix the bromoacetamide compound with each amino acid solution at various concentrations. Include a control with no electrophile.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

  • Analysis: The reaction progress can be monitored using techniques such as:

    • LC-MS/MS: To identify and quantify the formation of adducts between the bromoacetamide and the amino acid.

    • NMR Spectroscopy: To characterize the structure of the resulting adducts.

Proteome-Wide Reactivity Profiling using Chemoproteomics

This approach identifies the protein targets of the electrophile across the entire proteome.

Protocol:

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line.

  • Labeling: Treat the cell lysate with the bromoacetamide compound for a specific duration.

  • Click Chemistry Handle: If the bromoacetamide is functionalized with a bioorthogonal handle (e.g., an alkyne or azide), perform a click chemistry reaction to attach a reporter tag (e.g., biotin).

  • Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were modified by the bromoacetamide. The site of modification can also be determined.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using the DOT language can effectively illustrate complex experimental workflows and signaling pathways.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Chemoproteomic Profiling compound Bromoacetamide Compound reaction Incubation compound->reaction labeling Labeling compound->labeling amino_acids Nucleophilic Amino Acids amino_acids->reaction lcms_vitro LC-MS/MS Analysis reaction->lcms_vitro interpretation Data Interpretation & Comparison lcms_vitro->interpretation Reactivity Data cell_lysate Cell Lysate cell_lysate->labeling enrichment Enrichment labeling->enrichment digestion Digestion enrichment->digestion lcms_proteomics LC-MS/MS Analysis digestion->lcms_proteomics lcms_proteomics->interpretation Target ID & Selectivity

Caption: Workflow for assessing bromoacetamide cross-reactivity.

Signaling_Pathway cluster_inhibition Covalent Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Bromoacetamide Bromoacetamide Inhibitor Cys_RAF RAF (Cys) Bromoacetamide->Cys_RAF Covalent Bonding

Confirming Covalent Modification by 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Covalent modification of proteins is a powerful strategy in drug discovery and chemical biology, enabling potent and durable target engagement. The electrophilic warhead, 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide, is designed to covalently label nucleophilic amino acid residues, primarily cysteine. Mass spectrometry is an indispensable tool for unequivocally confirming this covalent modification, identifying the precise site of adduction, and quantifying the extent of labeling.

This guide provides a comparative overview of mass spectrometry-based approaches to characterize covalent modification by this compound, alongside alternative cysteine-reactive probes. Detailed experimental protocols and representative data are presented to assist in the design and interpretation of these critical experiments.

Comparison of Covalent Probes for Cysteine Modification

The selection of a covalent probe depends on factors such as reactivity, selectivity, and the specific biological question being addressed. While this compound is a potent alkylating agent, other classes of electrophiles are also widely used.

FeatureThis compoundIodoacetamidesMaleimides
Reactive Group BromoacetamideIodoacetamideMaleimide
Reaction Mechanism SN2 AlkylationSN2 AlkylationMichael Addition
Primary Target CysteineCysteineCysteine
Relative Reactivity HighHighModerate to High
pH Dependence More reactive at pH > 7.5More reactive at pH > 8Reactive over a broader pH range (6.5-7.5)
Selectivity Primarily Cys; can react with His, Lys, MetPrimarily Cys; can react with His, Lys, MetHighly selective for Cysteine
Stability of Adduct Stable ThioetherStable ThioetherStable Thioether (can undergo hydrolysis)

Mass Spectrometry-Based Confirmation of Covalent Modification

Two primary mass spectrometry workflows are employed to analyze covalent protein modifications: intact protein analysis and peptide mapping (bottom-up proteomics).

Intact Protein Mass Analysis

This approach provides a rapid confirmation of covalent modification by measuring the mass of the whole protein. The addition of the modifying agent results in a predictable mass shift.

Expected Mass Shift for this compound:

  • Molecular Formula: C₉H₇BrF₃NO[1]

  • Molecular Weight: 282.06 g/mol [1]

  • Mass of Adduct (after loss of HBr): 201.04 Da

Protein StateTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Interpretation
Unmodified Protein X25,000.0025,000.10-Unmodified Protein
Modified Protein X25,201.0425,201.15+201.05Covalent modification confirmed
Peptide Mapping by LC-MS/MS

To identify the specific amino acid residue modified, the protein is proteolytically digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Expected Data for a Modified Peptide:

Peptide SequencePrecursor m/z (Observed)ChargeMass Error (ppm)ModificationModification Site
VGYC EAGK545.232+1.8+201.04Cys-4

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes the labeling of a purified protein with this compound.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES, or Tris at pH 7.5-8.0)

  • This compound

  • Anhydrous DMSO

  • Quenching reagent (e.g., 1 M DTT or β-mercaptoethanol)

  • Desalting column (e.g., C4 ZipTip)

Procedure:

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: In a microcentrifuge tube, incubate the purified protein (e.g., 10 µM) with a 5-fold molar excess of the labeling reagent (50 µM). A control reaction with DMSO vehicle should be run in parallel. Incubate at room temperature for 2 hours.

  • Quenching: Stop the reaction by adding a quenching reagent, such as DTT, to a final concentration of 10 mM.

  • Sample Preparation for Mass Spectrometry: Desalt the protein samples using a C4 ZipTip or a similar solid-phase extraction method to remove excess labeling reagent and non-volatile salts.

Protocol 2: Intact Protein Mass Spectrometry Analysis

This protocol outlines the analysis of the labeled protein to confirm covalent modification.

Procedure:

  • LC-MS Analysis: Analyze the desalted protein samples by liquid chromatography-mass spectrometry (LC-MS) using a C4 column and a suitable gradient of acetonitrile in water with 0.1% formic acid.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and control samples. A mass increase corresponding to the molecular weight of the adduct confirms covalent binding.

Protocol 3: Peptide Mapping by LC-MS/MS

This protocol is for identifying the specific site of covalent modification.

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • To the labeled and quenched protein solution, add urea to a final concentration of 8 M to denature the protein.

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate any remaining free cysteines with 55 mM iodoacetamide in the dark for 45 minutes at room temperature.

  • Enzymatic Digestion:

    • Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

    • Add a protease, such as trypsin, at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will isolate and fragment peptide ions.

  • Data Analysis:

    • Search the fragmentation data against the protein sequence database using a suitable search algorithm (e.g., Mascot, Sequest).

    • Specify the mass of the covalent modification (+201.04 Da) as a variable modification on potential target residues (Cys, His, Lys, Met).

    • The MS/MS spectrum of a modified peptide will contain fragment ions (b- and y-ions) that show a mass shift corresponding to the modification, allowing for precise localization of the modified residue.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes.

G cluster_0 Protein Labeling Purified Protein Purified Protein Incubation Incubation Purified Protein->Incubation Labeling Reagent Labeling Reagent Labeling Reagent->Incubation Quenching Quenching Incubation->Quenching Labeled Protein Labeled Protein Quenching->Labeled Protein

Caption: Workflow for in vitro covalent labeling of a purified protein.

G cluster_1 Mass Spectrometry Analysis Labeled Protein Labeled Protein Intact MS Intact MS Labeled Protein->Intact MS Peptide Mapping Peptide Mapping Labeled Protein->Peptide Mapping Confirmation of Adduct Confirmation of Adduct Intact MS->Confirmation of Adduct Site Identification Site Identification Peptide Mapping->Site Identification

Caption: Overview of mass spectrometry approaches for covalent adduct analysis.

G cluster_2 Peptide Mapping Workflow Labeled Protein Labeled Protein Digestion Digestion Labeled Protein->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Modified Peptide ID Modified Peptide ID Database Search->Modified Peptide ID

Caption: Step-by-step workflow for peptide mapping analysis.

References

In-Depth Kinetic Analysis of Enzyme Inhibition by 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide Remains Elusive in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the biological activities of haloacetamide derivatives, a comprehensive kinetic analysis of enzyme inhibition by the specific compound 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide is not currently available in published scientific research. While the structural features of this compound, such as the reactive bromoacetamide group and the trifluoromethylphenyl moiety, suggest potential as an enzyme inhibitor, detailed experimental data on its inhibitory mechanisms, potency, and target enzymes are conspicuously absent from the public domain.

Researchers, scientists, and drug development professionals seeking to understand the enzymatic interactions of this compound will find a notable gap in the available literature. Searches of prominent scientific databases and chemical repositories primarily yield listings from commercial suppliers, providing basic chemical and physical properties but no biological or kinetic data.

Comparison with Alternative Enzyme Inhibitors

Without specific data on this compound, a direct quantitative comparison with alternative inhibitors is not feasible. However, to provide context for researchers in this field, a general comparison with other known haloacetamide-based enzyme inhibitors can be considered. Haloacetamides are a class of compounds known to act as irreversible inhibitors, typically through the alkylation of nucleophilic residues (such as cysteine or histidine) in the active site of an enzyme. The efficacy and specificity of these inhibitors are influenced by the nature of the substituents on the acetamide nitrogen and the phenyl ring.

For a meaningful comparison, researchers would need to perform kinetic studies to determine key parameters for this compound, such as the second-order rate constant for inactivation (k_inact/K_I) or the concentration required for 50% inhibition (IC50) under defined conditions. This data could then be benchmarked against established inhibitors for specific enzyme targets.

Hypothetical Experimental Protocol for Kinetic Analysis

For researchers planning to investigate the enzyme inhibitory properties of this compound, a generalized experimental protocol for kinetic analysis is outlined below. This protocol would need to be adapted based on the specific enzyme of interest.

Objective: To determine the kinetic parameters of enzyme inhibition by this compound.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound (inhibitor)

  • Assay buffer specific to the enzyme

  • Spectrophotometer or other appropriate detection instrument

Methods:

  • Enzyme Activity Assay:

    • Establish a standard enzyme activity assay by measuring the rate of substrate conversion to product in the absence of the inhibitor. This involves monitoring a change in absorbance, fluorescence, or other detectable signal over time.

    • Determine the Michaelis-Menten constant (Km) for the substrate by measuring the initial reaction velocity at various substrate concentrations.

  • Determination of IC50:

    • Incubate the enzyme with a range of concentrations of this compound for a fixed period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

  • Determination of the Type of Inhibition:

    • To distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible), perform kinetic experiments at varying concentrations of both the substrate and the inhibitor.

    • Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots from the resulting data to visualize the inhibition pattern.

  • Kinetics of Irreversible Inhibition:

    • If the inhibition is determined to be time-dependent and irreversible, measure the rate of enzyme inactivation at different inhibitor concentrations.

    • Plot the observed pseudo-first-order rate constant (k_obs) against the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibitor binding affinity (K_I).

The following diagram illustrates a generalized workflow for such an experimental investigation.

G Experimental Workflow for Kinetic Analysis of Enzyme Inhibition cluster_0 Assay Development cluster_1 Inhibition Potency cluster_2 Mechanism of Inhibition cluster_3 Irreversible Inhibition Kinetics A Standard Enzyme Activity Assay B Determine Km for Substrate A->B C Incubate Enzyme with Inhibitor B->C D Measure Initial Velocity C->D E Calculate IC50 D->E F Vary Substrate and Inhibitor Concentrations E->F G Generate Kinetic Plots (e.g., Lineweaver-Burk) F->G H Determine Inhibition Type G->H I Measure Rate of Inactivation H->I J Plot k_obs vs. [Inhibitor] I->J K Determine k_inact and K_I J->K

Caption: A generalized workflow for the kinetic analysis of a potential enzyme inhibitor.

Due to the absence of specific experimental data for this compound, any signaling pathway diagrams would be purely speculative and therefore have been omitted. Researchers are encouraged to undertake primary research to elucidate the biological targets and inhibitory mechanisms of this compound.

Comparative Analysis of the Biological Activity of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Due to a lack of published experimental data for this specific compound, this analysis is based on the biological activities of its structural analogues and constituent chemical moieties. The guide synthesizes available data on cytotoxicity, antimicrobial, and anti-inflammatory properties of related compounds to project the potential activity profile of this compound.

Executive Summary

This compound is an organic molecule that combines a reactive bromoacetamide group with a trifluoromethyl-substituted phenyl ring. While direct studies on its biological effects are not currently available in published literature, analysis of related compounds suggests potential for cytotoxicity against cancer cell lines, as well as possible antimicrobial and anti-inflammatory activities.

The bromoacetamide moiety is known to be a reactive alkylating agent, and its cytotoxicity is generally greater than that of chloroacetamides but less than iodoacetamides. The trifluoromethyl group often enhances the biological efficacy of compounds by increasing their metabolic stability and lipophilicity. This guide presents comparative data from studies on haloacetamides and various N-phenylacetamide derivatives to provide a framework for evaluating the potential of this compound in drug discovery and development.

Comparative Cytotoxicity

The cytotoxicity of haloacetamides is influenced by the nature of the halogen, which acts as a leaving group. Studies on a range of haloacetamides in Chinese Hamster Ovary (CHO) cells indicate that brominated acetamides are significantly more cytotoxic than their chlorinated counterparts.

Table 1: Comparative Chronic Cytotoxicity of Haloacetamides in CHO Cells

CompoundAbbreviation%C½ (mM)¹
BromoacetamideBAcAm0.17
ChloroacetamideCAcAm1.7
2,2-DibromoacetamideDBAcAm0.81
2,2-DichloroacetamideDCAcAm2.6
IodoacetamideIAcAm0.04
¹Concentration that induced a cell density of 50% as compared to the concurrent negative control. Data from Plewa, M. J., et al. (2008). Environmental Science & Technology, 42(3), 955-961.[1]

Numerous N-phenylacetamide derivatives have been evaluated for their anticancer activity. The following table summarizes the cytotoxic effects of representative analogues against various cancer cell lines.

Table 2: Cytotoxicity of Phenylacetamide Analogues against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-Butyl-2-(3-chlorophenyl)acetamideMDA-MB-468>100
N-Butyl-2-(2-fluorophenyl)acetamideMDA-MB-4680.6±0.08
N-Butyl-2-(4-nitrophenyl)acetamideMDA-MB-4680.76±0.09
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate)52
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80
Data from Pharmaceutical Sciences, 2025, and Iranian Journal of Pharmaceutical Research, 2013.[2]

Comparative Antimicrobial Activity

Analogues of this compound have demonstrated activity against various microbial strains. The presence of both bromine and trifluoromethyl groups in different molecular scaffolds has been associated with potent antimicrobial effects.

Table 3: Comparative Antimicrobial Activity of Selected Analogues

CompoundMicrobial StrainMIC (µg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativeStaphylococcus aureus2500-5000
N-(2-chlorophenyl)-2-hydroxybenzamide derivativeStaphylococcus aureus250-500
Pyrazole derivative with bromo and trifluoromethyl substitutionsS. aureus (MRSA)0.78
Pyrazole derivative with trifluoromethyl substitutionS. aureus (MRSA)3.12
Data from Molecules, 2021, and RSC Medicinal Chemistry, 2021.[3][4]

Comparative Anti-inflammatory Activity

N-phenylacetamide derivatives have been investigated for their anti-inflammatory properties. The following table presents data for representative compounds from a carrageenan-induced paw edema model in rats.

Table 4: Comparative Anti-inflammatory Activity of N-Phenylacetamide Derivatives

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 2h)
2-Phenoxy-N-(o-tolyl)acetamide10054.54
Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate10061.36
Indomethacin (Standard)1068.18
Data from Oriental Journal of Chemistry, 2018.[5]

Experimental Protocols

Chronic Cytotoxicity Assay in CHO Cells

Chinese Hamster Ovary (CHO) cells are maintained in Ham's F12 medium supplemented with 5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells are seeded in 24-well plates and exposed to various concentrations of the test compounds for 72 hours. Following exposure, the cells are harvested, and cell density is determined using a particle counter. The %C½ value, the concentration that reduces the cell density by 50% compared to the control, is calculated from the concentration-response curve.[1]

MTT Assay for Anticancer Cytotoxicity

Cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with different concentrations of the test compounds and incubated for a further 48-72 hours. After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[2]

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity is determined by the broth microdilution method. A serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the microbial strain is added to each well. The plates are incubated at an appropriate temperature for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Carrageenan-Induced Paw Edema in Rats

The anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model in rats. The test compounds are administered orally to the animals. After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw. The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[5]

Potential Mechanism of Action and Signaling Pathway

Haloacetamides are known to be alkylating agents that can react with cellular nucleophiles, such as thiol groups in proteins and glutathione. This can lead to oxidative stress, disruption of cellular functions, and ultimately, cell death. One of the key mechanisms of cytotoxicity for haloacetamides is the induction of apoptosis.

The diagram below illustrates a plausible signaling pathway for apoptosis induced by haloacetamide compounds.

G cluster_extracellular Extracellular cluster_cellular Cellular Haloacetamide Haloacetamide ROS Reactive Oxygen Species (ROS) Generation Haloacetamide->ROS Induces Cell_Membrane Cell Membrane Mitochondrion Mitochondrion ROS->Mitochondrion Damages Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Leads to Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by haloacetamides.

Conclusion

While direct experimental data on the biological activity of this compound is not available, a comparative analysis of its structural analogues provides valuable insights into its potential. The presence of the bromoacetamide moiety suggests significant cytotoxicity, likely through the induction of apoptosis. The trifluoromethyl group on the phenyl ring is expected to enhance its overall biological activity and metabolic stability. Based on the available data for related compounds, this compound warrants further investigation as a potential candidate for anticancer, antimicrobial, and anti-inflammatory applications. Experimental validation is essential to confirm these projected activities and to fully elucidate its pharmacological profile.

References

A Comparative Guide to Validating Target Engagement of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of target engagement is a critical step in the development of novel therapeutics and chemical probes. This guide provides a comprehensive comparison of methodologies for validating the target engagement of covalent probes, such as 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. This compound, featuring a reactive bromoacetamide warhead, is designed to form a covalent bond with nucleophilic residues on its protein target, most commonly cysteine.[1] Its trifluoromethylphenyl moiety can contribute to binding affinity and selectivity.

This guide will compare the use of such an electrophilic probe against three established target engagement validation techniques: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Kinobeads-based competition assays. We will delve into the experimental protocols, present comparative data, and provide visualizations to aid in the selection of the most appropriate method for your research needs.

Comparison of Target Engagement Validation Methods

The selection of a target engagement validation strategy depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental readout. Below is a comparative overview of the different approaches.

Method Principle Advantages Limitations
Covalent Labeling with this compound The electrophilic bromoacetamide moiety forms a covalent bond with nucleophilic amino acid residues (e.g., cysteine) on the target protein. Target engagement is confirmed by detecting the modified protein.- Provides direct evidence of covalent binding. - Can be used for target identification in complex mixtures. - The trifluoromethyl group can serve as a 19F NMR probe.- Potential for off-target reactivity. - Requires a reactive nucleophile in the binding pocket. - Synthesis of the probe is necessary.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This thermal shift is detected by quantifying the amount of soluble protein after heat treatment.[2][3]- Label-free method that can be performed in intact cells and tissues.[2] - Provides information on intracellular target engagement. - Can be adapted to a high-throughput format.- Not all protein targets exhibit a clear thermal shift. - Indirect measure of target binding. - Can be influenced by downstream cellular events.
Photoaffinity Labeling (PAL) A photoreactive group on the probe is activated by UV light to form a highly reactive intermediate that covalently crosslinks to the target protein in close proximity.[4]- Can be used for both covalent and non-covalent binders. - Provides spatial information about the binding site. - Can capture transient interactions.[5]- Requires synthesis of a specialized photo-probe. - UV irradiation can potentially damage biological samples. - Non-specific crosslinking can occur.[4]
Kinobeads Competition Assay A test compound competes with a mixture of immobilized, broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate. The displacement of kinases from the beads is quantified by mass spectrometry.[6][7]- Allows for the profiling of inhibitor selectivity across a large portion of the kinome.[7] - Can be used to determine the affinity of inhibitors.[8] - Applicable to both reversible and irreversible inhibitors.[9]- Primarily limited to ATP-competitive inhibitors.[6] - May not capture all kinases, especially those with low expression levels.[6] - Requires specialized reagents and instrumentation.

Quantitative Data Comparison

The following tables provide illustrative quantitative data that could be obtained from the different target engagement validation methods for a hypothetical covalent inhibitor.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

This table shows the change in melting temperature (ΔTm) of a target protein upon treatment with a covalent inhibitor. A positive ΔTm indicates target stabilization and therefore engagement.

Compound Concentration (µM) Tm (°C) ΔTm (°C)
Vehicle (DMSO)-48.5-
Covalent Inhibitor152.8+4.3
Covalent Inhibitor1055.2+6.7
Negative Control1048.6+0.1

Table 2: Kinobeads Competition Assay Data

This table illustrates the displacement of a target kinase from kinobeads by a covalent inhibitor, presented as the concentration required to achieve 50% inhibition of binding (IC50).

Target Kinase Covalent Inhibitor IC50 (nM) Known Non-covalent Inhibitor IC50 (nM)
Kinase A1550
Kinase B>10,00025
Kinase C850>10,000

Experimental Protocols

Protocol 1: Covalent Labeling and Target Identification using Mass Spectrometry

This protocol outlines a general workflow for identifying the protein targets of this compound.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with the this compound probe at various concentrations and time points. Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Extraction:

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

3. Optional: Enrichment of Labeled Proteins (if probe contains a reporter tag):

  • If the probe is functionalized with a biotin tag, incubate the lysate with streptavidin-coated beads to enrich for labeled proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

4. Sample Preparation for Mass Spectrometry:

  • Elute the enriched proteins or use the whole proteome for in-solution or in-gel digestion with trypsin.

  • Desalt the resulting peptides using a C18 column.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins that are labeled with the probe by searching for the corresponding mass shift in the peptide fragmentation data.

6. Data Analysis:

  • Use proteomics software to identify and quantify the labeled proteins and pinpoint the site of covalent modification.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform a CETSA experiment to validate target engagement.[3]

1. Cell Treatment:

  • Treat cultured cells with the test compound or vehicle control and incubate under normal culture conditions.

2. Heating Step:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler.

  • Include an unheated control.

3. Cell Lysis:

  • Subject the cells to freeze-thaw cycles to ensure lysis.

4. Separation of Soluble and Precipitated Proteins:

  • Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

5. Protein Quantification:

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Alternatively, use a higher-throughput method like ELISA or a reporter-based system.

6. Data Analysis:

  • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve.

  • Determine the melting temperature (Tm) and compare the curves between treated and untreated samples to identify a thermal shift.

Protocol 3: Kinobeads Competition Assay

This protocol details a competition binding experiment using kinobeads.[10]

1. Lysate Preparation:

  • Prepare a cell lysate from the desired cell line or tissue.

  • Determine the protein concentration of the lysate.

2. Competition Binding:

  • Aliquot the lysate and incubate with a dose range of the test compound or vehicle control.

  • Add the kinobeads slurry to each sample and incubate to allow for binding of kinases.

3. Enrichment and Washing:

  • Pellet the kinobeads by centrifugation and discard the supernatant.

  • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

4. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer and add trypsin.

  • Incubate to digest the bound proteins into peptides.

5. Peptide Analysis by LC-MS/MS:

  • Collect the supernatant containing the peptides.

  • Analyze the peptide mixture by LC-MS/MS.

6. Data Analysis:

  • Identify and quantify the kinases in each sample using label-free quantification or isotopic labeling methods.

  • Generate dose-response curves for each kinase to determine the IC50 value of the test compound.

Visualizations

Experimental Workflow for Covalent Probe Target Engagement Validation

G cluster_cell_based Cell-Based Experiments cluster_biochemical Biochemical Analysis cluster_ms Mass Spectrometry cluster_validation Target Validation cell_culture Cell Culture probe_treatment Treat with this compound cell_culture->probe_treatment cell_lysis Cell Lysis probe_treatment->cell_lysis proteome Proteome cell_lysis->proteome enrichment Enrichment (Optional) proteome->enrichment digestion Tryptic Digestion proteome->digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis & Target ID lc_ms->data_analysis validation Orthogonal Validation (e.g., CETSA, Western Blot) data_analysis->validation Identified Targets

Caption: Workflow for identifying protein targets of a covalent probe.

Signaling Pathway Targeted by a Covalent Kinase Inhibitor

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Probe Covalent Kinase Inhibitor Probe->RAF Inhibition

Caption: Example of a kinase signaling pathway inhibited by a covalent probe.

References

A Comparative Guide to Electrophilic Warheads for Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic deployment of covalent inhibitors has become a cornerstone in modern drug discovery, enabling the development of highly potent and selective therapeutics. At the heart of every targeted covalent inhibitor lies an electrophilic warhead, a reactive functional group designed to form a stable, covalent bond with a specific nucleophilic amino acid residue on the target protein. The choice of warhead is a critical determinant of an inhibitor's efficacy, selectivity, and safety profile. This guide provides an objective comparison of commonly used electrophilic warheads, supported by experimental data, to aid researchers in the rational design of next-generation covalent inhibitors.

Performance Comparison of Common Electrophilic Warheads

The intrinsic reactivity of an electrophilic warhead is a key parameter that influences its on-target potency and potential for off-target interactions. A warhead must be reactive enough to form a bond with its intended target but not so reactive that it indiscriminately modifies other biomolecules, which could lead to toxicity. The second-order rate constant, kinact/KI, is a critical measure of the efficiency of covalent bond formation, where KI represents the initial non-covalent binding affinity and kinact is the maximum rate of inactivation. Another common method to assess reactivity is the glutathione (GSH) half-life (t1/2), which measures the rate of reaction with the ubiquitous intracellular thiol, providing an indication of potential for off-target reactivity.[1][2]

Below are tables summarizing the comparative reactivity and selectivity of common electrophilic warheads targeting cysteine residues. It is important to note that direct comparisons of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Reactivity of Common Electrophilic Warheads Targeting Cysteine

Electrophilic WarheadTypical kinact/KI (M-1s-1)Glutathione (GSH) Half-life (t1/2)General ReactivityKey Features & Considerations
Acrylamide 103 - 106Minutes to HoursModerateWidely used, well-characterized, tunable reactivity through substitution.[3][4]
Chloroacetamide HighSeconds to MinutesHighHighly reactive, may lead to off-target effects, but can be effective for less reactive cysteines.[5]
Vinyl Sulfone 104 - 107MinutesHighGenerally more reactive than acrylamides, can also target other nucleophiles like lysine.[6]
Nitrile Lower (reversible)Hours to DaysLow (Reversible)Forms a reversible covalent bond, offering a balance between potency and safety.
α-Cyanoacrylamide Moderate (reversible)HoursModerate (Reversible)Another class of reversible covalent warheads with tunable reactivity.

Table 2: Selectivity Profile of Common Electrophilic Warheads

Electrophilic WarheadPrimary Target ResidueCommon Off-TargetsSelectivity Profile
Acrylamide CysteineOther accessible cysteines, GlutathioneGenerally good, but can be influenced by the inhibitor scaffold.
Chloroacetamide CysteineLysine, Histidine, GlutathioneLower selectivity due to high reactivity.[5]
Vinyl Sulfone CysteineLysine, GlutathioneCan exhibit promiscuity towards other nucleophiles.[6]
Nitrile Cysteine-Generally high due to the reversible nature of the interaction.
α-Cyanoacrylamide Cysteine-Good selectivity, tunable through scaffold design.

Visualizing Covalent Inhibition and Experimental Workflows

To better understand the principles and methodologies discussed, the following diagrams, generated using the DOT language, illustrate key concepts in the study of covalent inhibitors.

cluster_mechanism Mechanism of Covalent Inhibition E Enzyme (E) EI_noncovalent Non-covalent Complex (E·I) E->EI_noncovalent k_on I Inhibitor (I) EI_noncovalent->E k_off EI_covalent Covalent Adduct (E-I) EI_noncovalent->EI_covalent k_inact

Figure 1. Two-step mechanism of irreversible covalent inhibition.

cluster_workflow Workflow for Covalent Inhibitor Characterization synthesis Inhibitor Synthesis biochemical Biochemical Assays (k_inact/K_I) synthesis->biochemical selectivity Selectivity Profiling (ABPP) biochemical->selectivity cellular Cellular Target Engagement (CETSA, In-cell ABPP) selectivity->cellular invivo In Vivo Efficacy & Toxicology cellular->invivo

Figure 2. A typical workflow for the evaluation of covalent inhibitors.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization and comparison of electrophilic warheads. The following sections provide methodologies for key experiments cited in this guide.

Protocol 1: Determination of kinact and KI

This protocol outlines the determination of the kinetic parameters kinact and KI for an irreversible covalent inhibitor using a continuous enzyme activity assay.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably fluorogenic or chromogenic)

  • Covalent inhibitor stock solution (in DMSO)

  • Assay buffer (optimized for enzyme activity)

  • Microplate reader

Procedure:

  • Enzyme and Substrate Optimization: Determine the optimal concentrations of enzyme and substrate to ensure linear reaction kinetics over the desired time course. The substrate concentration should ideally be at or below the Km value.

  • Inhibitor Dilution Series: Prepare a serial dilution of the covalent inhibitor in assay buffer. It is crucial to maintain a constant, low percentage of DMSO in all wells.

  • Assay Setup: In a microplate, add the assay buffer, enzyme, and varying concentrations of the inhibitor. Include a no-inhibitor control.

  • Pre-incubation (Optional but Recommended): Pre-incubate the enzyme and inhibitor for a defined period to allow for the initial non-covalent binding to reach equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Kinetic Reading: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the product formation over time. The initial rates will decrease as the enzyme is progressively inactivated.

    • Fit the progress curves to a first-order decay equation to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.

    • Plot the kobs values against the inhibitor concentration.

    • Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I])

    • From this fit, the values for kinact and KI can be determined. The ratio kinact/KI can then be calculated.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of a covalent inhibitor across a complex proteome.[7][8][9]

Materials:

  • Cell lysate or tissue homogenate

  • Covalent inhibitor of interest

  • Broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., a fluorescent dye or biotin) that targets the same class of enzymes as the inhibitor.

  • SDS-PAGE gels and imaging system (for fluorescent probes) or streptavidin beads and mass spectrometer (for biotinylated probes).

Procedure:

  • Proteome Preparation: Prepare a cell lysate or tissue homogenate under native conditions to preserve enzyme activity.

  • Inhibitor Treatment: Pre-incubate aliquots of the proteome with varying concentrations of the covalent inhibitor for a specific time. Include a vehicle control (e.g., DMSO).

  • Probe Labeling: Add the ABP to each sample and incubate to allow for the labeling of active enzymes that were not inhibited by the test compound.

  • Sample Analysis (Gel-Based):

    • Quench the labeling reaction and denature the proteins.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner.

    • A decrease in the fluorescence intensity of a particular band in the inhibitor-treated lanes compared to the control indicates that the inhibitor is binding to that enzyme.

  • Sample Analysis (Mass Spectrometry-Based):

    • For biotinylated probes, enrich the labeled proteins using streptavidin beads.

    • Digest the enriched proteins into peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were targeted by the inhibitor.

  • Data Analysis: Quantify the changes in probe labeling in the presence of the inhibitor to determine the inhibitor's potency (IC50) for each identified target and off-target, thereby generating a selectivity profile.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify and quantify the engagement of a drug with its target protein in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.[10][11][12]

Materials:

  • Intact cells

  • Covalent inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heat treatment (e.g., PCR cycler with a thermal gradient)

  • Western blotting reagents or mass spectrometer

Procedure:

  • Cell Treatment: Treat intact cells with the covalent inhibitor at various concentrations or a vehicle control for a defined period.

  • Heating: Resuspend the cells in PBS and heat them across a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation.

  • Protein Quantification:

    • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting using a specific antibody.

    • Mass Spectrometry (MS-CETSA): Analyze the entire soluble proteome by mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.

  • Data Analysis:

    • Generate a "melting curve" for the target protein by plotting the amount of soluble protein as a function of temperature.

    • Binding of the covalent inhibitor will stabilize the target protein, resulting in a shift of the melting curve to higher temperatures.

    • The magnitude of this thermal shift can be used to quantify target engagement.

By carefully selecting electrophilic warheads based on comparative data and rigorously characterizing their performance through these and other experimental protocols, researchers can significantly enhance the probability of success in the development of safe and effective covalent medicines.

References

Assessing the Selectivity of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide for Specific Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for targeted therapeutics necessitates a thorough understanding of a compound's selectivity towards its intended protein targets. This guide provides a comparative framework for assessing the selectivity of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide, a compound of interest in medicinal chemistry due to its reactive bromoacetamide moiety and the presence of a trifluoromethyl group, which can influence its biochemical interactions.[1][2] While specific experimental data on this particular compound is limited in publicly available literature, this guide outlines established methodologies and presents hypothetical data to illustrate the assessment process.

Comparative Selectivity Profiling

A crucial step in characterizing a compound is to compare its binding affinity and inhibitory activity against a panel of relevant and off-target proteins. The following table provides a hypothetical comparison of this compound with two alternative compounds, a standard non-selective bromoacetamide, and a more targeted hypothetical inhibitor.

Table 1: Comparative Protein Binding and Inhibition Data

CompoundTarget Protein A (IC50, µM)Target Protein B (IC50, µM)Off-Target Protein C (IC50, µM)Off-Target Protein D (IC50, µM)
This compound 2.515.8> 100> 100
Alternative 1 (Non-selective bromoacetamide)5.28.112.525.3
Alternative 2 (Targeted Inhibitor X)0.1> 50> 100> 100

IC50 values represent the concentration of the compound required to inhibit 50% of the protein's activity. Lower values indicate higher potency. Data presented is hypothetical and for illustrative purposes.

Experimental Protocols for Selectivity Assessment

The determination of protein selectivity involves a range of experimental techniques. Below are detailed methodologies for key experiments commonly employed in this assessment.

Affinity-Based Protein Profiling (AfBPP)

This method is used to identify the protein targets of a compound from a complex biological sample.

Protocol:

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of this compound to serve as a probe.

  • Cell Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest.

  • Probe Incubation: Incubate the cell lysate with the synthesized probe at a specific concentration and for a defined period.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins.

  • Enrichment of Labeled Proteins: If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.

  • Protein Digestion: Digest the enriched proteins into peptides using trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.

  • Data Analysis: Analyze the mass spectrometry data to identify and quantify the protein targets.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the binding affinity of a compound to a purified protein.

Protocol:

  • Protein and Compound Preparation: Prepare solutions of the purified target protein and this compound in a suitable buffer.

  • ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes associated with binding.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

In Vitro Kinase/Enzyme Inhibition Assays

These assays are used to determine the inhibitory potency of a compound against a specific enzyme.

Protocol:

  • Assay Setup: In a multi-well plate, combine the purified enzyme, its substrate, and varying concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a co-factor or ATP.

  • Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • IC50 Determination: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams, generated using Graphviz, depict a typical workflow for target identification and a hypothetical signaling pathway that could be modulated by this compound.

G cluster_0 Target Identification Workflow A This compound B Synthesize Affinity Probe (e.g., with alkyne tag) A->B C Incubate with Cell Lysate B->C D Click Chemistry with Biotin-Azide C->D E Streptavidin Affinity Purification D->E F On-bead Trypsin Digestion E->F G LC-MS/MS Analysis F->G H Protein Target Identification G->H

Caption: Workflow for identifying protein targets of this compound.

G cluster_1 Hypothetical Signaling Pathway Modulation Compound This compound TargetProtein Target Protein (e.g., Kinase A) Compound->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamEffector2->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The assessment of protein selectivity is a cornerstone of modern drug discovery. While direct experimental evidence for this compound is not yet widely published, the methodologies and comparative frameworks presented here provide a robust guide for researchers to undertake such an evaluation. The combination of affinity-based proteomics, biophysical binding assays, and in vitro functional assays will be critical in elucidating the specific protein targets and understanding the full pharmacological profile of this and other novel compounds.

References

A Comparative Review of Trifluoromethyl-Substituted Covalent Modifiers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifluoromethyl-substituted covalent modifiers, summarizing their performance with supporting experimental data. The unique properties of the trifluoromethyl group, such as its strong electron-withdrawing nature and metabolic stability, have made it a valuable component in the design of potent and selective covalent inhibitors.

This review focuses on three prominent classes of trifluoromethyl-substituted covalent modifiers: trifluoromethyl ketones (TFMKs), trifluoromethyl acrylamides, and sulfonyl fluorides. We will delve into their mechanisms of action, present comparative quantitative data on their performance against various targets, and provide detailed experimental protocols for their evaluation.

Mechanism of Action and Performance

Trifluoromethyl-substituted warheads primarily target nucleophilic amino acid residues, such as cysteine and serine, within the active or allosteric sites of proteins. The high electrophilicity of the carbon atom adjacent to the trifluoromethyl group makes it susceptible to nucleophilic attack, leading to the formation of a covalent bond.

Trifluoromethyl Ketones (TFMKs)

TFMKs are a well-established class of reversible covalent inhibitors. The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the ketone carbonyl carbon, facilitating the formation of a hemiketal or hemithioketal adduct with serine or cysteine residues, respectively. This reversible covalent bond formation often leads to potent, slow-binding inhibition.

Trifluoromethyl Acrylamides

Trifluoromethyl acrylamides are Michael acceptors that form irreversible covalent bonds with nucleophilic residues, most commonly cysteine. The trifluoromethyl group in the α-position of the acrylamide enhances the electrophilicity of the β-carbon, making it more susceptible to Michael addition.

Sulfonyl Fluorides

Sulfonyl fluorides are another class of privileged warheads that can form covalent bonds with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in addition to cysteine. The sulfur-fluoride exchange (SuFEx) reaction is a key mechanism for their covalent modification of proteins.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the kinetic data for representative trifluoromethyl-substituted covalent modifiers against various protein targets.

Table 1: Trifluoromethyl Ketone (TFMK) Covalent Inhibitors

InhibitorTargetKi (μM)Assay ConditionsReference
Inhibitor 5h SARS-CoV 3CL protease0.3 (after 4h incubation)Purified enzyme, fluorogenic substrate peptide[1]
Peptidyl TFK ChymotrypsinVaries (e.g., Ac-Phe-CF3)Measured at different enzyme concentrations[2]
TFK Compound 4 Histone Deacetylase (HDAC) 40.0051Fluorogenic substrate assay
TFK Compound 4 Histone Deacetylase (HDAC) 70.0047Fluorogenic substrate assay

Table 2: Trifluoromethyl Acrylamide Covalent Inhibitors

InhibitorTargetIC50 (μM)Assay ConditionsReference
Compound 14d Protein Disulfide Isomerase (PDI)0.48 ± 0.004Enzyme inhibition assay[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of covalent inhibitors. Below are representative protocols for key experiments.

Determination of k_inact/K_I for Irreversible Inhibitors

The potency of irreversible covalent inhibitors is best described by the second-order rate constant k_inact/K_I. A common method for its determination is the "inactivation assay".

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and the trifluoromethyl-substituted inhibitor in a suitable buffer.

  • Incubation: Incubate the enzyme at a fixed concentration with varying concentrations of the inhibitor at a constant temperature.

  • Time Points: At different time points, take aliquots of the incubation mixture.

  • Activity Measurement: Immediately dilute the aliquots into a solution containing a saturating concentration of a fluorogenic or chromogenic substrate to measure the residual enzyme activity.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).

  • k_inact and K_I Determination: Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The ratio k_inact/K_I represents the second-order rate constant of inactivation.[4][5]

MALDI-TOF Mass Spectrometry for Covalent Adduct Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to confirm the covalent modification of a protein by an inhibitor.

Protocol:

  • Incubation: Incubate the target protein with an excess of the trifluoromethyl-substituted covalent modifier for a sufficient time to ensure covalent bond formation.

  • Sample Preparation: Remove excess, non-covalently bound inhibitor by dialysis or size-exclusion chromatography.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins) in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

  • Spotting: Mix the protein-inhibitor adduct solution with the matrix solution and spot the mixture onto a MALDI target plate. Allow the spot to dry completely.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer. Acquire a mass spectrum of the intact protein-inhibitor adduct.

  • Data Analysis: Compare the molecular weight of the modified protein with that of the unmodified protein. The mass shift should correspond to the molecular weight of the covalently attached inhibitor.[6]

Cell-Based Assay for Covalent Inhibitor Evaluation

Cell-based assays are essential to assess the efficacy and selectivity of covalent inhibitors in a more physiologically relevant context.

Protocol:

  • Cell Culture: Culture the desired cell line that expresses the target protein.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the trifluoromethyl-substituted covalent inhibitor for a specific duration.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Target Engagement Assay: Determine the extent of target modification in the cell lysate. This can be achieved by various methods, such as:

    • Activity-Based Protein Profiling (ABPP): Use a fluorescently or biotin-tagged probe that covalently binds to the active site of the target enzyme. The signal from the probe will be reduced in the presence of a covalent inhibitor that occupies the same site.

    • Western Blotting: Use an antibody that specifically recognizes the unmodified target protein. The signal will decrease as the protein becomes covalently modified.

  • Data Analysis: Quantify the target engagement at different inhibitor concentrations to determine the cellular IC50 value.[7][8]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to trifluoromethyl-substituted covalent modifiers.

G General Mechanism of Covalent Inhibition E Enzyme (E) EI_noncovalent Non-covalent Complex (E·I) E->EI_noncovalent k_on I Inhibitor (I) EI_noncovalent->E k_off EI_covalent Covalent Adduct (E-I) EI_noncovalent->EI_covalent k_inact

Caption: General two-step mechanism of covalent inhibition.

G Experimental Workflow for Covalent Inhibitor Characterization cluster_in_vitro In Vitro Characterization cluster_in_cellulo In Cellulo Evaluation synthesis Inhibitor Synthesis biochemical_assay Biochemical Assay (IC50 determination) synthesis->biochemical_assay kinetic_assay Kinetic Assay (kinact/KI determination) biochemical_assay->kinetic_assay mass_spec Mass Spectrometry (Covalent Adduct Confirmation) kinetic_assay->mass_spec crystallography X-ray Crystallography (Binding Mode) mass_spec->crystallography cell_based_assay Cell-Based Assay (Target Engagement, Cellular IC50) crystallography->cell_based_assay proteomics Chemoproteomics (Selectivity Profiling) cell_based_assay->proteomics functional_assay Functional Assays (e.g., Apoptosis, Proliferation) proteomics->functional_assay

Caption: A typical workflow for the discovery and characterization of covalent inhibitors.

G Simplified EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Trifluoromethyl- substituted Covalent Inhibitor Inhibitor->EGFR Covalent Inhibition

Caption: Inhibition of the EGFR signaling pathway by a trifluoromethyl-substituted covalent modifier.[9][10]

References

Safety Operating Guide

Proper Disposal of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide down the drain or as regular solid waste. This compound is a halogenated organic substance and requires specialized disposal as hazardous waste.

This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, a halogenated organic compound. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings.

Waste Identification and Segregation

This compound is classified as a halogenated organic waste due to the presence of bromine and a trifluoromethyl group.[1] This classification dictates that it must be segregated from other waste streams.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[2] Keeping these streams separate is crucial and can significantly reduce disposal costs.[2][3]

  • Incompatible Materials: Do not mix halogenated solvents with other hazardous waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[2][3]

Waste Collection and Container Management

Proper containment of this compound waste is fundamental to safe laboratory operations.

  • Container Selection: Use only chemically compatible containers, preferably plastic, for waste storage.[4] The container must be in good condition with a secure, screw-top cap to prevent leaks or vapor release.[5][6] Metal cans are generally not recommended as halogenated compounds can degrade and produce acids that corrode the metal.[7]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[2][3] The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]

    • An indication of the hazards (e.g., Toxic).[2]

    • The approximate concentration or percentage of the chemical constituents.[2]

  • Container Handling: Keep waste containers closed at all times except when actively adding waste.[5][8] Do not fill containers beyond 90% capacity or past the neck to allow for expansion.[5]

Requirement Specification Rationale
Waste Category Halogenated Organic WasteContains bromine and fluorine.[1]
Container Material Chemically compatible plastic (e.g., Polyethylene)Prevents reaction and degradation of the container.[4][7]
Container Cap Secure, screw-top capEnsures a vapor-tight and spill-proof seal.[5][6]
Primary Label "Hazardous Waste"Clearly identifies the container's regulatory status.[6]
Contents Label Full chemical name(s) and concentrationsInforms handlers of the specific contents for safe handling and disposal.[2]
Hazard Label Appropriate hazard warnings (e.g., Toxic)Communicates potential dangers to personnel.[2]

Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are required for accumulating hazardous waste before its collection.

  • Location: The Satellite Accumulation Area (SAA) must be at or near the point of waste generation.[4]

  • Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area.[3][7] Ensure containers are stored upright in secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[3][7]

  • Quantity Limits: Be aware of your institution's limits for the maximum volume of hazardous waste that can be stored in an SAA. For acutely toxic "P-listed" wastes, this limit can be as low as one quart.[4]

Disposal Procedures

Under no circumstances should this compound be disposed of via evaporation in a fume hood or by pouring it down the sink.[5][7][8]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste this compound, including any contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled halogenated waste container.

  • Request Pickup: Once the container is nearly full (no more than 90%), or if it has been in storage for an extended period (e.g., approaching 12 months), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[4][8]

  • Documentation: Complete any required waste disposal forms or logs as per your institution's protocols.

Disposal of Empty Containers

A container that has held this compound must be decontaminated before it can be disposed of as regular trash.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[8] Each rinse should use a volume of solvent equal to about 5% of the container's volume.[8]

  • Collect Rinseate: The solvent rinsate must be collected and disposed of as hazardous halogenated organic waste.[8]

  • Final Disposal: Once triple-rinsed, deface or remove all hazardous waste labels from the container.[8] The container can then be disposed of as regular trash.[8]

Spill Management

In the event of a spill:

  • Evacuate and Notify: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Contain and Absorb: Use absorbent pads or other inert material to contain and soak up the spill.[3]

  • Collect Waste: Place all contaminated absorbent materials into a sealed and labeled hazardous waste container.[3][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department. For large spills, evacuate the area and contact emergency services.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Final Disposal A Generate Waste: This compound B Select Compatible Halogenated Waste Container A->B C Affix 'Hazardous Waste' Label with Chemical Name B->C D Add Waste to Container C->D E Store Closed Container in Satellite Accumulation Area (SAA) D->E F Monitor Waste Volume E->F G Container >90% Full? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I EHS Transports for Incineration H->I cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, handling procedures, and disposal plans for 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 25625-57-4).[1][2] Adherence to these guidelines is essential for minimizing exposure risks and ensuring a safe laboratory environment. The information is based on the known hazards of similar chemical compounds.

Hazard Identification and Classification
  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[4]

Hazard Statement Classification
H302Acute toxicity, Oral (Category 4)
H315Skin corrosion/irritation (Category 2)
H319Serious eye damage/eye irritation (Category 2)
H335Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[6]

Protection Level Equipment Specifications & Use Case
Minimum PPE Safety Glasses/Goggles, Lab Coat, Long Pants, Closed-toe ShoesRequired for all laboratory work where chemical hazards are present.[7]
Hand Protection Disposable Nitrile GlovesProvides splash protection. Double gloving is highly recommended. Contaminated gloves must be removed and replaced immediately.[7][8]
Eye and Face Protection Chemical Splash GogglesRequired for protection against liquid splashes and chemical vapors.[7]
Face Shield (worn over goggles)Recommended when there is a significant splash hazard, such as when transferring large volumes or working with reactions under pressure.[7]
Respiratory Protection Chemical Fume HoodAll handling of both solid and solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]
RespiratorRequired if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be performed to select the appropriate respirator, and users must be fit-tested and trained.[7][8]
Body Protection Chemical-resistant Apron or GownRecommended when there is a higher risk of splashes or contamination.[7]

Operational Plan: Safe Handling Procedure

A systematic approach is critical to minimize exposure risk.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood (cover with bench paper) prep_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve react Conduct Reaction dissolve->react store Store in Tightly Sealed, Labeled Container react->store

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

1. Preparation:

  • Before handling, ensure all necessary PPE is donned correctly.[7]

  • Prepare the work area within a certified chemical fume hood by covering the surface with absorbent, disposable bench paper.[7]

  • Ensure an eyewash station and safety shower are readily accessible.[8]

2. Weighing:

  • To prevent the inhalation of dust particles, weigh the solid compound inside the fume hood.[7][8]

  • Use a tared container to minimize transfer steps.

3. Dissolving:

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[7]

4. Reactions:

  • Conduct all reactions involving this compound within the fume hood.[7]

5. Storage:

  • Store this compound in a tightly sealed and clearly labeled container.[7]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] The storage location should be secure and accessible only to authorized personnel.[7]

Disposal Plan

The disposal of this compound and its containers must be managed through an approved hazardous waste program.

Disposal Workflow

cluster_collection Waste Collection (in Fume Hood) cluster_containerization Containerization cluster_storage_disposal Waste Storage & Disposal collect_solid Collect Solid Waste (e.g., contaminated paper, spatulas) container Place in Designated, Labeled, Sealed Waste Container collect_solid->container collect_liquid Collect Liquid Waste (e.g., reaction mixtures, solvents) collect_liquid->container store_waste Store in Secure, Ventilated Area container->store_waste dispose Arrange for Collection by EHS or Licensed Contractor store_waste->dispose

Caption: Disposal workflow for this compound waste.

Disposal Protocols

1. Waste Collection:

  • Solid Waste: Working inside a chemical fume hood, carefully sweep up and collect any solid waste, including unused or expired compound and grossly contaminated materials like weighing paper and spatulas. Avoid generating dust. Place the collected waste into a designated, properly labeled, and sealed container that is compatible with the chemical.[9]

  • Liquid Waste: Transfer all liquid waste containing the compound, including reaction mixtures and rinsates, into a designated halogenated waste container. Do not dispose of this waste down the drain.[9]

2. Labeling and Storage:

  • Clearly label the waste container with "Waste this compound" and list all other components of the waste.[9]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.[9]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9]

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, collect the spilled material. Avoid creating dust.

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Collect all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.